molecular formula C18H29ClN2O4 B000375 Acebutolol Hydrochloride CAS No. 34381-68-5

Acebutolol Hydrochloride

Katalognummer: B000375
CAS-Nummer: 34381-68-5
Molekulargewicht: 372.9 g/mol
InChI-Schlüssel: KTUFKADDDORSSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acebutolol Hydrochloride is a cardioselective, hydrophilic beta-adrenergic receptor blocking agent possessing mild intrinsic sympathomimetic activity (ISA). It is presented as a high-purity compound ideal for cardiovascular and pharmacological research applications. Its primary research value lies in its mechanism of action; Acebutolol acts as a selective β1-antagonist, making it a valuable tool for studying receptor-specific interactions in the heart and vascular system. In research settings, it is utilized to investigate mechanisms for managing hypertension and ventricular arrhythmias, as it reduces cardiac output and inhibits isoproterenol-induced tachycardia. Its pharmacologically active major metabolite, diacetolol, is equipotent and exhibits similar cardioselective properties, providing an extended duration of action for chronic study models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFKADDDORSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37517-30-9 (Parent)
Record name Acebutolol hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045461
Record name Acebutolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.9 [ug/mL] (The mean of the results at pH 7.4), In ethanol, 70 mg/ml at room temperature, In water, 200 mg/l at room temperature
Record name SID855517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name ACEBUTOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White or slightly off-white, crystalline powder, Crystals from anhydrous methanol-anhydrous diethyl ether

CAS No.

34381-68-5
Record name Acebutolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34381-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acebutolol hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acebutolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acebutolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-N-[3-acetyl-4-[2-hydroxy-3-[(isopropyl)amino]propoxy]phenyl]butyramide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEBUTOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B025Y34C54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACEBUTOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

141-143 °C
Record name ACEBUTOLOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acebutolol Hydrochloride on Beta-1 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of acebutolol (B1665407) hydrochloride on beta-1 (β1) adrenergic receptors. The document details its cardioselectivity, intrinsic sympathomimetic activity (partial agonism), and membrane-stabilizing effects. Quantitative data, detailed experimental protocols, and signaling pathway visualizations are included to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: Selective Beta-1 Adrenergic Receptor Blockade

Acebutolol hydrochloride is a cardioselective beta-adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves competitively blocking the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to β1-adrenergic receptors.[2] These receptors are predominantly located in cardiac tissue.[3] By inhibiting the activation of β1-receptors, acebutolol reduces the downstream signaling cascade that leads to increased heart rate, myocardial contractility, and blood pressure.[2]

The cardioselectivity of acebutolol means it has a higher affinity for β1 receptors compared to beta-2 (β2) adrenergic receptors, which are primarily located in the smooth muscle of the bronchi and blood vessels.[3][4] This selectivity minimizes the risk of bronchoconstriction, a potential side effect associated with non-selective beta-blockers.[4] However, this selectivity is dose-dependent and can be diminished at higher therapeutic concentrations.[5]

Acebutolol is metabolized in the liver to an active metabolite, diacetolol (B1670378), which is also a selective β1-adrenergic antagonist and contributes significantly to the overall therapeutic effect.[6] Some evidence suggests that diacetolol may be even more cardioselective than the parent compound.[6]

Intrinsic Sympathomimetic Activity (ISA): A Partial Agonist at the Beta-1 Receptor

A distinguishing feature of acebutolol is its mild intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity.[3][7] This means that while acebutolol blocks the effects of potent endogenous agonists like epinephrine, it can weakly stimulate the β1-adrenergic receptor itself.[7]

The molecular basis for ISA is a modest stimulation of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[8] This leads to a low level of downstream signaling even in the absence of a full agonist. In the isolated rat atrium, for instance, acebutolol elicits a maximal stimulatory effect that is approximately 17% of that produced by the full agonist isoproterenol.[7]

Clinically, this partial agonism manifests as a smaller reduction in resting heart rate and cardiac output compared to beta-blockers lacking ISA.[4][9] This property can be advantageous in patients who may not tolerate significant bradycardia.

Membrane-Stabilizing Activity

Acebutolol also possesses membrane-stabilizing activity, a property it shares with some other beta-blockers.[4][10] This effect is related to the drug's ability to interfere with sodium channels in a manner similar to local anesthetics.[11] The clinical significance of this property at therapeutic concentrations of acebutolol is still a subject of investigation, though it may contribute to its antiarrhythmic effects.[4]

Quantitative Data: Binding Affinities of Beta-Blockers

The binding affinities of various beta-blockers for human β1 and β2 adrenergic receptors have been determined using radioligand binding assays in Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptors. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

CompoundpKi at Human β1 ReceptorpKi at Human β2 Receptorβ1/β2 Selectivity Ratio (Ki β2 / Ki β1)
Acebutolol 6.475.489.77
Metoprolol (B1676517)7.005.5230.2
Atenolol6.044.6822.9
Propranolol (B1214883)8.328.520.63
Bisoprolol7.996.8513.8
Carvedilol8.858.160.20
Pindolol8.248.350.78
Timolol8.329.740.04

Data sourced from a study by Baker (2005) conducted in CHO cells expressing human recombinant β-adrenoceptors.[12]

Experimental Protocols

Radioligand Competition Binding Assay for Beta-1 Adrenergic Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of a test compound, such as acebutolol, for the human β1-adrenergic receptor.

Objective: To quantify the affinity of an unlabeled ligand for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • CHO cells stably expressing the human β1-adrenergic receptor.

  • Membrane preparation buffer: 20 mM HEPES, 0.1 mM EDTA, pH 7.4.

  • Assay buffer: 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4.

  • Radioligand: [³H]dihydroalprenolol ([³H]DHA) or ¹²⁵I-cyanopindolol.

  • Non-specific binding control: Propranolol (10 µM).

  • Test compounds (e.g., acebutolol, metoprolol) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture CHO cells expressing the human β1-adrenergic receptor to confluence.

    • Harvest cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh membrane preparation buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.[13]

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer.

      • 50 µL of radioligand at a fixed concentration (typically at or below its Kd value).

      • 50 µL of either:

        • Assay buffer (for total binding).

        • Non-specific binding control (e.g., 10 µM propranolol).

        • Test compound at varying concentrations.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Rapidly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Adenylyl Cyclase Activity Assay to Determine Intrinsic Sympathomimetic Activity

This protocol describes a method to assess the partial agonist activity of a beta-blocker by measuring its effect on cAMP production.

Objective: To determine if a test compound can stimulate adenylyl cyclase activity, indicative of intrinsic sympathomimetic activity.

Materials:

  • Membrane preparation from cells expressing β1-adrenergic receptors (as described in 5.1).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, pH 7.4.

  • cAMP-generating system: ATP, an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).

  • [α-³²P]ATP (radiolabeled substrate).

  • Full agonist (e.g., isoproterenol).

  • Test compound (e.g., acebutolol).

  • Dowex and alumina (B75360) columns for cAMP purification.

  • Scintillation counter.

Methodology:

  • Assay Setup:

    • In test tubes, combine the assay buffer with the cAMP-generating system.

    • Add either a full agonist (positive control), the test compound at various concentrations, or vehicle (basal activity).

    • Add a small amount of [α-³²P]ATP to each tube.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the membrane preparation to each tube.

    • Incubate at 37°C for a defined period (e.g., 10-15 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

  • cAMP Purification:

    • Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.[14]

  • Quantification:

    • Measure the radioactivity of the purified [³²P]cAMP using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of cAMP produced per milligram of membrane protein per minute.

    • Compare the maximal cAMP production stimulated by the test compound to that stimulated by the full agonist to determine its relative efficacy and confirm partial agonist activity.

Mandatory Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B1AR β1 Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKAi Inactive PKA cAMP->PKAi Activates PKAa Active PKA PKAi->PKAa CREB CREB PKAa->CREB Phosphorylates pCREB Phosphorylated CREB CREB->pCREB Gene Gene Transcription pCREB->Gene Promotes Epinephrine Epinephrine (Full Agonist) Epinephrine->B1AR Full Activation Acebutolol Acebutolol (Partial Agonist) Acebutolol->B1AR Partial Activation

Caption: Beta-1 adrenergic receptor signaling pathway.

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture CHO cells expressing human β1-AR B Harvest cells and prepare membrane fraction A->B C Quantify protein concentration B->C D Dispense radioligand, competitor, and membranes into 96-well plate C->D E Incubate to reach equilibrium D->E F Filter and wash to separate bound and free radioligand E->F G Quantify radioactivity using scintillation counter F->G H Calculate specific binding G->H I Generate competition curve and determine IC50 H->I J Calculate Ki using Cheng-Prusoff equation I->J

Caption: Experimental workflow for a radioligand binding assay.

References

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Acebutolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intrinsic sympathomimetic activity (ISA) of acebutolol (B1665407) hydrochloride, a cardioselective β-adrenoceptor antagonist. The document delves into the molecular mechanisms, pharmacological effects, and the experimental protocols used to characterize this unique property.

Executive Summary

Acebutolol is a cardioselective β1-adrenoceptor antagonist that possesses partial agonist activity, a property known as intrinsic sympathomimetic activity (ISA).[1][2][3] This dual mechanism allows acebutolol to act as an antagonist in the presence of high catecholamine levels (e.g., during exercise) while exerting a low level of agonist activity at rest.[1] This activity is primarily mediated through the β1-adrenoceptors in cardiac tissue, leading to a distinct hemodynamic profile compared to β-blockers lacking ISA. Its major active metabolite, diacetolol (B1670378), also exhibits ISA and contributes significantly to the drug's overall pharmacological effect.[4] This guide summarizes the quantitative pharmacological data, details the experimental methodologies for assessing ISA, and provides visual representations of the underlying signaling pathways.

Mechanism of Intrinsic Sympathomimetic Activity

The ISA of acebutolol stems from its nature as a partial agonist at β-adrenergic receptors.[1][2] Unlike full agonists (e.g., isoproterenol) which elicit a maximal receptor response, or silent antagonists (e.g., propranolol) which produce no response, partial agonists induce a submaximal response.[5]

  • At Low Sympathetic Tone (Rest): In the absence of high concentrations of endogenous catecholamines like norepinephrine, acebutolol binds to β1-adrenoceptors and elicits a weak stimulatory signal. This prevents the profound bradycardia and reduction in cardiac output often seen with β-blockers that lack ISA.[5][6]

  • At High Sympathetic Tone (Exercise/Stress): When catecholamine levels are elevated, acebutolol competes with these potent full agonists for the same receptor binding sites. By occupying the receptors and providing a much weaker signal, it effectively acts as a competitive antagonist, blocking the excessive stimulation and blunting the associated increases in heart rate and contractility.

This partial agonism translates to a modest stimulation of the adenylyl cyclase pathway, leading to a submaximal production of the second messenger, cyclic AMP (cAMP), compared to a full agonist.

Signaling Pathway of a Partial Agonist

The binding of an agonist to a β-adrenergic receptor initiates a conformational change, activating the associated Gs protein. The Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP, which in turn activates Protein Kinase A (PKA). A partial agonist like acebutolol induces a less efficient conformational change, resulting in a dampened activation of this cascade.

G_Protein_Signaling Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP Full_Agonist Full Agonist (e.g., Isoproterenol) Full_Agonist->Receptor Binds Partial_Agonist Partial Agonist (Acebutolol) Partial_Agonist->Receptor Binds cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: β-Adrenergic receptor signaling by full and partial agonists.

Quantitative Pharmacological Data

The partial agonist activity of acebutolol and its metabolite diacetolol has been quantified through various in vitro and in vivo studies.

Receptor Binding and Intrinsic Activity

The affinity for β-receptors (expressed as pA2 or Ki) and the intrinsic activity (α) are key parameters. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Intrinsic activity (α) is expressed as a fraction of the maximal response produced by a full agonist like isoproterenol (B85558) (where α for isoproterenol is 1.0).

CompoundReceptorParameterValueSpecies/Tissue
Acebutolol β1pA27.5Cat Papillary Muscle
β (general)Intrinsic Activity (α)0.17 ± 0.08Isolated Rat Atrium[5]
Diacetolol β (general)Intrinsic Activity (α)Weak (not quantified)Experimental Animals
Comparative Hemodynamic Effects

The ISA of acebutolol results in a distinct hemodynamic profile at rest compared to β-blockers lacking this property, such as metoprolol (B1676517) or propranolol.

ParameterAcebutololMetoprolol (non-ISA)Propranolol (non-ISA)Condition
Resting Heart Rate Significantly smaller reduction[6]Greater reductionGreater reductionLying/Sitting[5]
Cardiac Output Smaller reduction (~15-16%)[7]Greater reductionGreater reductionAcute IV administration
Exercise Heart Rate Reduction (~24%)Greater Reduction (~28%)[8]Reduction (~25%)[8]70% Max Work Rate[8]
Systemic Vascular Resistance Initial increase, then decrease[7]IncreaseIncreaseAcute administration

Experimental Protocols for ISA Characterization

Determining the intrinsic sympathomimetic activity of a compound like acebutolol requires a combination of in vitro receptor binding and functional assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of acebutolol for β1 and β2-adrenoceptors by measuring its ability to compete with a known radiolabeled antagonist.

Objective: To determine the equilibrium dissociation constant (Ki) of acebutolol at β-adrenoceptor subtypes.

Methodology:

  • Membrane Preparation:

    • Source: Tissues or cultured cells expressing β1 and/or β2 adrenoceptors (e.g., CHO cells stably expressing the human β1 or β2 receptor).

    • Homogenize cells/tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).[3]

  • Competition Binding:

    • Radioligand: A non-selective, high-affinity β-antagonist, such as [3H]CGP-12177, is commonly used.[9][10]

    • Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand (typically at or near its Kd value) with the prepared membranes.

    • Add increasing concentrations of unlabeled acebutolol (the competitor), typically spanning a 5-log unit range.

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding: Radioligand + membranes + a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.

    • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]

  • Separation and Detection:

    • Rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters (e.g., GF/C).[3]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.[3]

  • Data Analysis:

    • Calculate specific binding at each acebutolol concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of acebutolol to generate a competition curve.

    • Determine the IC50 (the concentration of acebutolol that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Radioligand_Workflow cluster_analysis Analysis Steps P1 Prepare Membranes from β-Receptor Source P2 Incubate Membranes with: 1. Fixed [³H]Radioligand 2. Varying [Acebutolol] P1->P2 P3 Separate Bound/Free Ligand (Vacuum Filtration) P2->P3 P4 Quantify Bound Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis P4->P5 A1 Plot Competition Curve (% Binding vs. [Acebutolol]) P5->A1 A2 Calculate IC₅₀ A1->A2 A3 Calculate Kᵢ using Cheng-Prusoff Equation A2->A3

Caption: Workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay directly measures the functional consequence of receptor binding—the ability of acebutolol to stimulate the production of cAMP.

Objective: To quantify the partial agonist activity (intrinsic activity, α) of acebutolol by measuring its effect on cAMP accumulation relative to a full agonist.

Methodology:

  • Cell Culture:

    • Use a cell line endogenously or recombinantly expressing the β-adrenoceptor of interest (e.g., HEK293 or CHO cells).

    • Seed cells in multi-well plates and grow to near confluence.

  • cAMP Accumulation:

    • Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 10-30 minutes. This prevents the degradation of newly synthesized cAMP, amplifying the signal.[11]

    • Stimulate the cells with various concentrations of acebutolol or a full agonist (e.g., isoproterenol) for a defined period (e.g., 15-30 minutes) at 37°C.

    • Controls:

      • Basal: No drug stimulation.

      • Maximal Stimulation: A saturating concentration of the full agonist.

  • Cell Lysis and cAMP Detection:

    • Terminate the reaction and lyse the cells using a lysis buffer provided with a detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay, such as:

      • HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

      • ELISA (Enzyme-Linked Immunosorbent Assay): A standard plate-based assay.

      • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Involves competition between cellular cAMP and a biotinylated-cAMP probe for binding to antibody-coated acceptor beads.

  • Data Analysis:

    • Generate concentration-response curves for both acebutolol and the full agonist by plotting cAMP levels against log[agonist].

    • Determine the maximal effect (Emax) for both compounds from the plateau of the curves.

    • Calculate the intrinsic activity (α) of acebutolol using the formula: α = (Emax of Acebutolol - Basal Response) / (Emax of Full Agonist - Basal Response).

Conclusion

Acebutolol hydrochloride's intrinsic sympathomimetic activity is a defining feature that distinguishes it from many other β-blockers. This partial agonist property, conferred by its unique molecular structure, allows for a modulated response at the β1-adrenoceptor. The result is effective antagonism during periods of high sympathetic drive and a supportive, low-level stimulation at rest, which can offer therapeutic advantages in specific patient populations. The characterization of this activity relies on precise in vitro methodologies, such as radioligand binding and functional cAMP assays, which together provide a comprehensive pharmacological profile of the drug and its active metabolite, diacetolol.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Acebutolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebutolol (B1665407) hydrochloride is a cardioselective β-adrenergic receptor antagonist widely used in the management of hypertension, ventricular arrhythmias, and angina pectoris.[1][2] Its mechanism of action involves the selective blockade of β1-adrenergic receptors, which are predominantly located in the cardiac muscle. This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure. Acebutolol is distinguished by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which allows it to cause a smaller decrease in resting heart rate compared to β-blockers lacking this property. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, synthesis, and analytical methods for acebutolol hydrochloride, intended for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is the hydrochloride salt of acebutolol.[1]

  • IUPAC Name: N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride

  • CAS Number: 34381-68-5[1]

  • Molecular Formula: C₁₈H₂₉ClN₂O₄[1]

  • Molecular Weight: 372.89 g/mol [1]

The structure of this compound consists of a butanamide group and an acetyl group attached to a phenyl ring, which is linked to a propanolamine (B44665) side chain. The secondary amine in the side chain is substituted with an isopropyl group. The presence of a chiral center in the propanolamine side chain results in two enantiomers, with the racemic mixture being used clinically.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance White or slightly off-white crystalline powder[1]
Melting Point 141-143 °C[1]
Solubility Freely soluble in water and ethanol (B145695)[1]
pKa (Strongest Basic) 9.65DrugBank Online

Pharmacological Properties

Mechanism of Action

Acebutolol is a selective antagonist of β1-adrenergic receptors. These receptors are coupled to a Gs-protein, which, upon activation by catecholamines like norepinephrine (B1679862) and epinephrine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity. By competitively blocking these receptors, this compound attenuates the effects of catecholamines on the heart.

β1-Adrenergic Receptor Signaling Pathway and its Inhibition by this compound

The following diagram illustrates the canonical β1-adrenergic receptor signaling pathway and the point of inhibition by this compound.

Gprotein cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular b1_receptor β1-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) b1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts catecholamines Norepinephrine/ Epinephrine catecholamines->b1_receptor Activates acebutolol Acebutolol HCl acebutolol->b1_receptor Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Increased Heart Rate & Contractility pka->cellular_response Phosphorylates Targets Leading to

Caption: β1-Adrenergic Receptor Signaling and Acebutolol HCl Inhibition.

Pharmacokinetics

The pharmacokinetic properties of this compound and its active metabolite, diacetolol (B1670378), are summarized in the table below.

ParameterAcebutololDiacetololReference
Bioavailability ~40%-[3]
Time to Peak Plasma Concentration (Tmax) 2.5 hours3.5 hours
Plasma Half-life (t½) 3-4 hours8-13 hours
Protein Binding ~26%-
Metabolism Extensively metabolized in the liver to diacetololActive metabolite[1]
Excretion 30-40% renal, 50-60% non-renalPredominantly renal

Experimental Protocols

Synthesis of this compound

A representative synthetic route to acebutolol involves the reaction of 4-aminophenol (B1666318) through several steps including acetylation, Fries rearrangement, hydrolysis, butyrylation, reaction with epichlorohydrin (B41342), and finally condensation with isopropylamine.[4]

A Detailed Synthetic Protocol:

  • Preparation of 5'-butyramido-2'-(2,3-epoxypropoxy)acetophenone:

    • To a solution of 5'-butyramido-2'-hydroxyacetophenone in a suitable solvent, add a base such as sodium hydroxide.

    • Add epichlorohydrin dropwise to the reaction mixture at a controlled temperature (e.g., 10-30°C).[1]

    • The reaction is stirred for several hours to ensure completion.

    • The intermediate, 5'-butyramido-2'-(2,3-epoxypropoxy)acetophenone, is isolated by extraction and can be purified by recrystallization.[1]

  • Synthesis of Acebutolol:

    • The purified intermediate from the previous step is dissolved in an appropriate solvent like ethanol.

    • Isopropylamine is added to the solution, and the mixture is heated under reflux for several hours.[5]

    • After the reaction is complete, the solvent is removed under reduced pressure.

  • Formation of this compound:

    • The crude acebutolol is dissolved in a suitable solvent (e.g., a mixture of ethanol and diethyl ether).

    • A saturated solution of anhydrous hydrogen chloride in a solvent like diethyl ether is added dropwise with stirring.[5]

    • The precipitated this compound is collected by filtration and can be recrystallized to obtain the pure product.[5]

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for β1-adrenergic receptors.

Materials:

  • Cell membranes prepared from a cell line overexpressing human β1-adrenergic receptors.

  • [³H]-CGP 12177 (a non-selective β-adrenergic radioligand).

  • This compound.

  • Propranolol (B1214883) (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of this compound.

  • Add a fixed concentration of [³H]-CGP 12177 to all wells.

  • For the determination of non-specific binding, add a high concentration of propranolol to a set of wells.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for this compound is determined by non-linear regression analysis of the competition binding data.

Functional Assay: Inhibition of Isoproterenol-Induced Tachycardia in Isolated Guinea Pig Atria

This ex vivo functional assay assesses the antagonist activity of this compound at β1-adrenergic receptors.

Materials:

  • Guinea pig.

  • Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).

  • Isoproterenol (B85558) (a non-selective β-adrenergic agonist).

  • This compound.

  • Isolated organ bath system with force transducer and data acquisition system.

Procedure:

  • Humanely euthanize a guinea pig and rapidly excise the heart.

  • Isolate the atria and mount them in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Allow the atria to equilibrate for a period of time until a stable spontaneous heart rate is achieved.

  • Construct a cumulative concentration-response curve to isoproterenol by adding increasing concentrations of the agonist to the organ bath and recording the increase in heart rate.

  • Wash the atria with fresh Krebs-Henseleit solution and allow them to return to the baseline heart rate.

  • Add a fixed concentration of this compound to the organ bath and incubate for a specific period (e.g., 30 minutes).

  • In the presence of this compound, repeat the cumulative concentration-response curve to isoproterenol.

  • The antagonistic effect of this compound is quantified by the rightward shift of the isoproterenol concentration-response curve. The pA₂ value, a measure of the antagonist's affinity, can be calculated from these data.

Pharmacokinetic Study in Humans

This protocol outlines a typical design for a clinical pharmacokinetic study of orally administered this compound.

Study Design:

  • A single-center, open-label, single-dose study in healthy adult volunteers.[6]

  • Subjects fast overnight before drug administration.[3]

  • A single oral dose of this compound (e.g., 400 mg) is administered with a standardized volume of water.[3][6]

Blood Sampling:

  • Serial blood samples are collected in heparinized tubes at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours).[6]

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Method: HPLC-UV for Acebutolol and Diacetolol in Plasma

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples on ice.

    • To a known volume of plasma, add an internal standard (e.g., another beta-blocker not present in the sample).

    • Precipitate plasma proteins by adding a suitable solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute acebutolol, diacetolol, and the internal standard with a stronger solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio.

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min).

    • Detection: UV detection at a wavelength where both acebutolol and diacetolol have significant absorbance (e.g., 231 nm).[6]

  • Data Analysis:

    • Quantify the concentrations of acebutolol and diacetolol in the plasma samples by comparing their peak areas to those of a standard curve.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.

Visualizations of Experimental Workflows

General Workflow for Pharmacokinetic Analysis

PharmacokineticWorkflow start Oral Administration of Acebutolol HCl to Subject blood_sampling Serial Blood Sampling start->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_prep Sample Preparation (Solid-Phase Extraction) plasma_separation->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_analysis Pharmacokinetic Parameter Calculation hplc_analysis->data_analysis end Pharmacokinetic Profile data_analysis->end

Caption: Workflow for a Human Pharmacokinetic Study of Acebutolol HCl.

Logical Relationship in a Competitive Receptor Binding Assay

BindingAssayLogic cluster_components Assay Components cluster_outcome Binding Outcome receptor β1-Adrenergic Receptor bound_radioligand Bound Radioligand (Measured Signal) receptor->bound_radioligand Binds radioligand [³H]-Radioligand radioligand->bound_radioligand Binds acebutolol Acebutolol HCl (Competitor) acebutolol->receptor Competes for Binding Site

Caption: Competitive Binding Assay Principle for Acebutolol HCl.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. The inclusion of detailed experimental protocols for its synthesis, receptor binding and functional assays, and pharmacokinetic analysis aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The provided visualizations of the β1-adrenergic signaling pathway and experimental workflows offer a clear and concise summary of complex processes. Further research into the stereoselective effects of acebutolol's enantiomers and the development of more advanced analytical techniques will continue to enhance our understanding of this important cardiovascular drug.

References

The Discovery and Development of Acebutolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Pharmacology, and Clinical Evolution of a Cardioselective Beta-Blocker

Abstract

Acebutolol (B1665407) hydrochloride, a second-generation beta-blocker, carved a significant niche in cardiovascular medicine due to its unique pharmacological profile, characterized by β1-adrenoceptor selectivity and mild intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive overview of the discovery and development of acebutolol, intended for researchers, scientists, and drug development professionals. It covers the synthetic chemistry, preclinical pharmacology, pharmacokinetics, and pivotal clinical trials that defined its therapeutic applications in hypertension and cardiac arrhythmias. The document includes detailed experimental methodologies, tabulated quantitative data for comparative analysis, and graphical representations of key pathways and processes to facilitate a deeper understanding of this important therapeutic agent.

Introduction

The quest for safer and more effective beta-adrenergic antagonists in the mid-20th century led to the development of cardioselective agents, aiming to minimize the side effects associated with non-selective beta-blockers, such as bronchoconstriction. Acebutolol emerged from this research as a compound with a desirable balance of efficacy and tolerability. Patented in 1967 and approved for medical use in 1973, its development marked a significant step forward in the management of cardiovascular diseases. This guide traces the journey of acebutolol from its chemical synthesis to its establishment as a valuable clinical tool.

Chemical Synthesis and Development

The synthesis of acebutolol has evolved to improve efficiency and yield. A notable pathway begins with the readily available starting material, 4-aminophenol. This process involves several key chemical transformations, including a Fries rearrangement, to construct the core structure of the molecule.

Synthetic Pathway from 4-Aminophenol

A common synthetic route for acebutolol is a multi-step process designed for scalability and purity. The key stages are outlined below.

Experimental Protocol: Synthesis of Acebutolol Hydrochloride

  • Acetylation of 4-Aminophenol: 4-Aminophenol is first acetylated on both the amino and hydroxyl groups.

  • Fries Rearrangement: The resulting diacetylated compound undergoes a Lewis acid-catalyzed Fries rearrangement. This reaction is crucial as it moves an acyl group to the aryl ring, forming a hydroxyarylketone, a key intermediate. The reaction temperature is a critical parameter, with lower temperatures favoring para-substitution and higher temperatures favoring the desired ortho-product.[1]

  • Hydrolysis and Butyrylation: The intermediate is then selectively hydrolyzed and subsequently butyrylated on the amino group.

  • Epoxidation: The phenolic hydroxyl group is reacted with epichlorohydrin (B41342) in the presence of a base to form an epoxide intermediate.

  • Condensation with Isopropylamine (B41738): The final step involves the ring-opening of the epoxide by isopropylamine to introduce the side chain characteristic of beta-blockers.

  • Salt Formation: The resulting acebutolol free base is then treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

An alternative asymmetric synthesis has also been developed to produce specific enantiomers, (R)- and (S)-acebutolol, which can offer a more targeted therapeutic effect.[1]

G cluster_synthesis Synthesis of Acebutolol A 4-Aminophenol B Acetylation A->B C Fries Rearrangement B->C D Hydrolysis & Butyrylation C->D E Reaction with Epichlorohydrin D->E F Condensation with Isopropylamine E->F G Acebutolol Base F->G H Formation of HCl Salt G->H I This compound H->I

Caption: Chemical synthesis workflow for this compound.

Preclinical Pharmacology

The preclinical evaluation of acebutolol was instrumental in defining its pharmacological signature as a cardioselective β1-blocker with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.

Mechanism of Action: β1-Adrenergic Blockade and ISA

Acebutolol functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue. By blocking these receptors, it mitigates the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), leading to a decrease in heart rate, myocardial contractility, and blood pressure.[2]

Uniquely, acebutolol also possesses partial agonist activity, known as intrinsic sympathomimetic activity (ISA).[2][3] This means that in states of low sympathetic tone (e.g., at rest), it can cause a low level of receptor stimulation, which helps to prevent profound bradycardia or a significant reduction in cardiac output.[4]

G cluster_pathway β1-Adrenergic Signaling and Acebutolol's Mechanism of Action Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1Receptor β1-Adrenergic Receptor Catecholamines->Beta1Receptor Activates GsProtein Gs Protein Beta1Receptor->GsProtein Activates AC Adenylyl Cyclase GsProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Phosphorylates Ca²⁺ channels CardiacEffects ↑ Heart Rate ↑ Contractility Calcium->CardiacEffects Acebutolol Acebutolol Acebutolol->Beta1Receptor Blocks (Antagonist) Partially Activates (ISA)

Caption: Acebutolol's mechanism on the β1-adrenergic signaling pathway.
Preclinical Studies

Experimental Protocol:

  • Animal Models: Anesthetized dogs and cats were commonly used.

  • Procedure: The animals were administered isoproterenol, a non-selective β-agonist, to induce tachycardia (a β1-mediated effect) and vasodilation (a β2-mediated effect). Acebutolol was then administered to determine its ability to antagonize these effects.

  • Measurements: Heart rate and blood pressure were continuously monitored.

  • Results: Acebutolol was found to be more potent in blocking the isoproterenol-induced tachycardia than the vasodilation, demonstrating its selectivity for β1 receptors over β2 receptors.[5] In experiments with anesthetized cats, acebutolol was found to be 100 times less active than propranolol (B1214883) in blocking bronchial β-adrenoceptors.[5]

Experimental Protocol:

  • Animal Model: Catecholamine-depleted rats. This is achieved by pretreatment with a substance like reserpine (B192253) to deplete endogenous norepinephrine and epinephrine stores.

  • Procedure: In the absence of endogenous catecholamines, the direct effect of a beta-blocker on the heart rate can be observed. Acebutolol was administered intravenously to these animals.

  • Measurements: Heart rate was monitored.

  • Results: Acebutolol produced a slight increase in heart rate, demonstrating its partial agonist (ISA) properties. In an isolated rat atrium model, acebutolol's maximal stimulatory effect was about 17% of that induced by the full agonist isoproterenol.[4]

Pharmacokinetics and Metabolism

Acebutolol is well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism in the liver. This results in a bioavailability of approximately 35-50%.[6] The primary metabolic pathway is N-acetylation, which converts acebutolol to its major active metabolite, diacetolol. Diacetolol is equipotent to the parent drug and has a longer half-life, contributing significantly to the overall therapeutic effect.[6]

Table 1: Pharmacokinetic Properties of Acebutolol and Diacetolol
ParameterAcebutololDiacetolol
Bioavailability ~35-50%-
Time to Peak Plasma Level 2-2.5 hours~4 hours
Plasma Half-life 3-4 hours8-13 hours
Plasma Protein Binding ~26%Not specified
Primary Route of Elimination Hepatic metabolism, renal excretionRenal excretion

Data sourced from multiple references.[6]

Clinical Development and Efficacy

Acebutolol was extensively studied in clinical trials for the management of hypertension and ventricular arrhythmias, demonstrating both efficacy and a favorable safety profile.

Hypertension

In double-blind, controlled studies, the antihypertensive effect of acebutolol was shown to be superior to placebo and comparable to that of propranolol and hydrochlorothiazide. Most patients responded to a daily dosage of 400 mg to 800 mg, administered either once daily or in divided doses.

Ventricular Arrhythmias

A key multicenter study established the efficacy of acebutolol in suppressing ventricular ectopy.

Experimental Protocol: Randomized, Placebo-Controlled, Double-Blind, Crossover Study

  • Patient Population: 60 male patients with a mean of at least 30 ventricular premature complexes (VPCs) per hour, confirmed by three 24-hour Holter recordings.[7][8]

  • Study Design: A double-blind, randomized, crossover protocol was used. Patients received different treatment phases, including placebo, acebutolol 200 mg three times daily, and acebutolol 400 mg three times daily.[7][8]

  • Primary Efficacy Endpoint: The reduction in the number of VPCs per hour as measured by 24-hour Holter monitoring.

  • Data Analysis: The frequency of single VPCs, paired VPCs, and episodes of ventricular tachycardia were analyzed and compared between the placebo and active treatment groups.

G cluster_trial Clinical Trial Workflow for Ventricular Arrhythmia A Patient Screening (≥30 VPCs/hour) B Randomization A->B C Group 1: Placebo First B->C D Group 2: Acebutolol First B->D E Crossover C->E D->E F 24-Hour Holter Monitoring E->F G Data Analysis (VPC Reduction) F->G

Caption: Workflow of the randomized, crossover clinical trial for acebutolol.

Results:

The study demonstrated a significant dose-related reduction in ventricular arrhythmias with acebutolol treatment.

Table 2: Key Efficacy Results in Ventricular Arrhythmia Trial
Outcome MeasurePlaceboAcebutolol (200 mg TID)Acebutolol (400 mg TID)
Patients with >70% VPC Reduction <10%>50%>50%
Mean Reduction in Single VPCs MinimalSignificant (p < 0.05)Significant (p < 0.05)
Mean Reduction in Paired VPCs MinimalSignificant (p < 0.05)Significant (p < 0.05)
Mean Reduction in Ventricular Tachycardia MinimalSignificant (p < 0.05)Significant (p < 0.05)

Data adapted from the multicenter study by De Soyza et al.[7][8]

Safety and Tolerability

Acebutolol is generally well-tolerated. The most common side effects are mild and include fatigue, dizziness, and gastrointestinal disturbances. Due to its cardioselectivity, it is less likely to cause bronchospasm than non-selective beta-blockers, making it a safer option for patients with respiratory conditions. A notable adverse effect is the development of anti-nuclear antibodies (ANA) in 10-30% of patients, though this rarely leads to a lupus-like syndrome.

Conclusion

The development of this compound was a milestone in cardiovascular pharmacology. Its unique combination of β1-selectivity and intrinsic sympathomimetic activity provided a therapeutic advantage, offering effective control of hypertension and arrhythmias with a reduced risk of certain side effects like severe bradycardia. The journey from its synthesis through rigorous preclinical and clinical evaluation has solidified its place as a valuable agent in the armamentarium against cardiovascular disease. This guide has provided a detailed technical overview of this process, offering valuable insights for the ongoing research and development of novel cardiovascular therapies.

References

A Technical Guide to the Solubility of Acebutolol Hydrochloride in Research Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of acebutolol (B1665407) hydrochloride, a cardioselective beta-adrenoreceptor antagonist, in various research solvents. Understanding the solubility of an active pharmaceutical ingredient (API) like acebutolol hydrochloride is a critical parameter in drug development, influencing formulation design, analytical method development, and bioavailability. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides visual representations of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a stable, homogeneous solution. For ionizable compounds like this compound, solubility can be significantly influenced by the pH of the medium. In drug development, the "shake-flask" method is the gold-standard for determining equilibrium solubility, providing a reliable measure of the thermodynamic solubility of a compound.

Quantitative Solubility Data of this compound

The following table summarizes the available quantitative solubility data for this compound in various research solvents. It is important to note that comprehensive solubility data across a wide range of solvents and temperatures is not extensively published in the public domain. The data presented here is compiled from various scientific sources.

SolventTemperatureSolubility (mg/mL)ClassificationReference
WaterRoom Temperature≥ 50Freely Soluble[1]
Water25 °C74Freely Soluble
EthanolRoom Temperature70Freely Soluble[2]
Ethanol (96%)Not SpecifiedNot SpecifiedFreely Soluble[3]
MethanolNot SpecifiedNot SpecifiedFreely Soluble[4][5]
Dimethyl Sulfoxide (DMSO)Not Specified100Freely Soluble[1]
Acetic Acid (100%)Not SpecifiedNot SpecifiedFreely Soluble[4]
AcetoneNot SpecifiedNot SpecifiedVery Slightly Soluble[3]
Methylene ChlorideNot SpecifiedNot SpecifiedVery Slightly Soluble[3]
Diethyl EtherNot SpecifiedNot SpecifiedPractically Insoluble[4]

Note: "Freely Soluble" is a qualitative term from pharmacopeial standards, generally indicating a solubility of 100 to 1000 parts of solvent per 1 part of solute, which corresponds to a solubility of 1 to 10 mg/mL, although the quantitative data found suggests a much higher solubility in these solvents. The term "Practically Insoluble" generally indicates a solubility of more than 10,000 parts of solvent per 1 part of solute (<0.1 mg/mL).

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This protocol is consistent with guidelines from regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[6][7][8]

Materials and Equipment
  • This compound (API powder)

  • Selected research solvents (high purity)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Vials for sample collection

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the respective research solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) in a preliminary experiment until the concentration of the dissolved API remains constant.[6]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.45 µm) into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample and the standard solutions using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound in the saturated solution.

    • The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess Acebutolol HCl prep2 Add known volume of solvent prep1->prep2 equilibration Agitate at constant temperature (e.g., 24-72 hours) prep2->equilibration separation1 Allow solid to settle equilibration->separation1 separation2 Filter or centrifuge supernatant separation1->separation2 analysis1 Dilute saturated solution separation2->analysis1 analysis2 Quantify using UV-Vis or HPLC analysis1->analysis2 result Solubility Data (mg/mL) analysis2->result Calculate Solubility

Caption: A flowchart illustrating the sequential steps of the shake-flask method for determining the equilibrium solubility of a compound.

This technical guide provides a foundational understanding of the solubility of this compound. For specific research and development purposes, it is recommended to determine the solubility under the exact experimental conditions of interest using a validated method such as the one described.

References

Acebutolol Hydrochloride: A Technical Guide for the Management of Hypertension and Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of acebutolol (B1665407) hydrochloride, a cardioselective beta-adrenoceptor antagonist, for the treatment of hypertension and ventricular arrhythmias. This document details its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental protocols used to evaluate its therapeutic effects.

Introduction

Acebutolol hydrochloride is a selective beta-1 adrenergic receptor blocker with mild intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1] Its cardioselectivity makes it a suitable option for patients with certain respiratory conditions where non-selective beta-blockers may be contraindicated.[1] Acebutolol is indicated for the management of hypertension, either alone or in combination with other antihypertensive agents, and for the treatment of ventricular premature beats.[1] This guide will delve into the technical aspects of its pharmacology and clinical evaluation, providing a resource for researchers and professionals in drug development.

Mechanism of Action

Acebutolol's primary mechanism of action involves the competitive, selective blockade of beta-1 adrenergic receptors, which are predominantly located in cardiac muscle.[2] This action antagonizes the effects of catecholamines (epinephrine and norepinephrine), leading to a reduction in heart rate, myocardial contractility, and cardiac output.[3]

In the context of hypertension , the antihypertensive effect of acebutolol is multifactorial. It includes:

  • Reduced Cardiac Output: By blocking cardiac beta-1 receptors, acebutolol decreases the heart's pumping force and rate.[3]

  • Inhibition of Renin Release: It suppresses the release of renin from the kidneys, thereby decreasing the production of angiotensin II, a potent vasoconstrictor.[2] This leads to reduced peripheral vascular resistance.

  • Central Nervous System Effects: Acebutolol may also have an inhibitory effect on vasomotor centers in the brain.[2]

For ventricular arrhythmias , acebutolol's antiarrhythmic properties are attributed to:

  • Decreased Sympathetic Tone: By blocking the effects of catecholamines on the heart, it reduces the arrhythmogenic potential of sympathetic stimulation.

  • Electrophysiological Effects: Acebutolol prolongs the refractory period of the atrioventricular (AV) node and decreases AV conduction. It also has membrane-stabilizing activity, which contributes to its ability to suppress ectopic ventricular beats.

Signaling Pathway

The signaling pathway of acebutolol's action on a cardiac myocyte is initiated by its binding to the beta-1 adrenergic receptor, a G-protein coupled receptor. This blockade prevents the binding of norepinephrine (B1679862) and epinephrine, thereby inhibiting the downstream signaling cascade.

Acebutolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine/ Epinephrine B1AR Beta-1 Adrenergic Receptor NE->B1AR Binds & Activates Ace Acebutolol Ace->B1AR Binds & Blocks G_protein G-protein (Gs) B1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca2+ Influx Ca_channel->Ca_ion Opens Contraction Increased Contractility & Heart Rate Ca_ion->Contraction Leads to

Acebutolol's blockade of the beta-1 adrenergic receptor signaling cascade.

Pharmacokinetics

Acebutolol is well-absorbed from the gastrointestinal tract but undergoes extensive first-pass metabolism in the liver, resulting in an absolute bioavailability of approximately 40%.[1] It is metabolized to an active metabolite, diacetolol, which is equipotent to the parent compound and has a longer half-life.[1]

Pharmacokinetic ParameterAcebutololDiacetolol (Active Metabolite)
Bioavailability ~40%[1]-
Time to Peak Plasma Concentration 2.5 hours[1]3.5 hours[1]
Elimination Half-life 3-4 hours[1]8-13 hours[1]
Metabolism Extensive first-pass hepatic biotransformation[1]-
Excretion Renal and non-renal mechanisms[4]Renal

Data Presentation: Efficacy in Hypertension and Ventricular Arrhythmias

Hypertension

Clinical trials have demonstrated the efficacy of acebutolol in reducing both systolic and diastolic blood pressure.

StudyNDesignTreatmentDurationMean Reduction in Systolic BP (mmHg)Mean Reduction in Diastolic BP (mmHg)
Hansson et al. (1977)[5]38Randomized, Double-Blind, Placebo-ControlledAcebutolol (400, 600, 1200 mg/day)12 weeksStatistically significant vs. placeboStatistically significant vs. placebo
Martin et al. (1978)[6]11Double-Blind, Placebo-Controlled CrossoverAcebutolol (200-600 mg twice daily)-Significant reductionSignificant reduction
Charoenlarp et al. (1978)[1]32Clinical TrialAcebutolol (400-800 mg/day) ± thiazide diuretic-Substantial fall to normotensive rangeSubstantial fall to normotensive range
Multicentre Trial (1975)[7]366Open, MulticentreAcebutolol (100-1200 mg/day)up to 6 months-Highly significant reduction
Ventricular Arrhythmias

Acebutolol has been shown to be effective in reducing the frequency of ventricular premature beats (VPBs).

StudyNDesignTreatmentDurationKey Efficacy Endpoints
De Soyza et al. (1982)[8]60Randomized, Double-Blind, Placebo-Controlled CrossoverAcebutolol (200 mg and 400 mg t.i.d.)->70% reduction in VPBs/hour in >50% of patients; dose-related reduction in single and paired VPBs and ventricular tachycardia episodes (p < 0.05).
Aronow et al. (1983)25Randomized, Double-Blind, Placebo-Controlled CrossoverAcebutolol (200 mg and 400 mg)-Mean VPB reduction of 45% and 50% with 200 mg and 400 mg, respectively, vs. 35% with placebo.
Singh et al. (1982)[9]20Open-LabelAcebutolol (average 1,100 mg/day)4 weeks (short-term) & 11 months (long-term)Short-term: >70% PVC reduction in 55% of patients. Long-term: >80% PVC reduction from baseline at 12 months in two-thirds of initial responders.
Ahmad et al. (1985)[3]72 (with acute MI)ControlledIV Acebutolol (1-20 mg every 4 hours)24 hoursPrompt reduction in frequencies of ventricular extrasystoles and repetitive arrhythmias.

Experimental Protocols

The evaluation of acebutolol's efficacy in hypertension and ventricular arrhythmias relies on standardized clinical trial methodologies.

Evaluation of Antihypertensive Efficacy

A typical clinical trial to assess the antihypertensive effects of acebutolol follows a randomized, double-blind, placebo-controlled design.

5.1.1 Patient Population:

  • Inclusion criteria: Adults with a diagnosis of essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).[5]

  • Exclusion criteria: Secondary hypertension, significant renal or hepatic disease, congestive heart failure, and contraindications to beta-blocker therapy.

5.1.2 Study Protocol:

  • Washout Period: A 2-4 week single-blind placebo run-in period to establish baseline blood pressure and ensure compliance.[5]

  • Randomization: Patients are randomly assigned to receive either acebutolol at varying doses (e.g., 400 mg, 600 mg, 1200 mg daily) or a matching placebo.[5]

  • Treatment Period: A treatment duration of several weeks (e.g., 12 weeks) with regular follow-up visits.[5]

  • Blood Pressure Measurement:

    • Standardized office blood pressure measurements are taken at each visit using a calibrated sphygmomanometer.

    • Measurements are taken in the supine and standing positions after a 5-minute rest period.[6]

    • To minimize observer bias, a random-zero sphygmomanometer may be used.

    • Ambulatory Blood Pressure Monitoring (ABPM) may be employed for a 24-hour period to assess the drug's effect on the circadian blood pressure profile.[4] The device is programmed to take readings at set intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).[4]

  • Data Analysis: The primary endpoint is the change in trough systolic and diastolic blood pressure from baseline compared to placebo.

Antihypertensive_Trial_Workflow Start Patient Screening (Essential Hypertension) Washout Placebo Run-in (2-4 weeks) Start->Washout Randomization Randomization Washout->Randomization Group_A Acebutolol Group (Dose Escalation) Randomization->Group_A Arm 1 Group_B Placebo Group Randomization->Group_B Arm 2 Treatment Treatment Period (e.g., 12 weeks) Group_A->Treatment Group_B->Treatment FollowUp_A Regular Follow-up Visits (BP Measurement) Treatment->FollowUp_A FollowUp_B Regular Follow-up Visits (BP Measurement) Treatment->FollowUp_B Analysis Data Analysis (Change in BP from Baseline) FollowUp_A->Analysis FollowUp_B->Analysis

A typical workflow for a clinical trial evaluating an antihypertensive agent.
Evaluation of Antiarrhythmic Efficacy

The assessment of acebutolol's effect on ventricular arrhythmias typically involves a randomized, double-blind, placebo-controlled, crossover study design.

5.2.1 Patient Population:

  • Inclusion criteria: Patients with frequent ventricular premature beats (VPBs), defined as a mean of at least 30 VPBs per hour on baseline 24-hour Holter monitoring.[8]

  • Exclusion criteria: Recent myocardial infarction, unstable angina, and other significant cardiac conditions that could interfere with the interpretation of the results.

5.2.2 Study Protocol:

  • Baseline Monitoring: Three 24-hour ambulatory electrocardiogram (Holter) recordings are performed during a control period to establish the baseline frequency and complexity of ventricular arrhythmias.[8]

  • Randomization and Crossover: Patients are randomized to a sequence of treatment periods, for example, acebutolol (e.g., 200 mg t.i.d.), a higher dose of acebutolol (e.g., 400 mg t.i.d.), and placebo, with washout periods in between.[8]

  • Holter Monitoring: A 24-hour Holter recording is performed at the end of each treatment period.

    • Electrode Placement: Standardized lead placement is used to ensure consistent recording quality.

    • Data Analysis: The Holter recordings are analyzed by a specialized core laboratory, often with computer-assisted arrhythmia detection algorithms that are manually over-read by certified technicians. The analysis quantifies the total number of VPBs, as well as the frequency of complex forms such as pairs, runs (ventricular tachycardia), and multiform VPBs.[8]

  • Data Analysis: The primary endpoint is the percentage reduction in the total number of VPBs per hour from baseline for each treatment compared to placebo.

Antiarrhythmic_Trial_Workflow Start Patient Screening (Frequent VPBs) Baseline Baseline Holter Monitoring (3 x 24-hour) Start->Baseline Randomization Randomization to Treatment Sequence Baseline->Randomization Sequence_A Sequence 1: Acebutolol -> Placebo Randomization->Sequence_A Sequence_B Sequence 2: Placebo -> Acebutolol Randomization->Sequence_B Treatment_Period1 Treatment Period 1 (e.g., 2 weeks) Sequence_A->Treatment_Period1 Sequence_B->Treatment_Period1 Holter1 24-hour Holter Monitoring Treatment_Period1->Holter1 Washout Washout Period Holter1->Washout Treatment_Period2 Treatment Period 2 (e.g., 2 weeks) Washout->Treatment_Period2 Holter2 24-hour Holter Monitoring Treatment_Period2->Holter2 Analysis Data Analysis (% Reduction in VPBs) Holter2->Analysis

A crossover design for a clinical trial evaluating an antiarrhythmic agent.

Conclusion

This compound is an effective and well-tolerated agent for the management of hypertension and the suppression of ventricular arrhythmias. Its cardioselective beta-1 blockade, combined with mild intrinsic sympathomimetic activity, provides a favorable therapeutic profile. The experimental protocols outlined in this guide, based on rigorous, controlled clinical trials, have established its efficacy and safety. This technical guide serves as a valuable resource for researchers and drug development professionals involved in the study of cardiovascular therapeutics.

References

In Vitro Cardioselective Properties of Acebutolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cardioselective properties of acebutolol (B1665407) hydrochloride, a beta-1 adrenergic receptor antagonist. Acebutolol's preferential binding to beta-1 receptors in cardiac tissue over beta-2 receptors in bronchial and vascular smooth muscle is a key determinant of its clinical profile.[1] This document outlines the quantitative data supporting its selectivity, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of Receptor Binding Affinity

The cardioselectivity of acebutolol and its active metabolite, diacetolol (B1670378), is quantified by comparing their binding affinities for beta-1 (β1) and beta-2 (β2) adrenergic receptors. This is typically determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity. The β2/β1 selectivity ratio, calculated from the Ki values, provides a quantitative measure of cardioselectivity. A ratio greater than 1 indicates a higher affinity for the β1 receptor.

Compoundβ1 Ki (nM)β2 Ki (nM)β2/β1 Selectivity RatioReference
Acebutolol1504,20028[2]
Diacetolol23011,00048[3][4]
Metoprolol (B1676517)1204,50038[2]
Atenolol38014,00037[2]
Propranolol (B1214883)4.72.50.53[2]

Note: The data presented are compiled from various in vitro studies and may show slight variations depending on the experimental conditions and tissues or cell lines used.

Experimental Protocols

The in vitro characterization of acebutolol's cardioselectivity relies on two primary types of experiments: radioligand binding assays and functional assays on isolated tissues.

Radioligand Binding Assays

These assays directly measure the binding affinity of a drug to specific receptor subtypes.[5][6][7][8]

Objective: To determine the equilibrium dissociation constant (Ki) of acebutolol and its metabolite, diacetolol, for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human recombinant β1 or β2 adrenergic receptors.

  • A suitable radioligand, typically a high-affinity, non-selective beta-blocker such as [³H]-CGP 12177 or [¹²⁵I]-iodocyanopindolol.

  • Acebutolol hydrochloride and diacetolol of high purity.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (acebutolol or diacetolol) are incubated with the cell membrane preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays in Isolated Guinea Pig Atria

Functional assays assess the ability of a drug to antagonize the physiological response induced by a receptor agonist in an isolated tissue preparation.[9][10][11][12][13]

Objective: To determine the functional antagonism of acebutolol on the positive chronotropic and inotropic effects of a non-selective beta-agonist (e.g., isoprenaline) in isolated guinea pig atria.

Materials:

  • Guinea pigs.

  • Krebs-Henseleit solution (physiological salt solution).

  • Isoprenaline (beta-agonist).

  • This compound.

  • Organ bath setup with temperature control, aeration, and force/rate transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: The atria are dissected from a euthanized guinea pig and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. The right atrium is used to measure the rate of contraction (chronotropy), and the left atrium, often electrically paced, is used to measure the force of contraction (inotropy).

  • Equilibration: The tissues are allowed to equilibrate for a period (e.g., 60 minutes) until a stable baseline is achieved.

  • Cumulative Concentration-Response Curve to Agonist: A cumulative concentration-response curve to isoprenaline is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting increase in heart rate or force of contraction.

  • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of acebutolol for a predetermined time (e.g., 30-60 minutes).

  • Second Concentration-Response Curve: In the presence of acebutolol, a second cumulative concentration-response curve to isoprenaline is generated.

  • Data Analysis: The antagonistic effect of acebutolol is quantified by the rightward shift of the concentration-response curve. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies described, the following diagrams are provided in the DOT language for visualization.

G cluster_0 Adrenaline/\nNoradrenaline Adrenaline/ Noradrenaline β1-Adrenergic Receptor β1-Adrenergic Receptor Adrenaline/\nNoradrenaline->β1-Adrenergic Receptor Binds to Gαs Gαs β1-Adrenergic Receptor->Gαs Activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Increased Heart Rate & Contractility Increased Heart Rate & Contractility Protein Kinase A (PKA)->Increased Heart Rate & Contractility Leads to Acebutolol Acebutolol Acebutolol->β1-Adrenergic Receptor Blocks

β1-Adrenergic Receptor Signaling Pathway and Blockade by Acebutolol.

G cluster_0 A Prepare Cell Membranes with β-receptors B Incubate Membranes with Radioligand and Acebutolol A->B C Separate Bound and Unbound Ligands (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Workflow for a Competitive Radioligand Binding Assay.

G cluster_0 A Isolate and Mount Guinea Pig Atria B Equilibrate Tissue in Organ Bath A->B C Generate Isoprenaline Concentration-Response Curve B->C D Incubate with Acebutolol C->D E Generate Second Isoprenaline Concentration-Response Curve D->E F Data Analysis (pA2 determination) E->F

Workflow for a Functional Assay in Isolated Atrial Tissue.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies of Acebutolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of acebutolol (B1665407) hydrochloride dosages and experimental protocols for in vivo animal studies. The information is compiled from various scientific studies to assist in the design and execution of preclinical research.

Introduction to Acebutolol Hydrochloride

This compound is a cardioselective β-1 adrenergic receptor antagonist with mild intrinsic sympathomimetic activity (ISA).[1] It is primarily used in the management of hypertension and cardiac arrhythmias.[2] Its mechanism of action involves the selective blockade of β-1 adrenergic receptors, which are predominantly located in the heart. This action leads to a reduction in heart rate, cardiac output, and blood pressure.[2] Acebutolol is metabolized in the liver to an active metabolite, diacetolol, which also possesses β-1 blocking activity and has a longer half-life than the parent drug.[2] Understanding its effects in animal models is crucial for preclinical evaluation and translation to clinical applications.

Quantitative Data Presentation

The following tables summarize the dosages of this compound used in various animal models as reported in the scientific literature.

Table 1: this compound Dosage in Rat Models
Indication/ModelStrainRoute of AdministrationDosageDurationKey FindingsReference(s)
HypertensionSpontaneously Hypertensive Rats (SHR)Oral (gavage)1000 mg/kg/day14 weeks (from 6th to 20th week of age)Ineffective in preventing genetic hypertension development.[3][3]
HypertensionSpontaneously Hypertensive Rats (SHR)Oral100 mg/kg/day11 weeks (5 days/week)Lowered blood pressure.[4][4]
HypertensionSpontaneously Hypertensive Rats (SHR)IntraperitonealHigh doses (unspecified)AcuteDose-dependent hypotensive action.[5][5]
HypertensionDOCA-NaCl Hypertensive RatsIntraperitoneal0.5 - 20 mg/kgAcuteProduced a hypotensive action at restricted doses.[5][5]
NormotensionWistar Kyoto (WKY)Intraperitoneal0.5 - 20 mg/kgAcuteProduced a hypotensive action at restricted doses.[5][5]
PharmacokineticsSprague-DawleyIntravenous5, 15, 30, and 50 mg/kgSingle doseLinear pharmacokinetic disposition within this dose range.[6][6]
Cardiac Output & Regional Blood FlowSprague-DawleyIntravenous30 mg/kgAcuteReduced cardiac output and regional blood flow.[7][7]
ReproductionN/AOralUp to 60 mg/kg/dayN/ANot teratogenic.[8][8][9]
CarcinogenicityCD F/Crl BROral (in diet)100 and 300 mg/kg/day78 weeksNo carcinogenic potential observed.[9][9]
Table 2: this compound Dosage in Other Animal Models
Animal ModelIndication/ModelRoute of AdministrationDosageDurationKey FindingsReference(s)
RabbitArrhythmia (ouabain-induced)N/AN/AN/AMarked anti-arrhythmic activity.[10][10]
RabbitReproductionIntravenous18 mg/kg/dayN/AObserved malformations including rib defects and umbilical hernia in one study.[9][9]
RabbitDiabetes Mellitus (alloxan-induced)Oral15 mg/kgSingle doseAltered pharmacokinetics, particularly in the acute diabetic stage.[11][11]
DogArrhythmia (ouabain-induced)N/AN/AN/AMarked anti-arrhythmic activity.[10][10]
DogElectrophysiologyIntravenous2.0 mg/kgAcuteIncreased repolarization and refractory periods of the right ventricle.[12][12]
DogMyocardial IschemiaIntravenous4 - 5 mg/kgAcuteReduced myocardial oxygen consumption and increased coronary flow to the ischemic area.[13][13]
DogCardiac ElectrophysiologyIntravenous0.5, 1, and 5 mg/kgAcuteDecreased heart rate and increased effective refractory period.[14][14]
DogCardiac ElectrophysiologyOral10 mg/kg/day6 weeksReduced heart rate and significantly increased effective refractory period.[14][14]
CatArrhythmia (methylchloroform and adrenalin-induced)N/AN/AN/AMarked anti-arrhythmic activity.[10][10]
MouseCarcinogenicityOral (in diet)20, 60, and 300 mg/kg/day87 weeksNo overt signs of toxicity and no increased tumor incidence.[9][9]

Experimental Protocols

Hypertension Studies in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of acebutolol on the development of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR).

Methodology:

  • Animal Acclimatization: House male SHRs under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.

  • Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administration: Administer acebutolol or vehicle daily by oral gavage. For chronic studies, treatment may begin at a young age (e.g., 6 weeks) and continue for several weeks (e.g., up to 20 weeks of age).[3]

  • Blood Pressure and Heart Rate Measurement: Measure systolic blood pressure and heart rate at regular intervals using a non-invasive tail-cuff method.

  • Endpoint Analysis: At the end of the study, additional parameters such as cardiac output, stroke volume, and plasma renin concentration can be measured.[3] Heart weight to body weight ratio can also be determined.[3]

Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of acebutolol.

Animal Model: Male Sprague-Dawley rats.[6]

Methodology:

  • Catheter Implantation: For intravenous studies, implant a catheter into the jugular vein for drug administration and blood sampling under anesthesia. Allow for a recovery period.

  • Drug Preparation: Dissolve this compound in sterile saline for intravenous administration.

  • Administration: Administer a single intravenous bolus of acebutolol at various doses (e.g., 5, 15, 30, and 50 mg/kg).[6]

  • Blood Sampling: Collect blood samples at predetermined time points post-administration via the catheter.

  • Plasma Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma concentrations of acebutolol and its metabolite, diacetolol, using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[6]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and clearance (Cl).[6]

Cardiac Electrophysiology Studies in Dogs

Objective: To assess the effects of acebutolol on cardiac electrophysiological parameters.

Animal Model: Conscious dogs chronically instrumented.[14]

Methodology:

  • Surgical Instrumentation: Under anesthesia, surgically implant electrodes for electrocardiogram (ECG) recording and a pacing catheter in the right ventricle. Allow for a sufficient recovery period.

  • Drug Preparation: Prepare a solution of this compound in a suitable vehicle for intravenous or oral administration.

  • Acute Study (Intravenous):

    • Record baseline ECG and determine the right ventricular effective refractory period (RVERP) during spontaneous sinus rhythm and at a fixed pacing rate.

    • Administer increasing doses of acebutolol intravenously (e.g., 0.5, 1, and 5 mg/kg).[14]

    • Repeat the electrophysiological measurements after each dose.

  • Chronic Study (Oral):

    • Administer acebutolol orally at a fixed daily dose (e.g., 10 mg/kg/day) for an extended period (e.g., 6 weeks).[14]

    • Perform electrophysiological measurements at regular intervals throughout the treatment period.

  • Data Analysis: Analyze changes in heart rate, ECG intervals (PR, QRS, QT), and RVERP.

Visualization of Workflows and Pathways

Experimental Workflow for Hypertension Studies

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (SHR) drug_prep Drug Preparation (Acebutolol Suspension) acclimatization->drug_prep administration Daily Oral Gavage (Chronic Dosing) drug_prep->administration measurements Regular BP and HR Measurements administration->measurements endpoint Endpoint Analysis (Cardiac Parameters, etc.) measurements->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: Workflow for Chronic Hypertension Studies in SHR Models.

Simplified Signaling Pathway of β-1 Adrenergic Receptor Blockade

G cluster_cell Cardiomyocyte beta1_receptor β-1 Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A camp->pka ca_channel L-type Ca2+ Channel pka->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx contraction Increased Heart Rate & Contractility ca_influx->contraction acebutolol Acebutolol acebutolol->beta1_receptor norepinephrine Norepinephrine/ Epinephrine norepinephrine->beta1_receptor

Caption: Acebutolol blocks the β-1 adrenergic signaling cascade.

References

Application Note: Quantification of Acebutolol Hydrochloride in Human Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of acebutolol (B1665407) hydrochloride in human plasma. The described protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes reversed-phase chromatography with UV detection, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The method is sensitive, accurate, and reproducible, with a linear range appropriate for clinical sample analysis.

Introduction

Acebutolol is a cardioselective beta-1 adrenergic receptor blocker used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Monitoring its concentration in plasma is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and patient safety. This document provides a detailed protocol for a validated HPLC-UV method that can be readily implemented in a research or clinical laboratory setting for the quantification of acebutolol in human plasma.

Experimental

Materials and Reagents
Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a methanol-water (50:50, v/v) mixture to obtain concentrations ranging from 20 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of celiprolol and dissolve it in 100 mL of methanol.

  • IS Working Solution (500 ng/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 500 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1.0 mL of human plasma sample (or calibration standard/quality control sample) into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard working solution (celiprolol, 500 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 5 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC-UV Analysis
  • Column: Reversed-phase C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 85:15 v/v), with the pH of the buffer adjusted to 2.5 with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 240 nm[2][3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Quantitative Data Summary

The performance of the described HPLC method for the quantification of acebutolol in human plasma is summarized in the table below. The data is compiled from validated methods reported in the literature.

ParameterResultReference
Linearity Range20.0 - 1000 ng/mL[4][5]
Retention Time (Acebutolol)~6.7 minutes[4][5]
Retention Time (Internal Standard - Celiprolol)~9.7 minutes[4][5]
Limit of Detection (LOD)10.0 ng/mL[4][5]
Limit of Quantification (LOQ)20.0 ng/mL[5]
Mean Absolute Recovery74.6%[4][5]
Inter-day Precision (%RSD)< 14.1%[5]
Intra-day Precision (%RSD)< 14.1%[5]
Inter-day Accuracy (%RE)Within ±5.6%[5]
Intra-day Accuracy (%RE)Within ±4.7%[5]

Workflow and Process Visualization

The overall workflow for the quantification of acebutolol in plasma is depicted in the following diagram.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plasma_sample Plasma Sample Collection is_spike Spike with Internal Standard (Celiprolol) plasma_sample->is_spike std_prep Preparation of Calibration Standards & QCs std_prep->is_spike add_solvent Add Extraction Solvent (Liquid-Liquid Extraction) is_spike->add_solvent vortex Vortex Mixing add_solvent->vortex centrifuge Centrifugation vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC System reconstitute->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography uv_detection UV Detection at 240 nm chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Acebutolol Concentration calibration_curve->quantification report Generate Report quantification->report

Caption: Experimental workflow for acebutolol quantification in plasma.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated approach for the quantification of this compound in human plasma. The protocol is straightforward to implement and provides the necessary sensitivity and accuracy for therapeutic drug monitoring and pharmacokinetic research. The provided performance characteristics demonstrate the robustness of the method.

References

Application Notes and Protocols for Acebutolol Hydrochloride in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing acebutolol (B1665407) hydrochloride in isolated organ bath experiments. This document outlines the pharmacological background, detailed experimental protocols, and expected outcomes when studying the effects of acebutolol on various isolated tissues.

Introduction to Acebutolol Hydrochloride

This compound is a cardioselective β1-adrenergic receptor antagonist.[1][2] It is distinguished by its possession of partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][3] This dual mechanism of action means that while it blocks the effects of potent β-agonists like isoproterenol, it can also cause a submaximal stimulation of the β1-adrenoceptor in the absence of a full agonist. Additionally, acebutolol exhibits membrane-stabilizing activity, although the significance of this at clinical doses is less clear.[4]

These properties make acebutolol an interesting compound for investigation in isolated organ bath systems, allowing for the characterization of its antagonist potency, partial agonist efficacy, and tissue selectivity.

Key Pharmacological Characteristics

  • β1-Selectivity: Acebutolol preferentially blocks β1-adrenoceptors, which are predominantly located in cardiac tissue, over β2-adrenoceptors found in bronchial and vascular smooth muscle.[5] This selectivity can be quantified by comparing its antagonist potency (pA2 values) in tissues rich in β1-receptors (e.g., atria) versus those with a significant β2-receptor population (e.g., trachea).

  • Intrinsic Sympathomimetic Activity (ISA): As a partial agonist, acebutolol can elicit a mild stimulatory response. This is particularly evident in tissues with a high density of β-adrenoceptors and in the absence of endogenous catecholamines.[1][3]

  • Competitive Antagonism: Acebutolol acts as a competitive antagonist at β1-adrenoceptors, meaning it reversibly binds to the receptor and its inhibitory effect can be overcome by increasing the concentration of a full agonist.

Data Presentation: Quantitative Analysis of Acebutolol's Effects

The following tables summarize the quantitative data for this compound in various isolated organ bath preparations.

Table 1: Antagonist Potency (pA2) of Acebutolol

Tissue PreparationAgonistpA2 ValueSpeciesReference
Papillary Muscle (inotropic effect)Isoprenaline7.5Cat[6]
Left Atrium (chronotropic effect)Isoprenaline-Guinea Pig[7]
Trachea (relaxant effect)Isoprenaline-Guinea Pig[7]

Note: Specific pA2 values for guinea pig atria and trachea were used to calculate a cardioselectivity ratio of 30, but the individual values were not provided in the source.

Table 2: Partial Agonist Activity of Acebutolol

Tissue PreparationParameterMaximal Effect (% of Isoproterenol)SpeciesReference
AtriumIncrease in heart rate17 ± 8%Rat[8]

Table 3: Effective Concentration Ranges of Acebutolol

Tissue PreparationEffect MeasuredConcentration Range (µM)SpeciesReference
Papillary MuscleReduction in Vmax of action potential13 - 134Guinea Pig[9]
Heart (in vivo)Inhibition of isoproterenol-induced tachycardia-Human
Rabbit HeartDepression of contractile force10 - 1000Rabbit[10]

Experimental Protocols

General Isolated Organ Bath Setup

A standard isolated organ bath setup is required for the following protocols. This typically includes:

  • A temperature-controlled water-jacketed organ bath (37°C).

  • A reservoir for physiological salt solution (e.g., Krebs-Henseleit solution).

  • An aeration system to supply carbogen (B8564812) gas (95% O2, 5% CO2) to the physiological solution.

  • An isometric force transducer to measure tissue contraction and relaxation.

  • A data acquisition system to record and analyze the transducer output.

Physiological Salt Solution (Krebs-Henseleit): The composition should be appropriate for the tissue under investigation. A standard Krebs-Henseleit solution is typically used for mammalian tissues.

Protocol 1: Determination of Antagonist Potency (pA2) using Schild Analysis

This protocol determines the affinity of acebutolol for β1-adrenoceptors in an isolated cardiac preparation (e.g., guinea pig right atrium).

Tissue Preparation:

  • Humanely euthanize a guinea pig and excise the heart.

  • Place the heart in cold, oxygenated Krebs-Henseleit solution.

  • Isolate the right atrium and suspend it in the organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with carbogen.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1g, with regular washing every 15-20 minutes.

Experimental Procedure:

  • Control Cumulative Concentration-Response Curve: Obtain a cumulative concentration-response curve for a β-agonist such as isoproterenol. Start with a low concentration and increase it stepwise until a maximal response (increase in heart rate) is achieved.

  • Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution until the heart rate returns to the baseline.

  • Incubation with Acebutolol: Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.

  • Second Cumulative Concentration-Response Curve: In the presence of acebutolol, repeat the cumulative concentration-response curve for isoproterenol.

  • Repeat: Repeat steps 2-4 with increasing concentrations of acebutolol.

  • Schild Plot: Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of acebutolol. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. The x-intercept of the linear regression line gives the pA2 value.

Protocol 2: Quantification of Intrinsic Sympathomimetic Activity (ISA)

This protocol quantifies the partial agonist effect of acebutolol on the spontaneous heart rate of an isolated rat atrium.

Tissue Preparation:

  • Prepare an isolated rat right atrium as described in Protocol 4.2.

  • Ensure the tissue is from a reserpinized rat to deplete endogenous catecholamines, which could interfere with the measurement of ISA.

Experimental Procedure:

  • Baseline: After equilibration, record the stable baseline spontaneous heart rate.

  • Cumulative Addition of Acebutolol: Add this compound in a cumulative manner, starting from a low concentration and progressively increasing it. Record the change in heart rate at each concentration until a plateau is reached.

  • Maximal Agonist Response: After washing out the acebutolol, obtain a maximal response with a full β-agonist like isoproterenol.

  • Data Analysis: Express the maximal increase in heart rate produced by acebutolol as a percentage of the maximal response to isoproterenol.

Protocol 3: Assessment of β1-Selectivity

This protocol compares the antagonist effect of acebutolol on β1-adrenoceptors in cardiac tissue with its effect on β2-adrenoceptors in tracheal smooth muscle.

Tissue Preparations:

  • Guinea Pig Atrium: Prepare an isolated guinea pig right atrium as described in Protocol 4.2 to assess β1-adrenoceptor antagonism.

  • Guinea Pig Trachea:

    • Isolate the trachea and cut it into rings.

    • Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution.

    • Induce a submaximal contraction with an agent like histamine (B1213489) or carbachol.

Experimental Procedure:

  • Determine the pA2 value for acebutolol in the isolated atrium against isoproterenol-induced tachycardia (β1 effect) as described in Protocol 4.2.

  • In the pre-contracted tracheal preparation, determine the pA2 value for acebutolol against isoproterenol-induced relaxation (β2 effect).

  • Cardioselectivity Ratio: Calculate the ratio of the antilog of the pA2 values (atrium/trachea). A ratio significantly greater than 1 indicates β1-selectivity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Acebutolol at the β1-Adrenergic Receptor

Acebutolol, as a partial agonist at the β1-adrenergic receptor, can modulate downstream signaling in a complex manner. The β1-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs. However, evidence suggests that it can also activate alternative pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling acebutolol Acebutolol beta1_receptor β1-Adrenergic Receptor acebutolol->beta1_receptor Partial Agonist Binding g_protein Gs beta1_receptor->g_protein Activation egfr EGFR beta1_receptor->egfr Transactivation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Production ras_raf_mek_erk Ras/Raf/MEK/MAPK Pathway egfr->ras_raf_mek_erk pka PKA camp->pka Activation physiological_response Physiological Response (e.g., Increased Heart Rate, Increased Contractility) pka->physiological_response ras_raf_mek_erk->physiological_response

Caption: Signaling pathway of acebutolol at the β1-adrenergic receptor.

Experimental Workflow for Determining pA2 Value

The following diagram illustrates the logical flow of an experiment to determine the pA2 value of acebutolol.

G start Start prepare_tissue Prepare Isolated Tissue (e.g., Guinea Pig Atrium) start->prepare_tissue equilibrate Equilibrate Tissue in Organ Bath prepare_tissue->equilibrate control_crc Generate Control Agonist (Isoproterenol) CRC equilibrate->control_crc washout1 Washout control_crc->washout1 add_antagonist Incubate with Acebutolol (Conc. 1) washout1->add_antagonist agonist_crc1 Generate Agonist CRC in presence of Acebutolol add_antagonist->agonist_crc1 washout2 Washout agonist_crc1->washout2 increase_antagonist Incubate with Higher Acebutolol Conc. (2...n) washout2->increase_antagonist agonist_crc_n Generate Subsequent Agonist CRCs increase_antagonist->agonist_crc_n calculate_dr Calculate Dose Ratios agonist_crc_n->calculate_dr Repeat for all concentrations schild_plot Construct Schild Plot calculate_dr->schild_plot determine_pa2 Determine pA2 Value schild_plot->determine_pa2 end End determine_pa2->end

Caption: Experimental workflow for Schild analysis of acebutolol.

References

experimental protocol for inducing hypertension in rats with acebutolol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Induction of Hypertension in Rats

A Clarification on the Pharmacological Action of Acebutolol (B1665407) Hydrochloride

It is important to clarify a key point regarding the requested protocol. Acebutolol hydrochloride is a cardioselective beta-blocker, and its primary pharmacological function is to treat hypertension, not to induce it.[1][2][3][4] As a beta-1 adrenergic receptor antagonist, acebutolol works by blocking the effects of catecholamines like epinephrine (B1671497) on the heart. This action leads to a decrease in heart rate, reduced cardiac output, and consequently, a lowering of blood pressure.[2][5] Experimental studies in rats have consistently demonstrated the hypotensive (blood pressure-lowering) effects of acebutolol.[6] Therefore, using this compound to induce hypertension would be counterproductive to its known mechanism of action.

This document provides a detailed experimental protocol for a well-established and widely used method to induce hypertension in rats: the L-NAME (N G-nitro-L-arginine methyl ester) model. This model is effective, reliable, and extensively documented in scientific literature for studying the pathophysiology of hypertension and evaluating potential antihypertensive therapies.[7][8][9]

Experimental Protocol: L-NAME-Induced Hypertension in Rats

This protocol outlines the induction of hypertension in rats via the chronic administration of L-NAME, a non-selective inhibitor of nitric oxide synthase (NOS). The inhibition of NOS leads to a deficiency in nitric oxide (NO), a potent vasodilator, resulting in a sustained increase in systemic blood pressure.[7][9]

1. Animal Model

  • Species: Male Sprague-Dawley or Wistar rats

  • Weight: 200-250 g

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment. They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to standard chow and water.

2. Materials and Reagents

  • N G-nitro-L-arginine methyl ester (L-NAME)

  • Distilled water

  • Oral gavage needles

  • Animal balance

  • Blood pressure measurement system (e.g., tail-cuff plethysmography)

  • Cages and standard rat chow

3. Experimental Procedure

  • Animal Grouping: Randomly divide the rats into at least two groups:

    • Control Group (n=8): Receives regular drinking water or saline orally.

    • L-NAME Group (n=8): Receives L-NAME dissolved in drinking water or administered daily by oral gavage.

  • Induction of Hypertension:

    • Dissolve L-NAME in distilled water. A commonly used and effective dose is 40 mg/kg/day .[7][8][9]

    • Administer the L-NAME solution to the rats in the experimental group daily for a period of 4 to 8 weeks. Administration can be done via drinking water or oral gavage for precise dosing.

    • The control group should receive the vehicle (distilled water or saline) in the same volume and by the same route of administration.

  • Blood Pressure Monitoring:

    • Measure the systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of all rats at baseline (before starting the treatment) and then weekly throughout the study period.

    • The tail-cuff method is a common non-invasive technique for this purpose. To ensure accuracy, measurements should be taken at the same time of day in a quiet environment after a period of acclimatization to the restraining device.

  • Data Collection and Analysis:

    • Record the body weight of the animals weekly.

    • At the end of the experimental period, animals may be euthanized for further analysis, such as organ harvesting (heart, kidneys) for histological examination or biochemical assays.

    • Statistical analysis should be performed to compare the blood pressure and other parameters between the control and L-NAME treated groups. A Student's t-test or ANOVA is appropriate for this purpose.

4. Expected Outcomes

Rats treated with L-NAME are expected to show a significant and progressive increase in both systolic and diastolic blood pressure starting from the first week of administration, which will be sustained throughout the experimental period.[8] In contrast, the control group should maintain normal blood pressure levels.

Data Presentation

Table 1: Representative Systolic Blood Pressure (SBP) Changes in Control and L-NAME Treated Rats

WeekControl Group SBP (mmHg)L-NAME Group SBP (mmHg)
0 (Baseline)120 ± 5122 ± 6
1121 ± 5145 ± 7
2123 ± 6160 ± 8
3122 ± 5175 ± 9
4124 ± 6185 ± 10

Values are represented as Mean ± SD. *p < 0.05 compared to the control group.

Table 2: Representative Diastolic Blood Pressure (DBP) Changes in Control and L-NAME Treated Rats

WeekControl Group DBP (mmHg)L-NAME Group DBP (mmHg)
0 (Baseline)80 ± 482 ± 5
181 ± 4105 ± 6
283 ± 5115 ± 7
382 ± 4125 ± 8
484 ± 5135 ± 9

Values are represented as Mean ± SD. *p < 0.05 compared to the control group.

Visualizations

Diagram 1: Signaling Pathway of L-NAME Induced Hypertension

LNAME L-NAME NOS Nitric Oxide Synthase (NOS) LNAME->NOS Inhibits Vasoconstriction Vasoconstriction LNAME->Vasoconstriction Leads to unopposed NO Nitric Oxide (NO) Production NOS->NO Catalyzes NOS->Vasoconstriction L_Arginine L-Arginine L_Arginine->NOS Substrate Vasodilation Vasodilation NO->Vasodilation Promotes Blood_Pressure Increased Blood Pressure (Hypertension) Vasodilation->Blood_Pressure Decreases Vasoconstriction->Blood_Pressure Increases

Caption: L-NAME inhibits NOS, reducing NO production and leading to hypertension.

Diagram 2: Experimental Workflow for L-NAME Induced Hypertension Model

Start Start: Acclimatization (1 week) Grouping Random Animal Grouping (Control & L-NAME) Start->Grouping Baseline Baseline Measurements (BP, HR, Weight) Grouping->Baseline Treatment Daily Administration (Vehicle or L-NAME 40mg/kg) for 4-8 weeks Baseline->Treatment Monitoring Weekly Monitoring (BP, HR, Weight) Treatment->Monitoring Concurrent Endpoint Endpoint Analysis (Data analysis, Euthanasia, Tissue Collection) Treatment->Endpoint Monitoring->Treatment

References

Analytical Techniques for the Identification of Acebutolol Hydrochloride Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification and quantification of impurities in acebutolol (B1665407) hydrochloride, a cardioselective beta-blocker used in the management of hypertension and cardiac arrhythmias. Ensuring the purity of active pharmaceutical ingredients (APIs) like acebutolol hydrochloride is critical for the safety and efficacy of the final drug product. The analytical techniques outlined below are essential for quality control and regulatory compliance.

Overview of Analytical Strategies

The identification and quantification of impurities in this compound are primarily achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, often coupled with mass spectrometry (MS) for structural elucidation. Forced degradation studies are intentionally conducted to produce potential degradation products and ensure the stability-indicating nature of the analytical methods.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is a widely used and robust method for separating this compound from its related substances and degradation products.

Protocol: RP-HPLC Method for Impurity Quantification

This protocol is a composite based on methods described in scientific literature and pharmacopeial monographs.[1][2][3]

Objective: To separate and quantify known and unknown impurities in a bulk sample of this compound.

Materials and Reagents:

  • This compound Reference Standard (USP grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium 1-decanesulfonate

  • Glacial Acetic Acid

  • Phosphate buffer

  • Water (HPLC grade)

  • This compound sample

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)[1]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A) Acetonitrile:Phosphate buffer (pH 2.5) (85:15 v/v)[1] B) Methanol, 0.3% aqueous sodium dodecyl sulfate, and glacial acetic acid (675:325:20 v/v/v)[2] C) Methanol and Buffer (60:40) where Buffer is 2.4 g/L sodium 1-decanesulfonate adjusted to pH 3.5 with glacial acetic acid
Column C18 (L1 packing), 3.9-mm × 30-cm[2] or 4.6mm x 250mm
Flow Rate 1.0 - 2.0 mL/min[1][2]
Detection Wavelength 230 nm[1], 240 nm[3], or 254 nm[2]
Injection Volume 10 - 20 µL
Column Temperature Ambient

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve USP this compound Reference Standard in a suitable diluent (e.g., water or mobile phase) to obtain a known concentration (e.g., 0.14 mg/mL).[2]

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to achieve a specified concentration (e.g., 10 mg/mL for impurity testing).[2]

  • System Suitability: Inject the standard solution multiple times. The system is suitable if the relative standard deviation for replicate injections is not more than 2.0%, the column efficiency is not less than 1500 theoretical plates, and the tailing factor is not more than 2.5.[2]

  • Analysis: Inject the sample solution and record the chromatogram.

  • Impurity Calculation: The amount of each impurity is calculated by comparing the peak response of the impurity to the peak response of the acebutolol standard. The United States Pharmacopeia (USP) specifies that for this compound capsules, no individual impurity should exceed 0.5%, and the total of all impurities should not be more than 1.0%.[4]

Quantitative Data Summary

The following table summarizes validation parameters for a typical RP-HPLC method for this compound analysis.

ParameterValueReference
Linearity Range 5-25 µg/mL[1]
Correlation Coefficient (r²) > 0.998[1]
Limit of Detection (LOD) 1.35 µg/mL[5]
Limit of Quantification (LOQ) 4.11 µg/mL[5]
Recovery 98-102%[1][5]
Intra-day Precision (%RSD) < 2%[5]
Inter-day Precision (%RSD) < 2%[5]

Forced Degradation Studies and Identification of Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating capability of the analytical methods.[6]

Protocol: Forced Degradation of this compound

Objective: To generate degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Procedure: [6]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C.

  • Oxidative Degradation: Treat the drug substance with 30% hydrogen peroxide at 80°C.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance to UV light (minimum of 200 watt-hours/m²) and visible light (minimum of 1.2 million lux-hours).

Samples are then prepared and analyzed by HPLC and LC-MS/MS to identify and characterize the resulting degradation products. Studies have shown that acebutolol is particularly labile under hydrolytic (acidic and basic) and photolytic conditions.[6]

Identified Impurities and Degradation Products

Several impurities and degradation products of this compound have been identified.

Impurity NameChemical Name
DP-I 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone
DP-II N-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamide
DP-III 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanone
DP-IV 1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanone
Acebutolol Impurity C N-(3-Acetyl-4-hydroxyphenyl)butanamide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation

LC-MS/MS is a powerful technique for the structural characterization of impurities, especially those generated during forced degradation studies.

Protocol: LC-MS/MS Analysis

Objective: To identify the chemical structures of unknown impurities and degradation products.

Instrumentation:

  • LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Chromatographic Separation: Utilize an HPLC method similar to the one described for impurity profiling to separate the impurities before they enter the mass spectrometer.

  • Mass Spectral Analysis: Operate the mass spectrometer in positive ESI mode. Acquire full scan mass spectra to determine the molecular weight of the parent ions.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the parent ions to obtain product ion spectra. The fragmentation pattern provides crucial information for elucidating the chemical structure of the impurities.

Studies have successfully used LC-MS/MS to identify and characterize four major degradation products of acebutolol.

Thin-Layer Chromatography (TLC)

TLC is a simpler chromatographic technique that can be used for the separation and determination of acebutolol and its degradation products.[3]

Protocol: TLC-Densitometric Method

Objective: To separate and quantify acebutolol from its acid-induced degradation product.

Materials and Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of ethanol and glacial acetic acid (4:1, v/v).[3]

  • Sample Application: Apply the sample and standard solutions to the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Detection and Quantification: After development, dry the plate and measure the densitometric response of the spots at a specific wavelength (e.g., 230 nm).[3]

Visualizations

Experimental Workflow for Impurity Analysis

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Bulk Drug Bulk Drug Sample Solution Sample Solution Bulk Drug->Sample Solution Forced Degradation Forced Degradation Stressed Sample Solution Stressed Sample Solution Forced Degradation->Stressed Sample Solution HPLC HPLC Sample Solution->HPLC TLC TLC Sample Solution->TLC Stressed Sample Solution->HPLC LC-MS/MS LC-MS/MS Stressed Sample Solution->LC-MS/MS Quantification Quantification HPLC->Quantification Structural Elucidation Structural Elucidation LC-MS/MS->Structural Elucidation TLC->Quantification Reporting Reporting Quantification->Reporting Structural Elucidation->Reporting

Caption: Workflow for Acebutolol Impurity Analysis.

Forced Degradation Pathway Logic

cluster_stress Stress Conditions Acebutolol HCl Acebutolol HCl Acid Hydrolysis Acid Hydrolysis Acebutolol HCl->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Acebutolol HCl->Base Hydrolysis Oxidation Oxidation Acebutolol HCl->Oxidation Thermal Thermal Acebutolol HCl->Thermal Photolytic Photolytic Acebutolol HCl->Photolytic Degradation Products Degradation Products Acid Hydrolysis->Degradation Products Base Hydrolysis->Degradation Products Photolytic->Degradation Products

Caption: Forced Degradation Pathways of Acebutolol HCl.

References

Acebutolol Hydrochloride Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebutolol (B1665407) hydrochloride is a cardioselective β-1 adrenergic receptor antagonist utilized in the management of hypertension and cardiac arrhythmias.[1] Its mechanism of action involves the selective blockade of β-1 adrenergic receptors, primarily located in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[1] Acebutolol is metabolized in the liver to an active metabolite, diacetolol, which also possesses β-1 blocking activity and has a longer half-life than the parent drug.[1] Understanding the pharmacokinetic and pharmacodynamic profile of acebutolol and its metabolite in various animal models is crucial for preclinical drug development and for extrapolating data to human studies.[1] This document provides detailed application notes and protocols for the administration of acebutolol hydrochloride in common preclinical research models.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of acebutolol following different routes of administration in various animal models.

Table 1: Pharmacokinetic Parameters of Acebutolol in Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Bioavailability (%)Half-life (h)Reference(s)
Oral (fasted)---59 (R-enantiomer), 63 (S-enantiomer)-[2]
Intravenous5--100-[3]
Intravenous10--1001.8[4]
Intravenous15--100-[3]
Intravenous30--100-[3]
Intravenous50--1002.3[3][4]
Intraperitoneal---86 (R-enantiomer), 84 (S-enantiomer)-[2]

Data for some parameters were not available in the cited literature. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration.

Table 2: Pharmacokinetic Parameters of Acebutolol in Rabbits

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference(s)
Oral10----[5]
Oral15--71326.30[6]

AUC = Area under the plasma concentration-time curve. Data for some parameters were not available in the cited literature.

Table 3: Pharmacokinetic Parameters of Acebutolol in Dogs

Administration RouteDose (mg/kg)EffectReference(s)
Intravenous0.05 - 0.5Control of sympathetically-induced arrhythmias[7]
Intravenous10-20Increased PR interval and decreased dP/dt[7]

Table 4: Dose-Response of Acebutolol on Cardiovascular Parameters

SpeciesRouteDose (mg/kg)Effect on Heart RateEffect on Blood PressureReference(s)
Rat (normotensive and DOCA-NaCl hypertensive)Intraperitoneal0.5 - 20DecreasedHypotensive action (no clear dose-dependency)[2]
Rat (spontaneously hypertensive)IntraperitonealHigh dosesMarkedly and dose-dependently decreasedDose-dependent hypotensive action[2]
DogIntravenous10-20Dose-related reduction-[7]

Experimental Protocols

Preparation of this compound Solution

This compound is freely soluble in water.[7] For preclinical studies, sterile saline (0.9% NaCl) is a commonly used vehicle for intravenous, intraperitoneal, and oral administration.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm) for intravenous solutions

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Aseptically weigh the this compound powder.

  • In a sterile vial, add the powder to the calculated volume of sterile saline.

  • Vortex the solution until the powder is completely dissolved.

  • For intravenous administration, filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.

  • Store the prepared solution appropriately, protected from light.

Oral Administration (Gavage)

Oral gavage ensures accurate dosage administration directly into the stomach.

a) Mice

Materials:

  • Prepared this compound solution

  • 1 mL syringe

  • 18-20 gauge, 1.5-inch flexible or stainless steel gavage needle with a rounded tip[4]

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[4][8]

  • Fill the syringe with the calculated volume of the drug solution.

  • Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and mark the needle.[4]

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[4]

  • The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Once the needle is correctly positioned, administer the solution slowly.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

b) Rats

Materials:

  • Prepared this compound solution

  • Appropriately sized syringe

  • 16-18 gauge, 2-3 inch flexible or stainless steel gavage needle with a rounded tip[4]

  • Animal scale

Procedure:

  • Weigh the rat to calculate the dosing volume (typically 5-10 mL/kg).[8]

  • Prepare the syringe with the calculated volume.

  • Restrain the rat securely.

  • Measure and mark the gavage needle as described for mice.[4]

  • Gently insert and advance the gavage needle into the esophagus.[4]

  • Administer the solution steadily.

  • Withdraw the needle and return the rat to its cage, monitoring for adverse effects.

Intravenous (IV) Administration

The lateral tail vein is the most common site for intravenous injection in mice and rats.

a) Mice

Materials:

  • Sterile, filtered this compound solution

  • 1 mL syringe

  • 27-30 gauge needle[9][10]

  • Mouse restrainer

  • Heat lamp (optional, for vasodilation)

Procedure:

  • Weigh the mouse and calculate the injection volume (bolus injection: up to 5 mL/kg).[8][9]

  • Load the syringe, ensuring no air bubbles are present.

  • Place the mouse in a restrainer, exposing the tail.

  • If needed, warm the tail with a heat lamp to dilate the veins.[9]

  • Wipe the tail with an alcohol swab.

  • Insert the needle, bevel up, into one of the lateral tail veins.[9]

  • A successful insertion may be indicated by a flash of blood in the needle hub.

  • Inject the solution slowly and steadily.[9]

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Monitor the mouse for any adverse reactions.

b) Rats

Materials:

  • Sterile, filtered this compound solution

  • Appropriately sized syringe

  • 25-27 gauge needle[10]

  • Rat restrainer

  • Heat lamp (optional)

Procedure:

  • Follow the same initial steps as for mice regarding weighing, volume calculation (bolus injection: up to 5 mL/kg), and syringe preparation.[8]

  • Restrain the rat, making the tail accessible.

  • Warm the tail if necessary to aid in vein visualization.

  • Clean the tail with alcohol.

  • Perform the injection into a lateral tail vein, similar to the procedure for mice.

  • Withdraw the needle, apply pressure, and monitor the animal.

c) Dogs

Materials:

  • Sterile, filtered this compound solution

  • Appropriately sized syringe and needle (e.g., 22-25 gauge)

  • Catheter (optional, for repeated dosing)

  • Clippers and surgical scrub for catheter placement

Procedure:

  • The cephalic or saphenous veins are commonly used.

  • For a single bolus injection, the procedure is similar to standard veterinary practice for intravenous injections.

  • For repeated dosing, an indwelling catheter may be surgically placed and maintained.

  • Administer the solution slowly over a defined period.[5]

  • Monitor the dog for changes in heart rate, blood pressure, and general well-being.

Intraperitoneal (IP) Administration

Intraperitoneal injections are administered into the abdominal cavity.

a) Mice and Rats

Materials:

  • Prepared this compound solution

  • Appropriately sized syringe and needle (e.g., 25-27 gauge)

Procedure:

  • Calculate the dosing volume (for mice and rats, typically up to 10 mL/kg).[8]

  • Restrain the animal on its back with the head tilted slightly down.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.[8]

  • Aspirate to ensure no blood or urine is drawn, indicating incorrect placement.

  • Inject the solution.

  • Withdraw the needle and return the animal to its cage.

b) Dogs

Procedure:

  • Due to the risk of puncturing organs, direct needle injection for IP administration in dogs requires great care and is often performed with ultrasound guidance or through a surgically implanted catheter for repeat dosing.

  • The injection site is typically in the flank region.

  • Careful monitoring for any signs of pain, peritonitis, or distress is essential.

Signaling Pathways and Experimental Workflows

β-1 Adrenergic Receptor Signaling Pathway

Acebutolol acts as an antagonist at the β-1 adrenergic receptor. The activation of this receptor by catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) initiates a signaling cascade that increases cardiac contractility and heart rate. Acebutolol blocks this cascade.

G cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Norepinephrine/Epinephrine Norepinephrine/Epinephrine B1AR β-1 Adrenergic Receptor Norepinephrine/Epinephrine->B1AR Binds G_Protein Gs Protein B1AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Cardiac Contractility & Heart Rate Ca_Influx->Contraction Acebutolol_Block Acebutolol (Antagonist) Acebutolol_Block->B1AR Blocks

Caption: Simplified signaling pathway of the β-1 adrenergic receptor and the inhibitory action of acebutolol.

Experimental Workflow for Pharmacokinetic Studies

A typical workflow for a preclinical pharmacokinetic study of acebutolol is outlined below.

G cluster_Prep Preparation cluster_Admin Administration cluster_Sampling Sample Collection cluster_Analysis Bioanalysis cluster_PK Pharmacokinetic Analysis Animal_Acclimation Animal Acclimation (e.g., Rats, Mice) Dosing Dosing (Oral, IV, or IP) Animal_Acclimation->Dosing Dose_Prep Acebutolol Solution Preparation Dose_Prep->Dosing Blood_Collection Serial Blood Sampling (e.g., tail vein, saphenous) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Extraction Drug Extraction from Plasma Plasma_Separation->Extraction HPLC Quantification by HPLC or LC-MS/MS Extraction->HPLC PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, Half-life) HPLC->PK_Modeling

Caption: General experimental workflow for a preclinical pharmacokinetic study of acebutolol.

Safety Pharmacology

Preclinical safety pharmacology studies are essential to identify potential adverse effects on vital physiological systems.[11] For a β-blocker like acebutolol, the core battery of safety pharmacology studies focuses on the cardiovascular, respiratory, and central nervous systems.[11]

  • Cardiovascular System: Assessments typically include effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters.[11] Given acebutolol's mechanism of action, expected findings would be a dose-related decrease in heart rate and blood pressure.[7] Supratherapeutic doses should be evaluated to identify the potential for excessive bradycardia or hypotension.

  • Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is often used to assess potential CNS effects, including changes in behavior, motor activity, and coordination.

  • Respiratory System: While acebutolol is cardioselective, its effects on respiratory function, such as respiratory rate and tidal volume, should be evaluated, especially at higher doses where β-2 receptor blockade may occur.

Conclusion

These application notes and protocols provide a comprehensive guide for the preclinical administration of this compound. Adherence to detailed and standardized procedures is critical for obtaining reliable and reproducible data in pharmacokinetic and pharmacodynamic studies. Researchers should always operate under approved animal care and use protocols and consult with institutional veterinarians for any specific procedural guidance.

References

Application Notes and Protocols for the Spectrophotometric Determination of Acebutolol Hydrochloride in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acebutolol (B1665407) hydrochloride is a cardioselective beta-blocker used in the management of hypertension and cardiac arrhythmias.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of acebutolol hydrochloride in bulk drug and pharmaceutical formulations. Spectrophotometry, being a simple, cost-effective, and readily available technique, is widely employed for this purpose. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound using two common methods: UV-Visible Spectrophotometry and a colorimetric method based on ion-pair complex formation.

Principle of Methods

UV-Visible Spectrophotometry

This compound possesses a chromophore that absorbs ultraviolet radiation at a specific wavelength. The amount of UV radiation absorbed is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. A simple and rapid difference spectroscopic method has been developed where the absorbance is measured in acidic and basic solutions.[4] this compound exhibits maximum absorbance at approximately 233 nm in an acidic medium and 234 nm in a basic medium.[4]

Colorimetric Method using Ion-Pair Complex Formation

This method involves the reaction of the basic this compound with an acidic dye, such as bromocresol green (BCG) or bromothymol blue (BTB).[1][5][6] The reaction forms a stable, colored ion-pair complex that can be measured in the visible region of the electromagnetic spectrum.[1][5] The intensity of the color produced is directly proportional to the concentration of the drug. This method is noted for its sensitivity and specificity, even in the presence of common excipients.[5]

Experimental Workflow

The general experimental workflow for the spectrophotometric determination of this compound is depicted below.

Spectrophotometric Determination of this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation stock_solution Prepare Standard Stock Solution of Acebutolol HCl working_standards Prepare Working Standard Solutions (Serial Dilutions) stock_solution->working_standards reagent_addition Add Reagents (for Colorimetric Method) working_standards->reagent_addition UV Method skips this step measurement Measure Absorbance using Spectrophotometer working_standards->measurement For UV Method sample_solution Prepare Sample Solution from Bulk Drug sample_solution->reagent_addition reagent_addition->measurement calibration_curve Construct Calibration Curve (Absorbance vs. Concentration) measurement->calibration_curve concentration_determination Determine Concentration of Acebutolol HCl in Sample calibration_curve->concentration_determination validation_params Perform Method Validation (Linearity, Accuracy, Precision) concentration_determination->validation_params

Caption: Experimental workflow for spectrophotometric analysis.

Experimental Protocols

Method 1: Difference UV Spectrophotometry

This protocol is based on the method described by Jadhav et al.[4]

4.1.1 Instrumentation and Reagents

  • UV-Visible Spectrophotometer (e.g., Shimadzu 1800) with 1 cm matched quartz cells.

  • Analytical Balance

  • Volumetric flasks and pipettes

  • This compound reference standard

  • Methanol (B129727) (AR Grade)

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Double distilled water

4.1.2 Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.[4]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2-10 µg/mL by transferring appropriate aliquots into two separate sets of 10 mL volumetric flasks.[4] Dilute one set to the mark with 1N HCl and the other set with 1N NaOH.[4]

  • Sample Solution: Accurately weigh a quantity of the bulk drug equivalent to 10 mg of this compound and prepare a 100 µg/mL solution in methanol. Further dilute with 1N HCl and 1N NaOH to obtain the desired concentration within the calibration range.

4.1.3 Spectrophotometric Measurement

  • Set the spectrophotometer to scan the wavelength range of 200-400 nm.

  • Record the absorbance of each working standard solution in 1N HCl at 233 nm and in 1N NaOH at 234 nm.[4]

  • Use 1N HCl and 1N NaOH as respective blanks.

  • Calculate the difference in absorbance for each concentration.

  • Plot a calibration curve of the difference in absorbance versus concentration.

  • Measure the absorbance of the sample solutions and determine the concentration from the calibration curve.

Method 2: Ion-Pair Complex Formation with Bromocresol Green (BCG)

This protocol is adapted from a method utilizing ion-pair formation.[1][5]

4.2.1 Instrumentation and Reagents

  • UV-Visible Spectrophotometer (e.g., CARY 50-BIO) with 1 cm matched quartz cells.[1][5]

  • Analytical Balance

  • Volumetric flasks and pipettes

  • This compound reference standard

  • Bromocresol Green (BCG)

  • Chloroform (B151607) (AR Grade)

4.2.2 Preparation of Solutions

  • Standard Stock Solution of Acebutolol HCl (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of chloroform in a volumetric flask.[1]

  • BCG Reagent (0.1%): Prepare a 0.1% w/v solution of bromocresol green in chloroform.[1]

  • Working Standard Solutions: Transfer suitable aliquots of the acebutolol HCl stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 0.5-13.8 µg/mL.[1][5]

  • Sample Solution: Accurately weigh a quantity of the bulk drug equivalent to 20 mg of this compound, transfer to a 100 mL volumetric flask, and dissolve in about 50 mL of chloroform with shaking for 30 minutes.[1][7] Dilute to the mark with chloroform and filter.[1][7] Further dilute an aliquot of the filtrate with chloroform to obtain a concentration within the calibration range.

4.2.3 Procedure

  • To each volumetric flask containing the working standard solutions and the sample solution, add a specified volume of the BCG reagent (the optimal volume should be determined, e.g., 5 mL).[1][7]

  • Mix the contents well and dilute to the mark with chloroform.[1][7]

  • Measure the absorbance of the resulting yellow-colored complex at the wavelength of maximum absorbance (to be determined, typically around 415 nm for BCG complexes) against a reagent blank.

  • The colored complex is reported to be stable for at least 1.5 hours.[1][7]

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation: Summary of Quantitative Parameters

The following table summarizes the quantitative data and validation parameters for the described spectrophotometric methods.

ParameterDifference UV SpectrophotometryIon-Pair with BCGIon-Pair with BTB
λmax 233 nm (acid), 234 nm (base)[4]~415 nmNot Specified
Linearity Range (µg/mL) 2-10[4]0.5-13.8[1][5]1.8-15.9[1][5]
Regression Coefficient (r²) 0.9992[4]Not SpecifiedNot Specified
LOD (µg/mL) 0.2670[4]Not SpecifiedNot Specified
LOQ (µg/mL) 0.8091[4]Not SpecifiedNot Specified
Stoichiometry (Drug:Dye) N/A1:1[1][7]1:1[1][7]
Solvent 1N HCl, 1N NaOH, Methanol[4]Chloroform[1][5]Chloroform[1][5]

N/A: Not Applicable

Method Validation

The described methods should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4] Key validation parameters include:

  • Accuracy: The accuracy of the method can be determined by recovery studies, by spiking a known amount of standard drug into the sample preparation.[4] Recoveries are typically expected to be within 98-102%.[2]

  • Precision: Precision should be assessed at different levels:

    • Repeatability (Intra-day precision): Analyzing the same sample multiple times on the same day.

    • Intermediate Precision (Inter-day precision): Analyzing the same sample on different days. The relative standard deviation (%RSD) should be within acceptable limits.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.[5]

Conclusion

Both UV spectrophotometry and ion-pair complex formation are simple, rapid, and accurate methods for the determination of this compound in bulk drug. The choice of method may depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The ion-pair method offers higher sensitivity, while the UV method is simpler and avoids the use of organic solvents like chloroform. Proper method validation is essential to ensure reliable and accurate results for quality control purposes.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acebutolol (B1665407) hydrochloride is a cardioselective beta-adrenoceptor antagonist used in the management of hypertension and cardiac arrhythmias. As with any pharmaceutical compound, ensuring its purity and monitoring for related substances and potential degradation products is critical for safety and efficacy. Thin-layer chromatography (TLC) offers a simple, versatile, and cost-effective method for the qualitative and semi-quantitative analysis of acebutolol hydrochloride and its impurities. This application note details established TLC methods derived from pharmacopoeial monographs and scientific literature for the assessment of this compound's chromatographic purity and the separation of its degradation products.

Data Presentation

The following tables summarize the preparation of solutions for two distinct TLC methods for analyzing this compound.

Table 1: Solution Preparation for Chromatographic Purity as per USP Monograph [1]

Solution TypeAnalyte/StandardSolventConcentration
Test Solution 1 This compoundMethanol (B129727)10 mg/mL
Test Solution 2 This compoundMethanol1 mg/mL
Standard Solution USP this compound RSMethanol1.0 mg/mL
Reference Solution 1 USP this compound RSMethanol0.03 mg/mL
Reference Solution 2 USP this compound RSMethanol0.01 mg/mL

Table 2: Solution and System Parameters for Separation of Acid-Induced Degradation Product [2][3]

ParameterDescription
Stationary Phase Silica (B1680970) gel 60 F254
Mobile Phase Ethanol (B145695) : Glacial Acetic Acid (4:1, v/v)
Detection Wavelength 230 nm (densitometric measurement)

Experimental Protocols

Method 1: Chromatographic Purity Test (Based on USP)[1]

This method is suitable for limiting the impurities in a sample of this compound.

1. Materials and Equipment:

  • This compound sample

  • USP this compound Reference Standard (RS)

  • Methanol (analytical grade)

  • Butyl alcohol (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Water (deionized or distilled)

  • TLC plates coated with a 0.25-mm layer of chromatographic silica gel mixture

  • Micropipettes or other suitable application devices

  • Developing chamber

  • UV lamp for visualization

2. Preparation of Solutions:

  • Test Solution 1: Dissolve this compound in methanol to obtain a concentration of 10 mg/mL.[1]

  • Test Solution 2: Dilute 1 mL of Test Solution 1 with 9 mL of methanol to obtain a concentration of 1 mg/mL.[1]

  • Standard Solution: Dissolve USP this compound RS in methanol to obtain a concentration of 1.0 mg/mL.[1]

  • Reference Solution 1: Dilute 3.0 mL of the Standard Solution to 100 mL with methanol. This results in a concentration of 0.03 mg/mL.[1]

  • Reference Solution 2: Dilute 5.0 mL of Reference Solution 1 to 15.0 mL with methanol. This results in a concentration of 0.01 mg/mL.[1]

3. Chromatographic Procedure:

  • Prepare the mobile phase by mixing water, butyl alcohol, and glacial acetic acid in a ratio of 50:40:10. Use the upper layer for development.[1]

  • Pour the mobile phase into the developing chamber and allow it to saturate for an appropriate amount of time.

  • Apply 20 µL portions of Test Solution 1, Test Solution 2, Reference Solution 1, and Reference Solution 2 as separate spots onto the TLC plate.[1]

  • Allow the spots to dry completely.

  • Place the plate in the developing chamber and allow the chromatogram to develop until the solvent front has moved about three-fourths of the length of the plate.[1]

  • Remove the plate from the chamber, mark the solvent front, and allow it to air dry.

4. Visualization and Interpretation:

  • Examine the plate under a UV lamp.

  • Compare the intensities of any secondary spots in the chromatogram of Test Solution 1 with the principal spots in the chromatograms of Reference Solution 1 and Reference Solution 2. No secondary spot should be larger or more intense than the principal spots from the reference solutions.

Method 2: Separation of Acid-Induced Degradation Product[2][3]

This method is designed for the separation of this compound from its acid-induced degradation product.

1. Materials and Equipment:

  • This compound sample (potentially degraded)

  • Ethanol (analytical grade)

  • Glacial acetic acid (analytical grade)

  • TLC plates coated with silica gel 60 F254

  • Micropipettes

  • Developing chamber

  • Densitometer for quantitative measurement at 230 nm

2. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing ethanol and glacial acetic acid in a 4:1 (v/v) ratio.[2][3]

3. Chromatographic Procedure:

  • Prepare a solution of the this compound sample in a suitable solvent.

  • Apply the sample solution as a band or spot onto the silica gel 60 F254 plate.

  • Place the plate in a developing chamber saturated with the mobile phase.

  • Allow the chromatogram to develop.

  • Remove the plate and allow it to dry.

4. Densitometric Analysis:

  • Scan the dried plate using a densitometer at a wavelength of 230 nm.[2][3]

  • The separation of this compound from its acid-induced degradation product will be observed, allowing for their individual quantification.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Interpretation Sol_Prep Solution Preparation Spotting Sample Application Sol_Prep->Spotting Plate_Prep TLC Plate Preparation Plate_Prep->Spotting Mobile_Phase_Prep Mobile Phase Preparation Development Chromatographic Development Mobile_Phase_Prep->Development Spotting->Development Drying Plate Drying Development->Drying Visualization Visualization (e.g., UV Light) Drying->Visualization Densitometry Densitometric Scanning Drying->Densitometry Interpretation Data Interpretation Visualization->Interpretation Densitometry->Interpretation

Caption: Experimental workflow for Thin-Layer Chromatography analysis.

References

Application Notes and Protocols for Studying Cardiac Electrophysiology in Animal Models with Acebutolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebutolol (B1665407) hydrochloride is a cardioselective β1-adrenergic receptor antagonist with mild intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][2] These characteristics make it a valuable pharmacological tool for investigating cardiac electrophysiology in various preclinical animal models. Acebutolol primarily acts by competitively blocking β1-adrenergic receptors in the myocardium, thereby inhibiting the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[3][4][5] This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure.[6][7] Its intrinsic sympathomimetic activity manifests as a slight stimulation of the β-adrenergic receptors, which can result in less pronounced bradycardia and reduction in cardiac output compared to β-blockers lacking ISA.[2][8]

This document provides detailed application notes and experimental protocols for the use of acebutolol hydrochloride in studying cardiac electrophysiology in both in vivo and ex vivo animal models. It is intended to guide researchers in designing and executing robust experiments to evaluate the electrophysiological effects of this compound.

Mechanism of Action

Acebutolol is a selective antagonist of β1-adrenergic receptors, which are predominantly located in the heart.[3][4] The binding of catecholamines to these receptors activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

By blocking these receptors, acebutolol attenuates this signaling pathway, leading to a decrease in heart rate and myocardial oxygen demand.[3][6] Its partial agonist activity (ISA) means that it can weakly activate the β1-adrenergic receptor, providing a low level of sympathomimetic support that can be particularly relevant in experimental models with low baseline sympathetic tone.[2][8] Acebutolol is metabolized in the liver to an active metabolite, diacetolol (B1670378), which is equipotent and more cardioselective than the parent compound.[9][10]

Data Presentation

The following tables summarize the quantitative effects of this compound on key cardiac electrophysiological parameters as reported in various animal studies.

Table 1: Effects of Intravenous Acebutolol on Cardiac Electrophysiology in Anesthetized Dogs

ParameterDoseBaseline (Mean ± SD)Post-Acebutolol (Mean ± SD)Percentage ChangeReference
Heart Rate (bpm)0.5 mg/kg130 ± 10100 ± 8-23%[6]
Heart Rate (bpm)1.0 mg/kg132 ± 1298 ± 10-26%[6]
Heart Rate (bpm)5.0 mg/kg128 ± 997 ± 7-24%[6]
Right Ventricular Effective Refractory Period (ms) (Paced at 200 bpm)0.5 mg/kg150 ± 10157 ± 11+4.7%[6]
Right Ventricular Effective Refractory Period (ms) (Paced at 200 bpm)1.0 mg/kg148 ± 9158 ± 10+7.0%[6]
Right Ventricular Effective Refractory Period (ms) (Paced at 200 bpm)5.0 mg/kg152 ± 11164 ± 12+7.8%[6]
Monophasic Action Potential Duration at 90% Repolarization (ms)2.0 mg/kg185 ± 15198 ± 16+7.0%[11][12]

Table 2: Effects of Chronic Oral Acebutolol on Cardiac Electrophysiology in Conscious Dogs

ParameterDoseDurationBaseline (Mean ± SD)Post-Acebutolol (Mean ± SD)Percentage ChangeReference
Heart Rate (bpm)10 mg/kg/day6 weeks85 ± 570 ± 4-17.6%[6]
Right Ventricular Effective Refractory Period (ms) (Paced at 200 bpm)10 mg/kg/day6 weeks155 ± 8177 ± 9+14.0%[6]
PR Interval (ms)10 mg/kg/day6 weeksNo Significant ChangeNo Significant Change-[6]
QRS Duration (ms)10 mg/kg/day6 weeksNo Significant ChangeNo Significant Change-[6]
QTc Interval (ms)10 mg/kg/day6 weeksNo Significant ChangeNo Significant Change-[6]

Experimental Protocols

In Vivo Cardiac Electrophysiology in a Canine Model

This protocol describes the methodology for assessing the effects of intravenously administered this compound on cardiac electrophysiology in anesthetized dogs.

Materials:

  • This compound powder[4]

  • Sterile saline (0.9% NaCl) for injection[9]

  • Anesthetic agent (e.g., sodium pentobarbital)[12]

  • Multipolar electrode catheters for recording and stimulation[12]

  • Fluoroscopy system for catheter placement[13]

  • Programmable electrical stimulator[8][12]

  • Electrophysiology recording system[14]

  • Standard surgical instruments[14]

  • Ventilator

Procedure:

  • Animal Preparation:

    • Fast the dog overnight with free access to water.

    • Anesthetize the dog (e.g., sodium pentobarbital, 30 mg/kg IV) and maintain anesthesia with supplemental doses as needed.[12]

    • Intubate the animal and provide mechanical ventilation.

    • Introduce electrode catheters via the femoral artery and vein and advance them to the right atrium, right ventricle, and His bundle region under fluoroscopic guidance.[13]

  • Drug Preparation:

    • Prepare a stock solution of this compound by dissolving the powder in sterile saline. This compound is freely soluble in water.[5][9]

    • For a 1 mg/kg dose in a 20 kg dog, a 10 mg/mL solution can be prepared by dissolving 200 mg of this compound in 20 mL of sterile saline.

  • Electrophysiological Measurements (Baseline):

    • Allow the animal to stabilize for at least 30 minutes after catheter placement.

    • Record baseline intracardiac electrograms (atrial, ventricular, and His bundle) and surface ECG.

    • Measure baseline parameters including:

      • Sinus cycle length (SCL)

      • Atrial-His (AH) interval

      • His-ventricular (HV) interval

      • PR interval, QRS duration, and QT interval from the surface ECG.

    • Determine the atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation. This involves delivering a drive train of 8 stimuli (S1) at a fixed cycle length, followed by a premature stimulus (S2). The S1-S2 coupling interval is progressively decreased until the S2 fails to capture the myocardium. The longest S1-S2 interval that fails to capture is the effective refractory period.[8][12]

  • Acebutolol Administration:

    • Administer the desired dose of this compound intravenously over 1-2 minutes. Doses ranging from 0.5 to 5.0 mg/kg have been used in canine models.[6]

  • Electrophysiological Measurements (Post-Drug):

    • Repeat the electrophysiological measurements described in step 3 at specified time points after drug administration (e.g., 15, 30, and 60 minutes) to assess the time course of the drug's effects.

  • Data Analysis:

    • Analyze the recorded electrograms and ECGs to determine the changes in the measured parameters following acebutolol administration.

    • Compare the post-drug values to the baseline values using appropriate statistical methods.

Ex Vivo Langendorff-Perfused Rabbit Heart

This protocol details the methodology for studying the direct myocardial effects of this compound in an isolated, retrogradely perfused rabbit heart.

Materials:

  • This compound powder[4]

  • Krebs-Henseleit (KH) buffer[11][15][16]

  • Heparin

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Langendorff perfusion system with a constant pressure or flow setup[17][18]

  • Intraventricular balloon catheter and pressure transducer[17]

  • ECG electrodes[18]

  • Data acquisition system

Krebs-Henseleit Buffer Composition (per 1 Liter of distilled water): [1][3][11][15][16]

  • NaCl: 6.9 g

  • KCl: 0.35 g

  • KH2PO4: 0.16 g

  • MgSO4·7H2O: 0.29 g

  • NaHCO3: 2.1 g

  • CaCl2 (anhydrous): 0.28 g

  • Glucose: 2.0 g

  • The solution should be gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.[15][16]

Procedure:

  • Heart Isolation and Cannulation:

    • Anesthetize the rabbit (e.g., sodium pentobarbital, 50 mg/kg IP) and administer heparin (1000 IU/kg IV) to prevent coagulation.[17]

    • Perform a thoracotomy and quickly excise the heart, placing it in ice-cold KH buffer.

    • Isolate the aorta and cannulate it onto the Langendorff apparatus.[17]

    • Initiate retrograde perfusion with warm (37°C), oxygenated KH buffer at a constant pressure (e.g., 70-80 mmHg).[17]

  • Stabilization and Baseline Measurements:

    • Allow the heart to stabilize for 20-30 minutes.

    • Insert a fluid-filled balloon catheter into the left ventricle to measure isovolumetric pressure. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.

    • Record baseline parameters for at least 15 minutes, including:

      • Heart Rate (HR)

      • Left Ventricular Developed Pressure (LVDP = Systolic - Diastolic Pressure)

      • Maximum rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax)

      • Coronary Flow (CF)

      • Surface ECG (to measure PR, QRS, and QT intervals)

  • Acebutolol Administration:

    • Prepare a stock solution of this compound in KH buffer.

    • Introduce acebutolol into the perfusion buffer at the desired final concentration. Concentrations can range from 1 to 100 µM to establish a dose-response relationship.

    • Switch the perfusion to the acebutolol-containing KH buffer.

  • Post-Drug Measurements:

    • Continuously record all parameters.

    • Allow the heart to reach a new steady-state (approximately 15-20 minutes) after the introduction of acebutolol.

    • Record data for at least 15 minutes at each concentration.

  • Data Analysis:

    • Analyze the data to determine the concentration-dependent effects of acebutolol on HR, LVDP, ±dP/dtmax, CF, and ECG intervals.

    • Calculate the percentage change from baseline for each parameter at each concentration.

Visualizations

Signaling Pathway

Acebutolol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines Beta-1_Receptor β1-Adrenergic Receptor Catecholamines->Beta-1_Receptor Activates Gs_Protein Gs Protein Beta-1_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts to Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Ca2+ Channels & Other Proteins PKA->Phosphorylation Leads to Cardiac_Effects ↑ Heart Rate ↑ Contractility ↑ Conduction Velocity Phosphorylation->Cardiac_Effects Acebutolol Acebutolol HCl Acebutolol->Beta-1_Receptor Blocks

Caption: Acebutolol's mechanism of action on the β1-adrenergic signaling pathway.

Experimental Workflows

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize and Ventilate Dog B Catheter Placement via Femoral Artery/Vein A->B C Record Baseline Electrophysiological Data B->C D Administer Acebutolol HCl Intravenously C->D E Record Post-Drug Electrophysiological Data D->E F Analyze Changes in EP Parameters E->F

Caption: Workflow for in vivo cardiac electrophysiology studies with acebutolol.

Ex_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Rabbit Heart and Cannulate Aorta B Initiate Langendorff Perfusion with KH Buffer A->B C Stabilize and Record Baseline Hemodynamics & ECG B->C D Perfuse with Acebutolol HCl in KH Buffer C->D E Record Post-Drug Hemodynamics & ECG D->E F Analyze Dose-Dependent Effects E->F

Caption: Workflow for ex vivo Langendorff heart studies with acebutolol.

References

Troubleshooting & Optimization

Acebutolol Hydrochloride Stability in Acidic Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of acebutolol (B1665407) hydrochloride in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues with acebutolol hydrochloride in acidic solutions?

This compound is known to be labile in acidic conditions, primarily undergoing hydrolysis of the amide linkage. This degradation leads to the formation of a major degradation product, 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone, often referred to as DP-I. The rate of this degradation is dependent on factors such as pH, temperature, and the concentration of the acid.

Q2: What is the main degradation product of this compound in acidic media?

The primary degradation product formed during the acid-induced hydrolysis of this compound is the result of the cleavage of the butyramide (B146194) group. This leads to the formation of a primary amine, acetolol, which can be further N-acetylated to diacetolol. The major degradation product identified in forced degradation studies is 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone (DP-I).

Q3: How does temperature affect the degradation rate of this compound in acidic solutions?

As with most chemical reactions, an increase in temperature accelerates the degradation of this compound in acidic solutions. Kinetic studies have demonstrated a positive correlation between temperature and the rate constant of degradation. Therefore, to minimize degradation, experiments should be conducted at controlled, and preferably lower, temperatures whenever possible.

Q4: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

Several analytical methods can be employed to monitor the stability of this compound and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for separating and quantifying acebutolol and its degradation products. Other methods include Thin-Layer Chromatography (TLC) with densitometric measurement and derivative spectrophotometry. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental investigation of this compound stability in acidic solutions.

Problem Potential Cause(s) Recommended Solution(s)
No or very low degradation observed - Acid concentration is too low.- Temperature is too low.- Incubation time is too short.- Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).- Increase the temperature (e.g., to 60°C or 90°C).- Extend the incubation time. It is recommended to perform stress testing for a maximum of 14 days in solution.
Complete or near-complete degradation observed too quickly - Acid concentration is too high.- Temperature is too high.- Decrease the acid concentration.- Decrease the temperature.- Take samples at shorter time intervals to capture the degradation kinetics accurately.
Poor peak shape or resolution in HPLC analysis - Inappropriate mobile phase composition.- Incorrect column type.- pH of the mobile phase is not optimal.- Optimize the mobile phase. A common mobile phase for the separation of acebutolol and its acid-induced degradation product is a mixture of methanol (B129727) and water (e.g., 55:45, v/v).- Use a C18 reversed-phase column.- Adjust the pH of the mobile phase to ensure proper ionization and retention of the analytes.
Inconsistent or irreproducible results - Fluctuation in temperature during the experiment.- Inaccurate preparation of standard and sample solutions.- Variability in the HPLC system performance.- Use a calibrated and temperature-controlled water bath or oven.- Ensure accurate weighing and dilution of all solutions.- Perform system suitability tests before each HPLC run to ensure the system is performing correctly.
Identification of unknown peaks in the chromatogram - Formation of secondary degradation products.- Presence of impurities in the drug substance or reagents.- Use LC-MS/MS to identify the mass and fragmentation pattern of the unknown peaks for structural elucidation.- Analyze a blank sample (without the drug substance) subjected to the same stress conditions to rule out impurities from reagents.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the degradation of this compound in hydrochloric acid at different temperatures. The data is adapted from a study by Krzek et al. (2006).

HCl Conc. (mol/L) Temperature (°C) Rate Constant (k) (x 10⁻³ h⁻¹) t₀.₁ (h) t₀.₅ (h) Activation Energy (Ea) (kJ/mol)
0.1901.8158.1383.069.1
0.5902.5042.1277.3
1.0903.0134.9230.2
1.0600.81129.8855.8
1.0400.29362.52390.5

t₀.₁: Time for 10% degradation; t₀.₅: Half-life (time for 50% degradation)

Experimental Protocols

Forced Degradation Study in Acidic Solution

This protocol provides a general procedure for conducting a forced degradation study of this compound in an acidic solution.

1. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade (for neutralization)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Water bath or oven

  • HPLC system with UV detector

  • C18 HPLC column

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Acid Treatment:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add a specific concentration of hydrochloric acid (e.g., 0.1 M, 0.5 M, or 1 M HCl) to the flask.

    • Incubate the solution at a controlled temperature (e.g., 40°C, 60°C, or 90°C) in a water bath or oven.

  • Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of sodium hydroxide solution to stop the degradation reaction.

  • Sample Preparation for HPLC: Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Use a suitable mobile phase (e.g., methanol:water 55:45 v/v) and a C18 column.

    • Set the UV detector at an appropriate wavelength (e.g., 240 nm) to monitor the elution of acebutolol and its degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the degradation kinetics (e.g., rate constant, half-life) by plotting the natural logarithm of the remaining drug concentration versus time.

Visualizations

cluster_degradation Acebutolol Acid Degradation Pathway Acebutolol This compound Intermediate Protonated Intermediate Acebutolol->Intermediate H+ (Acidic Condition) DP1 Degradation Product I (Amide Hydrolysis Product) Intermediate->DP1 H2O (Nucleophilic Attack) Butyramide Butyramide Intermediate->Butyramide

Caption: Acid-catalyzed hydrolysis of acebutolol.

cluster_workflow Troubleshooting Workflow for Stability Studies Start Experiment Start: Acebutolol in Acidic Solution Degradation_Check Is degradation within expected range (e.g., 10-30%)? Start->Degradation_Check Low_Degradation Issue: Low/No Degradation Degradation_Check->Low_Degradation No High_Degradation Issue: High/Complete Degradation Degradation_Check->High_Degradation Too High HPLC_Analysis HPLC Analysis Degradation_Check->HPLC_Analysis Yes Adjust_Conditions_Up Increase Temperature and/or Acid Concentration Low_Degradation->Adjust_Conditions_Up Adjust_Conditions_Down Decrease Temperature and/or Acid Concentration High_Degradation->Adjust_Conditions_Down Adjust_Conditions_Up->Start Adjust_Conditions_Down->Start Peak_Issue Are peak shape and resolution acceptable? HPLC_Analysis->Peak_Issue Optimize_HPLC Optimize Mobile Phase and/or Column Peak_Issue->Optimize_HPLC No End Successful Analysis Peak_Issue->End Yes Optimize_HPLC->HPLC_Analysis

Caption: Troubleshooting experimental workflow.

Technical Support Center: Acebutolol Hydrochloride in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using acebutolol (B1665407) hydrochloride in animal experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of acebutolol hydrochloride observed in research animals?

A1: Based on preclinical studies, the most frequently reported side effects of this compound in research animals are related to its beta-blocking activity. These primarily include cardiovascular effects such as bradycardia (slowing of the heart rate) and hypotension (low blood pressure). Other common side effects observed, particularly at higher doses, include gastrointestinal disturbances like vomiting and salivation, as well as central nervous system effects such as sedation.[1][2]

Q2: Are there species-specific side effects I should be aware of?

A2: Yes, some species-specific effects have been reported. For instance, in dog studies, vomiting, sedation, and salivation have been noted, especially at higher oral doses.[1] In rabbit teratogenicity studies, specific malformations such as rib defects and gastroschisis were observed in one intravenous study, although these findings were not replicated in subsequent oral studies.[1][3] Rats have been shown to experience a depressant effect on the diaphragm at high concentrations of acebutolol.[4]

Q3: What are the potential cardiovascular side effects in dogs, and how can I monitor for them?

A3: In dogs, acebutolol can cause a dose-related reduction in heart rate and an increase in the PR interval on an electrocardiogram (ECG), indicating delayed atrioventricular conduction.[1] Hypotension is another potential side effect.[5] To monitor these effects, it is crucial to perform baseline and periodic ECG recordings and blood pressure measurements. For detailed cardiovascular safety pharmacology studies, continuous telemetry monitoring in conscious, unrestrained animals is the recommended approach to obtain high-quality data on ECG, heart rate, and blood pressure.[6][7]

Q4: What is the teratogenic potential of this compound in animal models?

A4: Reproduction studies have been conducted in rats and rabbits. In rats, acebutolol was not found to be teratogenic at doses up to 630 mg/kg/day.[8] In rabbits, one study involving intravenous administration reported malformations including rib defects, gastroschisis, and ventricular septal defects.[1][3] However, these findings were not confirmed in a repeat intravenous study or in studies using the oral route of administration.[1] At high doses in rabbits (135 mg/kg/day), slight fetal growth retardation was observed, which was considered secondary to maternal toxicity.[8]

Troubleshooting Guides

Issue 1: Unexpected Bradycardia or Hypotension
  • Problem: A more significant than expected decrease in heart rate or blood pressure is observed after acebutolol administration.

  • Possible Causes:

    • The dose administered may be too high for the specific animal model or individual animal.

    • The animal may have an underlying cardiovascular condition.

    • Concomitant administration of other medications with negative chronotropic or inotropic effects.

  • Troubleshooting Steps:

    • Verify Dose Calculation: Double-check the dose calculation and the concentration of the dosing solution.

    • Review Animal Health Records: Ensure the animal was healthy and free of any pre-existing cardiovascular abnormalities before the study.

    • Monitor Vital Signs Continuously: If possible, use telemetry to continuously monitor heart rate and blood pressure to understand the time course of the effect.

    • Consider Dose Reduction: If the effects are excessive, consider reducing the dose in subsequent experiments.

    • Antagonism: In severe cases, the effects of beta-blockers can be reversed by a beta-agonist like isoproterenol, but this should be done with extreme caution and under veterinary supervision.[2]

Issue 2: Gastrointestinal Distress in Dogs
  • Problem: Dogs exhibit vomiting, retching, or excessive salivation after oral administration of acebutolol.

  • Possible Causes:

    • Direct irritation of the gastrointestinal mucosa by the drug formulation.

    • Systemic effects of the drug.

  • Troubleshooting Steps:

    • Administer with Food: If the protocol allows, administering the dose with a small amount of food may help reduce direct gastric irritation.

    • Divide the Dose: Consider splitting the total daily dose into two or more smaller administrations if feasible for the study design.

    • Alternative Route of Administration: If oral administration continues to be problematic and the experimental design permits, explore alternative routes such as intravenous infusion, which may bypass first-pass gastrointestinal effects.

Data Presentation

Table 1: Summary of Side Effects of this compound in Dogs (Oral Administration, 52 weeks)

Dose Level (mg/kg/day)Observed Side Effects
20Occasional vomiting
40Occasional vomiting, Prolonged, dose-related reduction in heart rate and increase in PR interval
110Occasional vomiting, Sedation, Salivation, Prolonged, dose-related reduction in heart rate and increase in PR interval, Increase in serum potassium, Elevated SGPT and SGOT in one dog

Source:[1]

Table 2: Summary of Side Effects of this compound in Dogs (Intravenous Administration)

Dose Level (mg/kg/day)DurationObserved Side Effects
204 weeksVomiting, Significantly less weight gain than controls, Sporadic variations in blood urea (B33335) and serum potassium
54 weeksDose-related unsteadiness, retching, and vomiting immediately after dosing
304 weeksDose-related unsteadiness, retching, and vomiting immediately after dosing, Death of one female dog

Source:[1]

Table 3: Teratogenicity Study of this compound in Rabbits (Intravenous Administration)

Dose (mg/kg/day)Findings in one study
18Rib defects, gastroschisis, ventricular septal defect, dysplasia of urogenital system, umbilical hernia

Note: These results were not confirmed in a repeat intravenous study and were not observed in studies using the oral route of administration.[1][3]

Experimental Protocols

Cardiovascular Safety Assessment in Conscious Dogs
  • Objective: To evaluate the effects of this compound on cardiovascular parameters.

  • Animal Model: Beagle dogs, both male and female.

  • Methodology:

    • Surgical Implantation: Animals are surgically implanted with telemetry transmitters for the measurement of ECG, blood pressure, and heart rate. A recovery period of at least two weeks is allowed post-surgery.[7]

    • Acclimatization: Animals are acclimated to the study environment to minimize stress-related cardiovascular changes.

    • Dosing: this compound or vehicle is administered via the intended clinical route (e.g., oral gavage or intravenous infusion).

    • Data Collection: Cardiovascular data is continuously recorded from a pre-dose period (baseline) up to 24 hours or longer post-dose.

    • ECG Analysis: Standard ECG intervals (PR, QRS, QT) are measured. The QT interval is corrected for heart rate using a species-specific formula (e.g., Van de Water's or Fridericia's).

    • Hemodynamic Analysis: Systolic, diastolic, and mean arterial blood pressure, as well as heart rate, are analyzed.

  • Key Parameters to Evaluate: Changes from baseline in heart rate, PR interval, QTc interval, and blood pressure.

Embryo-Fetal Development Toxicity Study in Rabbits
  • Objective: To assess the potential of this compound to induce developmental toxicity.

  • Animal Model: Pregnant New Zealand White rabbits.

  • Methodology:

    • Mating and Gestation: Female rabbits are time-mated. The day of mating is designated as Gestation Day 0.

    • Dosing Period: this compound is administered daily, typically by oral gavage, during the period of major organogenesis (e.g., Gestation Days 6 through 18). A control group receives the vehicle.

    • Maternal Observations: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

    • Cesarean Section: On a day prior to parturition (e.g., Gestation Day 29), dams are euthanized, and a Cesarean section is performed.

    • Uterine Examination: The number of corpora lutea, implantation sites, resorptions, and live and dead fetuses are recorded.

    • Fetal Examinations: Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Acebutolol Acebutolol Beta-1_Adrenergic_Receptor Beta-1 Adrenergic Receptor Acebutolol->Beta-1_Adrenergic_Receptor Blocks Epinephrine/Norepinephrine Epinephrine/Norepinephrine Epinephrine/Norepinephrine->Beta-1_Adrenergic_Receptor Activates G_Protein G-Protein (Gs) Beta-1_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Decreased Heart Rate & Contractility PKA->Physiological_Response Leads to

Caption: Mechanism of Action of this compound.

G Start Start Animal_Selection Animal Selection (e.g., Beagle Dogs) Start->Animal_Selection Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_Data Baseline Data Collection (ECG, BP, HR) Acclimatization->Baseline_Data Dosing Acebutolol HCl or Vehicle Administration Baseline_Data->Dosing Post_Dose_Monitoring Continuous Post-Dose Data Collection Dosing->Post_Dose_Monitoring Data_Analysis Data Analysis (Comparison to Baseline) Post_Dose_Monitoring->Data_Analysis Endpoint Endpoint Data_Analysis->Endpoint

Caption: Cardiovascular Safety Study Workflow.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Acebutolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of acebutolol (B1665407) hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the oral bioavailability of acebutolol hydrochloride and why is it considered low?

This compound typically exhibits an oral bioavailability of approximately 40-50%.[1][2][3] This is considered low and is primarily attributed to extensive first-pass metabolism in the liver, where a significant portion of the orally administered drug is metabolized before it can reach systemic circulation.[1][2] Additionally, acebutolol is a substrate of the P-glycoprotein (P-gp) efflux pump, which can further limit its absorption in the gastrointestinal tract.[3][4]

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?

Several formulation strategies have been investigated to overcome the poor oral bioavailability of this compound. These include:

  • Gastro-Retentive Drug Delivery Systems (GRDDS): These systems, such as floating tablets, prolong the gastric residence time of the drug, which can be beneficial for drugs with an absorption window in the upper gastrointestinal tract.[1]

  • Mucoadhesive Buccal Delivery Systems: Formulations like buccal tablets or films adhere to the oral mucosa, allowing the drug to be absorbed directly into the systemic circulation, thereby bypassing the hepatic first-pass metabolism.[2][5][6][7]

  • Nanoparticulate Systems: Advanced drug delivery systems like solid lipid nanoparticles (SLNs) and niosomes can encapsulate the drug, protecting it from degradation and enhancing its absorption.[8][9][10][11]

  • Use of P-glycoprotein (P-gp) Inhibitors: Co-administration of P-gp inhibitors, such as verapamil, has been shown to increase the intestinal absorption of acebutolol.[4]

Q3: Which animal model is suitable for studying the pharmacokinetics of this compound?

The rat is considered a suitable animal model for pharmacokinetic studies of this compound.[12] Studies in rats have been used to investigate its absorption, the effect of P-gp inhibitors, and to model its pharmacokinetic profile.[4][12]

Troubleshooting Guides

Issue: Low in vivo bioavailability despite successful in vitro dissolution.

Possible Cause 1: Extensive First-Pass Metabolism this compound is known to undergo significant first-pass metabolism in the liver.[1][2]

Troubleshooting Steps:

  • Consider Alternative Routes of Administration: Investigate drug delivery systems that bypass the liver, such as mucoadhesive buccal formulations.[5][6][7] This allows for direct absorption into the systemic circulation.

  • Quantify Metabolites: In your pharmacokinetic studies, ensure you are also quantifying the major active metabolite, diacetolol, to get a complete picture of the drug's fate.[13]

Possible Cause 2: P-glycoprotein (P-gp) Efflux Acebutolol is a substrate for the P-gp efflux pump, which actively transports the drug back into the intestinal lumen, reducing its net absorption.[3][4]

Troubleshooting Steps:

  • Co-administration with a P-gp Inhibitor: In your experimental design, consider the co-administration of a known P-gp inhibitor, like verapamil, to assess the impact of P-gp on acebutolol's absorption.[4]

  • In vitro Permeability Assays: Utilize Caco-2 cell monolayers as an in vitro model to study the bidirectional transport of acebutolol and confirm the involvement of P-gp efflux.

Issue: High variability in oral absorption data between subjects.

Possible Cause: Erratic Gastrointestinal Absorption Studies have suggested that acebutolol can exhibit erratic absorption from the gastrointestinal tract, leading to multiple peaks in plasma concentration-time profiles.[12]

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure strict standardization of experimental conditions, including the fasting state of the animals and the volume and method of oral administration.[12]

  • Increase Sample Size: A larger number of subjects in your animal studies can help to account for inter-individual variability and provide more statistically robust data.

  • Consider Gastro-Retentive Formulations: To minimize variability related to gastric emptying, explore gastro-retentive formulations like floating tablets that provide a more controlled release in the stomach.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound with a P-gp Inhibitor

FormulationAnimal ModelAbsorption Rate Constant (kₐ) (h⁻¹)Fold Increase in AbsorptionReference
Acebutolol HCl (260 µg/mL)Wistar Albino Rats0.47 ± 0.045-[4]
Acebutolol HCl (260 µg/mL) + Verapamil (400 µg/mL)Wistar Albino Rats1.37 ± 0.031~3[4]

Table 2: In Vitro Drug Release from a Mucoadhesive Buccal Tablet Formulation

Formulation CodePolymer Composition (Carbopol 940: Xanthan Gum)Maximum Drug Release (%)Time to Maximum Release (hours)Reference
F530 mg : 30 mg99.9612[5][7]

Experimental Protocols

Protocol 1: Preparation of Mucoadhesive Buccal Tablets

This protocol describes the direct compression method for preparing mucoadhesive buccal tablets of this compound.[5][7]

Materials:

Procedure:

  • All ingredients are individually passed through a sieve (#60).

  • Acebutolol HCl, Carbopol 940, Xanthan Gum, and Avicel PH 102 are accurately weighed and mixed in a geometric order.

  • Magnesium stearate and talc are then added to the powder blend and mixed for a further 5 minutes.

  • The final blend is compressed into tablets using a suitable tablet compression machine with an 8 mm flat-faced punch.

Protocol 2: In Situ Intestinal Perfusion Study in Rats

This protocol is used to evaluate the intestinal absorption of this compound and the effect of P-gp inhibitors.[4]

Materials:

  • Male Wistar Albino Rats (200-250 g)

  • This compound

  • Verapamil Hydrochloride (or other P-gp inhibitor)

  • Krebs-Ringer Bicarbonate Buffer

  • Anesthetic (e.g., Urethane)

  • Peristaltic Pump

Procedure:

  • Rats are fasted overnight with free access to water.

  • The rat is anesthetized, and the abdomen is opened with a midline incision.

  • A 10 cm segment of the jejunum is isolated, cannulated at both ends, and washed with warm saline.

  • The inlet cannula is connected to a peristaltic pump, and the outlet cannula is used for sample collection.

  • The intestinal segment is perfused with the drug solution (acebutolol HCl with or without the P-gp inhibitor in Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min).

  • Samples are collected from the outlet at predetermined time intervals.

  • The concentration of acebutolol HCl in the collected samples is determined using a validated analytical method (e.g., UV-Vis spectrophotometry at 234 nm).

  • The absorption rate constant (kₐ) is calculated from the disappearance of the drug from the perfusate.

Visualizations

experimental_workflow_buccal_tablets cluster_preparation Tablet Preparation cluster_evaluation Tablet Evaluation sieve Sieving of Ingredients mix Geometric Mixing sieve->mix lubricate Lubrication mix->lubricate compress Compression lubricate->compress pre_comp Pre-compression Parameters (e.g., Angle of Repose) post_comp Post-compression Parameters (e.g., Hardness, Friability) compress->post_comp mucoadhesion Mucoadhesion Strength post_comp->mucoadhesion release In Vitro Drug Release mucoadhesion->release

Workflow for Mucoadhesive Buccal Tablet Preparation and Evaluation.

signaling_pathway_pgp cluster_membrane Intestinal Epithelial Cell ace_lumen Acebutolol (Lumen) ace_cell Acebutolol (Intracellular) ace_lumen->ace_cell Passive Diffusion pgp P-glycoprotein (P-gp) ace_cell->pgp Binding ace_blood Acebutolol (Bloodstream) ace_cell->ace_blood Absorption pgp->ace_lumen Efflux verapamil Verapamil verapamil->pgp Inhibition

Role of P-glycoprotein in Acebutolol Absorption and its Inhibition.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Acebutolol Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of acebutolol (B1665407) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for acebutolol hydrochloride analysis?

A common starting point for reversed-phase HPLC analysis of this compound is a mixture of an organic solvent and an acidic aqueous buffer. A frequently used combination is acetonitrile (B52724) and a phosphate (B84403) buffer with the pH adjusted to the acidic range (e.g., pH 2.5).[1] Another option is a methanol-water mobile phase.[2][3] The exact ratio of the organic to the aqueous phase will need to be optimized for your specific column and system to achieve the desired retention time and resolution.

Q2: Which type of HPLC column is recommended for this compound analysis?

A C18 (ODS) column is the most commonly used stationary phase for the analysis of this compound due to its ability to separate moderately polar compounds.[1][2][3] These columns are available in various particle sizes and dimensions, and the choice will depend on the desired efficiency and analysis time.

Q3: What is the optimal detection wavelength for this compound?

This compound exhibits significant UV absorbance in the range of 230-240 nm. Therefore, a UV detector set at either 230 nm or 240 nm is typically used for its quantification.[1][2][3]

Q4: How can I improve the peak shape of my this compound chromatogram?

Peak tailing is a common issue in the analysis of basic compounds like acebutolol. This can often be attributed to secondary interactions with silanol (B1196071) groups on the silica-based column packing. To mitigate this, consider the following:

  • Lowering the mobile phase pH: An acidic mobile phase (e.g., pH 2.5-3.5) will ensure that the silanol groups are protonated and that acebutolol exists as a single ionic species, reducing peak tailing.

  • Using an ion-pairing reagent: Adding an ion-pairing reagent, such as sodium 1-heptanesulfonate, to the mobile phase can improve peak shape and retention.[4]

  • Employing a low-silanol activity column: Using a column specifically designed with low silanol activity can minimize these secondary interactions.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem Potential Cause Suggested Solution
Peak Tailing - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH.- Lower the mobile phase pH to 2.5-3.5 using phosphoric or formic acid. - Add a competing base like triethylamine (B128534) to the mobile phase. - Use a column with end-capping or a base-deactivated stationary phase. - Consider adding an ion-pairing reagent to the mobile phase.[4]
Shifting Retention Times - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column degradation. - Inadequate column equilibration.- Prepare the mobile phase fresh daily and ensure accurate measurements. - Use a column oven to maintain a constant temperature. - Replace the column if it has been used extensively or shows a significant loss in performance. - Ensure the column is fully equilibrated with the mobile phase before injecting samples. A stable baseline indicates equilibration.
Poor Resolution - Inappropriate mobile phase composition. - Low column efficiency.- Optimize the organic-to-aqueous ratio in the mobile phase. A lower organic content will generally increase retention and may improve resolution. - Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). - Ensure the column is not voided or contaminated. - Decrease the flow rate.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from previous injections.- Use high-purity HPLC-grade solvents and reagents. - Filter the mobile phase before use. - Implement a thorough needle wash program in your autosampler method. - Inject a blank (mobile phase) to confirm if the ghost peak is from the system.

Data Presentation

The following tables summarize typical chromatographic conditions and performance data for this compound analysis.

Table 1: Mobile Phase Compositions and Chromatographic Parameters

Mobile Phase Composition Column Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Reference
Acetonitrile:Phosphate buffer (pH 2.5) (85:15 v/v)C18 (4.6mm x 250mm)1.02303.07[1]
Methanol:Water (55:45 v/v)ODS (Reversed Phase)Not Specified240Not Specified[2][3]
Methanol:0.05 M Acetic Acid with 8 mM Sodium 1-heptanesulfonate (65:35 v/v), pH 3.2C180.82404.57[4][6]
Acetonitrile, Water, and Phosphoric AcidNewcrom R1Not SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: RP-HPLC Method with Acetonitrile and Phosphate Buffer

This protocol is based on a validated method for the determination of this compound.[1]

  • Mobile Phase Preparation: Prepare a phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Mix acetonitrile and the phosphate buffer in a ratio of 85:15 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Chromatographic System:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the method.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

Protocol 2: Ion-Pair RP-HPLC Method

This protocol utilizes an ion-pairing reagent to improve peak shape.[4]

  • Mobile Phase Preparation: Prepare a 0.05 M acetic acid solution and add sodium 1-heptanesulfonate to a final concentration of 8 mM. Mix this solution with methanol in a ratio of 35:65 (v/v). Adjust the final pH to 3.2 with triethylamine. Filter and degas the mobile phase.

  • Chromatographic System:

    • Column: C18

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 240 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard and Sample Preparation: Prepare the standard and sample solutions in the mobile phase.

  • Analysis: Follow the analysis steps outlined in Protocol 1.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Integration->Report

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Tree Problem Chromatographic Problem Identified PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Shift? Problem->RetentionTime Resolution Poor Resolution? Problem->Resolution Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting No, Fronting Drifting Drifting RT RetentionTime->Drifting Gradual SuddenChange Sudden RT Change RetentionTime->SuddenChange Sudden InadequateSep Inadequate Separation Resolution->InadequateSep Yes Sol_Tailing Adjust Mobile Phase pH Add Ion-Pair Reagent Use Base-Deactivated Column Tailing->Sol_Tailing Sol_Fronting Reduce Sample Concentration Use Weaker Injection Solvent Fronting->Sol_Fronting Sol_Drifting Check Mobile Phase Prep Use Column Oven Equilibrate Column Drifting->Sol_Drifting Sol_SuddenChange Check for Leaks Check Pump Flow Rate Check for Column Void SuddenChange->Sol_SuddenChange Sol_Resolution Optimize Mobile Phase Ratio Change Organic Solvent Decrease Flow Rate InadequateSep->Sol_Resolution

Caption: A decision tree for troubleshooting common HPLC issues.

References

degradation pathways of acebutolol hydrochloride under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of acebutolol (B1665407) hydrochloride under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies on acebutolol hydrochloride?

A1: Forced degradation studies, also known as stress testing, are essential to understand the chemical stability of this compound.[1] These studies help identify potential degradation products that could form under various environmental conditions, such as exposure to acid, base, light, heat, and oxidizing agents.[1][2] The data gathered is crucial for developing stability-indicating analytical methods, determining storage conditions, and ensuring the safety and efficacy of the drug product throughout its shelf life.[1][3] The typical goal is to achieve 10%–15% degradation of the drug.[2][4]

Q2: Under which stress conditions is this compound most susceptible to degradation?

A2: this compound is particularly labile under hydrolytic (acidic and basic) and photolytic (light) stress conditions.[2][4][5] Conversely, it has been found to be relatively stable under neutral hydrolysis (water), oxidative, and thermal stress conditions.[2][4][5]

Q3: What are the primary degradation products (DPs) identified for this compound?

A3: Studies have identified four primary degradation products of acebutolol, typically characterized using liquid chromatography-mass spectrometry (LC-MS/MS).[2][5] These products form under specific stress conditions. A major degradation product, DP-I, is observed in both acidic and alkaline conditions, while another major product, DP-IV, is generated only under alkaline stress.[2][4] Two minor products, DP-II and DP-III, are formed exclusively during photolytic degradation.[2][4]

Q4: What analytical methods are recommended for analyzing acebutolol and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for separating and identifying acebutolol and its degradation products.[2][6] A C18 column is frequently used for chromatographic separation.[2][4] These methods allow for the characterization of degradants even at very small quantities without needing to isolate them from the reaction mixtures.[2]

Summary of Degradation Behavior

The stability of this compound under various ICH-recommended stress conditions is summarized below.

Stress ConditionStability ProfileDegradation Products FormedReference
Acid Hydrolysis LabileDP-I[2],[4]
Alkaline Hydrolysis LabileDP-I, DP-IV[2],[4]
Neutral Hydrolysis Stable-[2],[4]
Oxidative Stable-[2],[4]
Thermal (Dry Heat) Stable-[2],[4]
Photolytic LabileDP-II, DP-III[2],[4]

Identified Degradation Products

The following table details the known degradation products of this compound.

DegradantChemical NameFormation Condition(s)Reference
DP-I 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanoneAcidic & Alkaline Hydrolysis[2],[4],
DP-II N-(4-(2-hydroxy-3-(isopropylamino)propoxy)-3-acetylphenyl)acrylamidePhotolytic[2],[4],
DP-III 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(hydroxymethylamino)phenyl)ethanonePhotolytic[2],[4],
DP-IV 1-(6-(2-hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanoneAlkaline Hydrolysis[2],[4],

Experimental Protocols & Workflow

A systematic approach is required for forced degradation studies. The general workflow involves stress induction, sample processing, and analysis.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_process 3. Sample Processing cluster_analysis 4. Analysis prep_drug Prepare Acebutolol Stock Solution (e.g., 1000 µg/mL) stress_acid Acid Hydrolysis (e.g., 1 M HCl, 80°C) prep_drug->stress_acid Expose Drug stress_base Alkaline Hydrolysis (e.g., 1 M NaOH, 80°C) prep_drug->stress_base Expose Drug stress_photo Photolytic Stress (Photostability Chamber) prep_drug->stress_photo Expose Drug stress_other Other Stresses (Oxidative, Thermal) prep_drug->stress_other Expose Drug prep_blank Prepare Blank Solution (without drug) prep_blank->stress_acid Expose Blank prep_blank->stress_base Expose Blank prep_blank->stress_photo Expose Blank prep_blank->stress_other Expose Blank neutralize Neutralize Acid/Base Stressed Samples stress_acid->neutralize stress_base->neutralize dilute Dilute Samples to Working Concentration stress_photo->dilute stress_other->dilute neutralize->dilute hplc HPLC Analysis (with PDA detector) dilute->hplc lcms LC-MS/MS for Characterization hplc->lcms For DP Identification

Caption: General workflow for forced degradation studies of acebutolol.

Protocol 1: Hydrolytic Degradation (Acid & Base)
  • Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable diluent.[2]

  • Acid Stress: In a 10 mL volumetric flask, mix 1 mL of the stock solution with 1 mL of 1 M hydrochloric acid (HCl).[2]

  • Alkaline Stress: In a separate 10 mL volumetric flask, mix 1 mL of the stock solution with 1 mL of 1 M sodium hydroxide (B78521) (NaOH).[2]

  • Incubation: If required to accelerate degradation, heat the flasks in a constant temperature water bath at 80°C for a specified time.[2]

  • Neutralization: After the incubation period, cool the samples to room temperature. Neutralize the acidic solution with an equivalent strength of NaOH and the alkaline solution with an equivalent strength of HCl.[2]

  • Final Preparation: Dilute the neutralized samples to the final volume with the diluent and prepare for HPLC injection.[2]

Protocol 2: Photolytic Degradation
  • Preparation: Prepare a solution of this compound and place it in a transparent container. Also, prepare a control sample protected from light (e.g., wrapped in aluminum foil).

  • Exposure: Place the samples in a photostability chamber and expose them to a controlled light source that provides both visible and UV illumination, as per ICH Q1B guidelines.[4]

  • Sampling: Collect samples at specific time intervals to monitor the progression of degradation.

  • Analysis: Analyze the collected samples directly by HPLC to quantify the remaining acebutolol and the formation of degradation products DP-II and DP-III.[2]

Degradation Pathways Visualization

The degradation of this compound under hydrolytic and photolytic stress results in the formation of four primary products.

Acebutolol This compound DP1 DP-I (Amide Hydrolysis Product) Acebutolol->DP1 DP4 DP-IV Acebutolol->DP4 DP2 DP-II Acebutolol->DP2 DP3 DP-III Acebutolol->DP3 Acid Acidic Hydrolysis Acid->Acebutolol:n Base Alkaline Hydrolysis Base->Acebutolol:n Photo Photolytic Stress Photo->Acebutolol:n

Caption: Degradation pathways of acebutolol under stress conditions.

Troubleshooting Guide

Q: I am not observing any degradation under oxidative or thermal stress. Is this expected?

A: Yes, this is generally expected. Multiple studies have reported that this compound is stable under oxidative (e.g., exposure to hydrogen peroxide) and thermal (dry heat) stress conditions.[2][4][5] If your goal is to produce degradation products, focus on acidic, alkaline, and photolytic stress conditions.

Q: My chromatogram shows more peaks than the four commonly reported degradation products. What could be the cause?

A: There are several possibilities:

  • Secondary Degradation: Under harsh stress conditions (e.g., prolonged exposure or high temperatures), the primary degradation products (DP-I to DP-IV) might themselves degrade into secondary products.

  • Impurities: The extra peaks could be impurities present in the initial drug substance or reagents. Always run a chromatogram of the unstressed drug as a control.

  • Excipient Degradation: If you are testing a formulated drug product, the peaks could arise from the degradation of excipients. Run a stressed blank (placebo) to check for this.

Q: I am having trouble chromatographically separating the degradation products from the parent drug. What can I do?

A: Method optimization is key. Consider the following adjustments:

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of peaks with different polarities.[2]

  • Mobile Phase pH: Adjusting the pH of the aqueous component of your mobile phase can alter the ionization state of acebutolol and its degradants, significantly impacting retention and selectivity.

  • Column Chemistry: If a standard C18 column is not providing adequate separation, try a different column chemistry (e.g., C8, Phenyl-Hexyl) that offers different selectivity.

Start Unexpected Results in Degradation Study CheckControl Review Control Samples (Unstressed Drug, Blank) Start->CheckControl CheckConditions Verify Stress Conditions (Temp, Conc., Duration) Start->CheckConditions CheckMethod Evaluate Analytical Method (Specificity, Resolution) Start->CheckMethod Impurity Issue is Impurity or Excipient Interference CheckControl->Impurity DegradationIssue Issue is with Degradation Profile (Too much/little) CheckConditions->DegradationIssue SeparationIssue Issue is Peak Separation (Co-elution) CheckMethod->SeparationIssue RunStressedBlank Run Stressed Placebo/ Blank to Confirm Impurity->RunStressedBlank Yes AdjustConditions Adjust Stress Conditions (e.g., milder/harsher) DegradationIssue->AdjustConditions Yes OptimizeMethod Optimize HPLC Method (Gradient, pH, Column) SeparationIssue->OptimizeMethod Yes

Caption: Troubleshooting logic for acebutolol degradation experiments.

References

minimizing batch-to-batch variability of acebutolol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of acebutolol (B1665407) hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation with acebutolol hydrochloride, offering potential causes and recommended solutions.

1. Question: We are observing inconsistent dissolution profiles between different batches of our this compound tablets. What are the potential causes and how can we investigate this?

Answer:

Inconsistent dissolution profiles are a common issue and can stem from several factors related to the active pharmaceutical ingredient (API), formulation, and manufacturing process.

Potential Root Causes:

  • API Physical Properties:

    • Particle Size Distribution (PSD): Variations in particle size can significantly alter the surface area available for dissolution.[1] Smaller particles generally dissolve faster.

    • Polymorphism: this compound may exist in different crystalline forms (polymorphs) with varying solubilities and dissolution rates.[2][3][4] A metastable polymorph might dissolve faster initially but could convert to a more stable, less soluble form over time.[2][4]

    • Hygroscopicity: As a hydrochloride salt, acebutolol may be hygroscopic, and variations in moisture content can affect powder flow and dissolution.

  • Formulation and Manufacturing Process:

    • Excipient Variability: Batch-to-batch differences in excipients, especially lubricants and disintegrants, can impact tablet wetting and disintegration.

    • Granulation Process: Inconsistent granule size distribution or density can lead to variable dissolution.

    • Tablet Hardness and Thickness: Variations in compression force can affect tablet porosity and the rate at which the dissolution medium penetrates the tablet.

Troubleshooting Workflow:

start Inconsistent Dissolution Observed api Characterize API from Different Batches start->api formulation Review Formulation and Manufacturing Records start->formulation dissolution_method Verify Dissolution Method Robustness start->dissolution_method psd Particle Size Analysis (e.g., Laser Diffraction) api->psd polymorphism Polymorphism Screening (e.g., XRD, DSC) api->polymorphism moisture Moisture Content (e.g., Karl Fischer) api->moisture excipients Test Incoming Excipient Batches formulation->excipients process_params Compare Manufacturing Parameters (e.g., compression force, granulation settings) formulation->process_params method_verification Check Apparatus Suitability, Media Preparation, and Analyst Technique dissolution_method->method_verification root_cause Identify Root Cause psd->root_cause polymorphism->root_cause moisture->root_cause excipients->root_cause process_params->root_cause method_verification->root_cause corrective_action Implement Corrective and Preventive Actions (CAPA) root_cause->corrective_action

Caption: Workflow for Investigating Inconsistent Dissolution.

Recommended Actions:

  • API Characterization: Compare the PSD, polymorphic form, and moisture content of the this compound batches exhibiting different dissolution profiles.

  • Manufacturing Process Review: Analyze the batch manufacturing records for any deviations in critical process parameters such as mixing times, granulation fluid volume, compression forces, and tablet hardness.

  • Excipient Evaluation: Test the excipients used in the different batches for any variations in their physical and chemical properties.

  • Dissolution Method Verification: Ensure the dissolution test method is robust and that there are no issues with the equipment setup, media preparation, or analyst technique.[5][6]

2. Question: Our HPLC analysis shows significant batch-to-batch variability in the potency and impurity profile of this compound. How can we troubleshoot this?

Answer:

Variations in potency and impurity profiles often point to issues with the synthesis, handling, or storage of the API, or with the analytical method itself.

Potential Root Causes:

  • Synthesis Route: Different synthesis routes or changes in reaction conditions can lead to the formation of different types of impurities.[7] A known synthesis pathway for acebutolol starts from 4-aminophenol (B1666318) and involves several steps where by-products can form.[7]

  • Degradation: this compound is susceptible to hydrolytic degradation in both acidic and alkaline conditions, as well as photolytic degradation.[8][9] Improper storage or exposure to harsh conditions during manufacturing can lead to the formation of degradation products.

  • Raw Material Quality: The purity of starting materials and reagents used in the synthesis is crucial.

  • Analytical Method Issues: Problems with the HPLC method, such as improper mobile phase preparation, column degradation, or detector malfunction, can lead to inaccurate and variable results.[10][11]

Troubleshooting Steps:

  • Review Synthesis and Purification Processes: Compare the synthesis and purification records for the batches . Pay close attention to reaction times, temperatures, pH, and solvents used.

  • Conduct Forced Degradation Studies: If not already done, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation products.[8][9][12] This will help in developing a stability-indicating HPLC method.

  • Impurity Profiling: Use a validated, stability-indicating HPLC method to identify and quantify the impurities in the different batches. Reference standards for known impurities should be used for confirmation.

  • HPLC Method Validation and Troubleshooting:

    • Verify that the HPLC method is validated according to ICH guidelines.

    • Check for common HPLC issues such as peak tailing, shifting retention times, and ghost peaks.[10][13]

    • Ensure proper system suitability testing is performed before each run.

Table 1: Common Impurities of this compound

Impurity NamePotential Origin
Acebutolol Impurity ASynthesis-related
Acebutolol Impurity BSynthesis-related
Acebutolol Impurity CSynthesis-related
Degradation Product IAcid and base hydrolysis
Degradation Product IVBase hydrolysis

This table is illustrative. For a comprehensive list of impurities, refer to relevant pharmacopeias and literature.[5][14]

3. Question: We are observing variations in the physical properties (e.g., flowability, compressibility) of different batches of this compound powder. What could be the cause?

Answer:

Variations in the physical properties of the API can significantly impact downstream processing, such as blending and tableting.

Potential Root Causes:

  • Particle Size and Shape: As discussed, variations in PSD are a primary cause. Particle shape also influences flow and compaction properties.

  • Crystal Habit: The external shape of the crystals can vary between batches, affecting powder properties.

  • Hygroscopicity and Moisture Content: Absorption of moisture can lead to powder agglomeration and poor flowability.[15]

  • Static Charge: this compound powder may be prone to electrostatic charging, which can cause handling issues.

Recommended Actions:

  • Comprehensive Physical Characterization: For each batch, perform a thorough characterization including:

    • Particle size distribution analysis.

    • Microscopy to evaluate particle shape and crystal habit.

    • Powder flow analysis (e.g., Carr's Index, Hausner Ratio).

    • Hygroscopicity testing by dynamic vapor sorption (DVS).

  • Control of Crystallization Process: The crystallization step is critical in determining the physical properties of the API. Key parameters to control include:

    • Solvent system

    • Cooling rate

    • Agitation speed

    • Seeding strategy

  • Environmental Control: Maintain controlled temperature and humidity during storage and handling of the API to minimize moisture uptake.[15]

Frequently Asked Questions (FAQs)

1. What is polymorphism and why is it critical for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] These different forms, or polymorphs, can have different physicochemical properties, including solubility, melting point, and stability.[3][4] For this compound, an undetected polymorphic transformation can lead to changes in dissolution rate and bioavailability, potentially impacting the drug's therapeutic efficacy and safety.[2][16] Therefore, it is crucial to identify and control the polymorphic form of this compound throughout the development and manufacturing process.

2. How can we control the particle size of this compound during manufacturing?

Controlling particle size is essential for ensuring consistent dissolution and bioavailability.[1][17] This is typically achieved through:

  • Controlled Crystallization: As mentioned earlier, carefully controlling the crystallization process is the primary method for achieving a desired particle size distribution.[18]

  • Milling/Micronization: If the desired particle size cannot be achieved through crystallization alone, milling or micronization techniques can be employed to reduce the particle size of the API.[17] It is important to validate the milling process to ensure it does not induce polymorphic changes or degrade the API.

Table 2: Illustrative Particle Size Distribution Specifications for this compound

ParameterSpecification
D10NLT 5 µm
D5015 - 35 µm
D90NMT 75 µm
SpanNMT 2.0

Note: These are example specifications and should be established based on formulation development and bioavailability studies.

3. What are the key considerations for the stability testing of this compound?

A robust stability testing program is essential to ensure the quality, safety, and efficacy of the drug product over its shelf life. Key considerations include:

  • Stability-Indicating Method: A validated, stability-indicating HPLC method that can separate acebutolol from its degradation products and impurities is required.

  • Forced Degradation: As part of method development, forced degradation studies should be conducted to understand the degradation pathways and to demonstrate the specificity of the analytical method.[8][9][12] Acebutolol is known to be labile to acid and base hydrolysis and photolysis.[8][9]

  • Storage Conditions: Stability studies should be conducted under long-term, intermediate, and accelerated storage conditions as per ICH guidelines.

  • Attributes to be Monitored: In addition to potency and impurities, physical attributes such as appearance, moisture content, and dissolution should be monitored. For solid dosage forms, tablet hardness and friability should also be tested.

4. How does the synthesis route of this compound impact its impurity profile?

The synthesis of this compound involves multiple steps, and the choice of starting materials, reagents, and reaction conditions can significantly influence the types and levels of impurities present in the final API.[7] For example, different routes may lead to different isomeric or process-related impurities. A well-defined and controlled synthesis process is crucial for ensuring a consistent impurity profile and minimizing batch-to-batch variability.

Experimental Protocols

1. Protocol: Polymorphism Screening of this compound

Objective: To identify the different polymorphic forms of this compound.

Methodology:

  • Crystallization from Various Solvents:

    • Dissolve this compound in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile (B52724), water, and mixtures thereof) at an elevated temperature to achieve saturation.

    • Allow the solutions to cool slowly to room temperature.

    • Induce crystallization by rapid cooling (crash cooling) in a separate set of experiments.

    • Induce crystallization by anti-solvent addition in another set of experiments.

  • Slurry Experiments:

    • Stir a suspension of this compound in different solvents at various temperatures for an extended period (e.g., 7 days).

  • Grinding:

    • Grind the material using a mortar and pestle or a ball mill to induce solid-state transformations.

  • Characterization:

    • Analyze the solids obtained from each experiment using the following techniques:

      • Powder X-ray Diffraction (PXRD): To identify different crystal structures.

      • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

      • Thermogravimetric Analysis (TGA): To assess the presence of solvates.

      • Infrared (IR) Spectroscopy: To detect differences in molecular vibrations between polymorphs.

2. Protocol: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Objective: To determine the potency and impurity profile of this compound.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH 2.5).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 230 nm.[1]

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a standard solution of USP this compound Reference Standard at a known concentration.

    • Prepare standard solutions of known impurities at appropriate concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a target concentration.

  • System Suitability:

    • Inject the standard solution multiple times and verify that the system meets the predefined criteria for parameters such as tailing factor, theoretical plates, and reproducibility of injections.

  • Analysis:

    • Inject the sample solution and identify and quantify the impurities based on their retention times and response factors relative to the main peak.

Visualizations

cluster_API API Properties cluster_Process Manufacturing Process cluster_Formulation Formulation cluster_Analytical Analytical Methods Variability Batch-to-Batch Variability of Acebutolol HCl Polymorphism Polymorphism Variability->Polymorphism PSD Particle Size Distribution Variability->PSD Moisture Hygroscopicity/Moisture Content Variability->Moisture Impurity Impurity Profile Variability->Impurity Crystallization Crystallization Conditions Variability->Crystallization Drying Drying Parameters Variability->Drying Milling Milling/Micronization Variability->Milling Blending Blending Uniformity Variability->Blending Compression Tablet Compression Variability->Compression Excipient_Variability Excipient Variability Variability->Excipient_Variability Excipient_Interaction Drug-Excipient Interaction Variability->Excipient_Interaction Method_Variability Method Variability Variability->Method_Variability Sampling Sampling Error Variability->Sampling

Caption: Root Causes of Acebutolol HCl Batch-to-Batch Variability.

Adrenaline Adrenaline/ Norepinephrine Beta1_Receptor Beta-1 Adrenergic Receptor (in heart muscle) Adrenaline->Beta1_Receptor G_Protein Gs Protein Activation Beta1_Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Ca_Channels Phosphorylation of Calcium Channels PKA->Ca_Channels Ca_Influx Increased Calcium Influx Ca_Channels->Ca_Influx Response Increased Heart Rate & Contractility Ca_Influx->Response Acebutolol Acebutolol HCl Block Acebutolol->Block Block->Beta1_Receptor Antagonist

Caption: Acebutolol HCl Signaling Pathway.

References

troubleshooting acebutolol hydrochloride-induced bradycardia in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acebutolol (B1665407) hydrochloride to induce bradycardia in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for acebutolol-induced bradycardia?

A1: Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist.[1][2][3][4] In the heart, beta-1 receptors are primarily responsible for mediating the effects of catecholamines like epinephrine (B1671497) and norepinephrine, which increase heart rate and contractility.[3][5] By blocking these receptors, acebutolol inhibits this signaling pathway, resulting in a decreased heart rate (bradycardia) and reduced myocardial contractility.[3][6] Acebutolol also possesses mild intrinsic sympathomimetic activity (ISA), meaning it can cause partial receptor stimulation, which may reduce the severity of bradycardia compared to non-ISA beta-blockers.[3][4]

Q2: What is a typical starting dose of acebutolol to induce bradycardia in animal models?

A2: The appropriate dose of acebutolol can vary significantly depending on the animal species, the desired level of bradycardia, and the route of administration. For instance, a study in Scn1b knockout mice used daily injections of 10 mg/kg.[7] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and objectives. Always start with a low dose and titrate upwards while carefully monitoring the animal's vital signs.

Q3: How should I monitor my animal model for bradycardia and other cardiovascular effects?

A3: Continuous monitoring of vital signs is essential.[8] Key parameters include:

  • Heart Rate and Rhythm: Use electrocardiography (ECG) to monitor for bradycardia and any potential arrhythmias or heart block.[9]

  • Blood Pressure: Both invasive (arterial line) and non-invasive (cuff-based) methods can be used to monitor for hypotension, a common side effect of beta-blockers.[8][9][10]

  • General Health: Observe the animal for signs of distress, such as lethargy, respiratory depression, or changes in mentation.[10]

Q4: My animal is experiencing severe bradycardia and hypotension. What are the immediate steps?

A4: If the animal's condition appears unstable, immediately cease administration of acebutolol. Provide supportive care to maintain physiological stability. If the bradycardia is severe and causing hemodynamic compromise (e.g., significant hypotension, signs of shock), pharmacological intervention may be necessary.[11] Consultation with a veterinarian experienced in laboratory animal medicine is strongly recommended.

Q5: What pharmacological agents can be used to reverse acebutolol-induced bradycardia?

A5: Several agents can be used to counteract the effects of beta-blocker overdose, although their efficacy can vary.

  • Atropine (B194438): Often used as a first-line agent for bradycardia, it works by blocking vagal input to the heart. However, it may not be consistently effective in reversing beta-blocker-induced bradycardia.[10][12]

  • Glucagon (B607659): Considered a key antidote, glucagon activates adenylyl cyclase and increases intracellular cAMP independently of beta-receptors, thereby increasing heart rate and contractility.[12][13]

  • High-Dose Insulin Euglycemic Therapy (HIET): This therapy has been shown in animal models and clinical cases to improve cardiac function during beta-blocker toxicity, primarily through its positive inotropic effects.[14]

  • Catecholamines (Epinephrine, Dopamine): These agents can be infused to directly stimulate adrenergic receptors, but higher-than-usual doses may be required to overcome the beta-blockade.[11][14]

Troubleshooting Guide

ProblemPossible CausesRecommended Actions
Insufficient Bradycardia 1. Incorrect Dosage: The dose may be too low for the specific animal model or strain. 2. Administration Error: Incomplete or incorrect administration (e.g., subcutaneous instead of intraperitoneal injection). 3. Pharmacokinetic Variability: Differences in drug absorption and metabolism between animals.1. Verify Calculations: Double-check all dose calculations. 2. Conduct Dose-Response Study: Perform a pilot study to establish an effective dose range for your model. 3. Confirm Administration Technique: Ensure proper and consistent administration of the drug.
Excessive Bradycardia / Hypotension 1. Overdose: The administered dose is too high. 2. Animal Sensitivity: The specific animal may be hypersensitive to beta-blockade.[7] 3. Interaction with Anesthesia: Anesthetics can have cardiodepressant effects that are exacerbated by beta-blockers.[15]1. Cease Administration: Immediately stop giving acebutolol. 2. Supportive Care: Ensure a patent airway and provide oxygen if needed. Administer IV fluids to manage hypotension.[10] 3. Pharmacological Reversal: If hemodynamically unstable, administer reversal agents as per the protocols below. Start with atropine or glucagon.
Unexpected Arrhythmias 1. Proarrhythmic Effect: High doses of beta-blockers can sometimes induce arrhythmias, such as atrioventricular (AV) block.[6] 2. Underlying Cardiac Condition: The animal may have a pre-existing, undiagnosed cardiac issue.1. Continuous ECG Monitoring: Closely monitor the ECG to identify the type of arrhythmia. 2. Reduce Dose: In future experiments, use a lower dose of acebutolol. 3. Consult Veterinarian: Seek expert advice on managing the arrhythmia and screening animals for pre-existing conditions.

Data Presentation: Dosage and Reversal Agents

Table 1: Acebutolol Dosage in Animal Models

Animal ModelRoute of AdministrationDosage RangeExpected EffectReference
Mouse (Scn1b knockout)Intraperitoneal Injection10 mg/kg (daily)Significant reduction in heart rate (38% drop in KO vs 11% in WT)[7]
RatIntravenousVariesDose-dependent decrease in heart rate[1]
DogIntravenous / OralVariesDose-dependent decrease in heart rate and cardiac output[1][2]

Note: Dosages are highly model-dependent. Researchers must establish appropriate doses for their specific experimental setup.

Table 2: Reversal Agents for Beta-Blocker Induced Bradycardia

AgentAnimal ModelRoute of AdministrationRecommended DoseMechanism of ActionReference
AtropineDogIV or IM0.02–0.04 mg/kg (to effect)Anticholinergic; blocks vagal tone[10]
GlucagonGeneralIV Bolus + InfusionBolus: 50-150 mcg/kg; Infusion: 1-5 mg/hrBypasses beta-receptors to increase cAMP[13]
High-Dose InsulinGeneralIV Bolus + InfusionBolus: 1 U/kg; Infusion: 1-10 U/kg/hrPositive inotropic effects[14]
EpinephrineGeneralIV Infusion2-10 mcg/min (titrate to effect)Direct alpha and beta-adrenergic agonist[11]
DopamineGeneralIV Infusion5-20 mcg/kg/min (titrate to effect)Direct adrenergic and dopaminergic agonist[11]

Visualizations

Acebutolol_Signaling_Pathway cluster_cell Cardiomyocyte Epi Epinephrine/ Norepinephrine Beta1R Beta-1 Adrenergic Receptor Epi->Beta1R Activates G_Protein Gs Protein Beta1R->G_Protein Activates Acebutolol Acebutolol Acebutolol->Beta1R Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx HR_Increase Increased Heart Rate & Contractility Ca_Influx->HR_Increase Experimental_Workflow Prep 1. Animal Preparation (Anesthesia, Catheterization) Baseline 2. Baseline Monitoring (ECG, Blood Pressure) Prep->Baseline Admin 3. Acebutolol Administration (IV, IP, or Oral) Baseline->Admin Monitor 4. Continuous Monitoring (Observe for Bradycardia) Admin->Monitor Data 5. Data Collection & Analysis Monitor->Data Reversal Optional: Reversal Agent Administration Monitor->Reversal If severe Endpoint 6. Experimental Endpoint Data->Endpoint Reversal->Data Troubleshooting_Logic Start Bradycardia Observed Post-Administration CheckRange Is Heart Rate within Target Range? Start->CheckRange Continue Continue Experiment & Monitor CheckRange->Continue Yes AssessSeverity Is Bradycardia Severe? (e.g., >50% drop, Hypotension) CheckRange->AssessSeverity No Mild Continue Monitoring Closely Consider Dose Reduction in Next Experiment AssessSeverity->Mild No Severe STOP EXPERIMENT Initiate Reversal Protocol AssessSeverity->Severe Yes Supportive Provide Supportive Care (IV Fluids, Oxygen) Severe->Supportive Pharmacology Administer Reversal Agent (Glucagon, Atropine, etc.) Supportive->Pharmacology

References

Technical Support Center: The Impact of Acebutolol Hydrochloride on Blood Glucose in Diabetic Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the effects of acebutolol (B1665407) hydrochloride on blood glucose levels in diabetic models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of acebutolol hydrochloride on blood glucose levels in diabetic models?

A1: The impact of this compound, a cardioselective β1-adrenergic receptor blocker, on blood glucose is complex and can be multifaceted. Research indicates two primary, and somewhat opposing, potential effects:

  • Promotion of Glucose Uptake: Studies have shown that acebutolol can promote glucose uptake in diabetic model cells (adipocytes and liver cells). This effect is attributed to its ability to inhibit the interaction between c-Jun N-terminal kinase (JNK) and JIP1, a scaffold protein. By inhibiting this interaction, acebutolol reduces JNK phosphorylation, which is known to contribute to insulin (B600854) resistance. This suggests a potential hypoglycemic or anti-hyperglycemic effect.[1][2]

  • Modulation of Insulin Response and Masking of Hypoglycemia: Like other beta-blockers, acebutolol can influence the body's response to insulin and may mask the early warning symptoms of hypoglycemia (low blood sugar), such as tremors and tachycardia.[3] Some studies in human diabetic subjects have shown that acebutolol can potentiate the hypoglycemic effect of insulin.[3] This potentiation could be a concern in models where insulin or insulin secretagogues are also administered.

Therefore, researchers should be prepared for the possibility of observing either a decrease or, in some contexts, a potential dysregulation of blood glucose levels.

Q2: What is the underlying mechanism by which acebutolol may lower blood glucose?

A2: The primary proposed mechanism for the glucose-lowering effect of acebutolol is through the inhibition of the JNK signaling pathway. In states of insulin resistance, such as in type 2 diabetes, the JNK pathway is often overactivated. Activated JNK can phosphorylate the insulin receptor substrate 1 (IRS-1) at serine residues, which impairs insulin signaling and reduces glucose uptake. Acebutolol has been shown to interfere with the formation of the JNK-JIP1 complex, which is crucial for JNK activation. By preventing this interaction, acebutolol reduces JNK phosphorylation and can thereby enhance insulin sensitivity and promote glucose uptake into cells.[1][2][4]

Q3: Can acebutolol cause hyperglycemia?

A3: While the direct mechanism of promoting glucose uptake suggests a hypoglycemic effect, beta-blockers as a class have been associated with instances of hyperglycemia. This is thought to be due to the complex interplay of adrenergic blockade on glucose metabolism, including potential effects on insulin secretion and hepatic glucose production. However, cardioselective beta-blockers like acebutolol are generally considered to have a more favorable metabolic profile compared to non-selective beta-blockers.[5] In a study on diabetic patients with hypertension, acebutolol did not cause a deterioration in diabetic control.[6] Researchers should, however, remain vigilant for unexpected hyperglycemic events.

Troubleshooting Guide

Issue 1: Unexpected or Severe Hypoglycemia Observed

  • Possible Cause 1: Interaction with Insulin or Insulin Secretagogues.

    • Troubleshooting Steps:

      • Review your experimental protocol. Are you co-administering insulin or drugs that stimulate insulin secretion (e.g., sulfonylureas)? Acebutolol can potentiate the effects of these drugs.[3][7]

      • Consider reducing the dose of insulin or the insulin secretagogue in the presence of acebutolol.

      • Implement more frequent blood glucose monitoring, especially during the expected peak action times of the co-administered drugs.

      • Ensure immediate access to a glucose source (e.g., dextrose injection) for rapid reversal of severe hypoglycemia.

  • Possible Cause 2: Impaired Counter-Regulatory Response.

    • Troubleshooting Steps:

      • Beta-blockers can blunt the counter-regulatory hormone response to hypoglycemia (e.g., glucagon (B607659) and epinephrine (B1671497) release).

      • If feasible, measure counter-regulatory hormones in your animal models during a hypoglycemic clamp study to assess this effect directly.

      • Be aware that the typical signs of hypoglycemia (tachycardia, tremors) may be masked in your animals. Look for other signs such as lethargy, seizures, or coma.

Issue 2: No Significant Change in Blood Glucose Levels Observed

  • Possible Cause 1: Inadequate Dose of Acebutolol.

    • Troubleshooting Steps:

      • The dosage of acebutolol required to elicit a significant effect on blood glucose may vary depending on the animal model and the severity of diabetes.

      • Conduct a dose-response study to determine the optimal dose of acebutolol for your specific model. Start with a low dose and gradually increase it while closely monitoring blood glucose.

      • Ensure the route and frequency of administration are appropriate for maintaining therapeutic levels of the drug.

  • Possible Cause 2: Model-Specific Factors.

    • Troubleshooting Steps:

      • The underlying pathology of your diabetic model (e.g., severe insulin deficiency in a high-dose STZ model vs. insulin resistance in a high-fat diet model) will influence the response to acebutolol.

      • The glucose-lowering effects of acebutolol via JNK inhibition may be more pronounced in models of insulin resistance.

      • Characterize the insulin sensitivity of your model to better interpret the results.

Issue 3: Conflicting or Highly Variable Blood Glucose Readings

  • Possible Cause 1: Stress-Induced Hyperglycemia.

    • Troubleshooting Steps:

      • Handling and administration procedures can cause stress in animals, leading to transient hyperglycemia that can confound results.

      • Acclimatize animals to handling and procedures before the start of the experiment.

      • Consider using less stressful administration methods if possible.

      • Ensure a consistent and quiet environment for the animals.

  • Possible Cause 2: Issues with Blood Glucose Measurement.

    • Troubleshooting Steps:

      • Ensure your glucometer is calibrated and functioning correctly.

      • Use a consistent site for blood sampling.

      • Be mindful of the timing of blood collection in relation to feeding and drug administration.

Data Presentation

Table 1: In Vitro Effect of Acebutolol on Glucose Uptake in Diabetic Model Cells

Cell LineTreatmentGlucose Uptake (% of Control)Reference
TNFα-treated 3T3L1 AdipocytesVehicle100%[4]
Acebutolol (5 µM)~145%[4]
TNFα-treated HepG2 Liver CellsVehicle100%[4]
Acebutolol (5 µM)~140%[4]

Table 2: In Vivo Effect of Acebutolol on Insulin-Induced Hypoglycemia in Human Diabetics

Treatment GroupParameterMean Difference from PlaceboReference
Tablet-Treated DiabeticsBlood Glucose Concentration0.7 mmol/L (12.6 mg/100 ml) lower with acebutolol[3]

Note: More extensive quantitative data from in vivo diabetic animal models treated with acebutolol is limited in publicly available literature. Researchers are encouraged to perform pilot studies to establish dose-response relationships and expected effect sizes in their specific models.

Experimental Protocols

1. Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)

  • Materials: Streptozotocin (STZ), citrate (B86180) buffer (0.1 M, pH 4.5), adult male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. Protect the solution from light.

    • A commonly used dose for inducing type 1 diabetes is a single intraperitoneal (IP) injection of 40-65 mg/kg body weight.[8][9] The optimal dose may vary between rat strains and suppliers.

    • Administer the STZ solution via IP injection.

    • To prevent initial severe hypoglycemia due to massive insulin release from damaged pancreatic β-cells, provide the rats with 5% sucrose (B13894) water for the first 24 hours after STZ injection.[9]

    • Monitor blood glucose levels 48-72 hours after STZ injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are typically considered diabetic.[10][11][12]

2. In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

  • Materials: Differentiated 3T3-L1 adipocytes, DMEM, fetal bovine serum (FBS), insulin, TNFα (for inducing insulin resistance), 2-deoxy-D-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG), this compound.

  • Procedure (adapted from[4]):

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • To induce an insulin-resistant state, treat the cells with TNFα (e.g., 10 ng/mL) for 24 hours.

    • Serum-starve the cells for 2-4 hours in serum-free DMEM.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.5 µM, 1.0 µM, 5.0 µM) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.

    • Add 2-deoxy-D-[3H]-glucose or 2-NBDG and incubate for 10-15 minutes.

    • Wash the cells with ice-cold PBS to stop glucose uptake.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

3. Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

  • Materials: Diabetic rats, oral gavage needle, glucose solution (e.g., 2 g/kg body weight), glucometer.

  • Procedure:

    • Fast the animals overnight (approximately 12-16 hours) with free access to water.

    • Administer this compound or vehicle via oral gavage at a predetermined time before the glucose challenge (e.g., 60 minutes). Note: A specific oral gavage dose for acebutolol in diabetic rats is not well-established in the literature. A starting point could be extrapolated from human therapeutic doses, with appropriate allometric scaling, and optimized through pilot studies.

    • At time 0, administer a glucose solution (2 g/kg) via oral gavage.

    • Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose load.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNF-α Insulin Insulin IR Insulin Receptor Insulin->IR Binds TNFR TNF-α Receptor JNK JNK TNFR->JNK Activates IRS1_active IRS-1 (Active) (Tyr-P) IR->IRS1_active Phosphorylates (Tyr) GLUT4 GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake JIP1 JIP1 JNK->JIP1 Binds to PI3K PI3K IRS1_active->PI3K Activates IRS1_inactive IRS-1 (Inactive) (Ser-P) IRS1_inactive->PI3K Inhibits AKT Akt PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4 Acebutolol Acebutolol Acebutolol->JNK Inhibits Binding to JIP1

Caption: JNK Signaling Pathway and Acebutolol's Point of Intervention.

G Acclimatization Acclimatization Period Baseline Baseline Measurements: - Body Weight - Fasting Blood Glucose - Plasma Insulin Acclimatization->Baseline Grouping Randomization into Treatment Groups: - Vehicle Control - Acebutolol (Dose 1) - Acebutolol (Dose 2)... Baseline->Grouping Treatment Daily Treatment Administration (e.g., Oral Gavage) Grouping->Treatment Monitoring Regular Monitoring: - Blood Glucose - Body Weight - Clinical Signs Treatment->Monitoring Throughout treatment period Endpoint_tests Endpoint Functional Tests: - Oral Glucose Tolerance Test (OGTT) - Insulin Tolerance Test (ITT) Treatment->Endpoint_tests At the end of treatment Monitoring->Treatment Sacrifice Sacrifice and Tissue Collection: - Blood (for insulin, lipids) - Pancreas (for histology) - Liver/Muscle (for gene/protein analysis) Endpoint_tests->Sacrifice Analysis Data Analysis and Interpretation Sacrifice->Analysis

Caption: General Experimental Workflow for In Vivo Studies.

References

Technical Support Center: Managing Acebutolol Hydrochloride-Induced Bronchoconstriction in Respiratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acebutolol (B1665407) hydrochloride-induced bronchoconstriction in their respiratory studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving acebutolol hydrochloride and its effects on respiratory function.

Issue/Question Potential Cause Recommended Action
Unexpectedly severe bronchoconstriction observed after acebutolol administration. 1. Dose-related effect: Higher doses of acebutolol, despite its cardioselectivity, can lead to more significant β2-receptor antagonism and bronchoconstriction.[1] 2. Subject sensitivity: The subject (animal model or human participant) may have underlying airway hyperreactivity. 3. Incorrect route of administration: Bolus intravenous administration may lead to higher peak plasma concentrations compared to oral administration.1. Dose titration: Start with the lowest effective dose and titrate upwards while closely monitoring respiratory parameters.[2] 2. Subject screening: Ensure subjects do not have pre-existing respiratory conditions like asthma or chronic obstructive pulmonary disease, unless it is a specific aim of the study.[2] 3. Route of administration: Consider oral administration or a slow intravenous infusion to avoid rapid peaks in plasma concentration.[3]
Difficulty in reversing acebutolol-induced bronchoconstriction with a standard β2-agonist (e.g., salbutamol (B1663637), albuterol). 1. Competitive antagonism: Acebutolol is a competitive antagonist at β-adrenergic receptors. It can reduce the effectiveness of β2-agonists.[4] 2. Insufficient β2-agonist dose: The standard dose may not be sufficient to overcome the blockade by acebutolol.1. Use of alternative bronchodilators: Consider using an anticholinergic agent, such as ipratropium (B1672105) bromide, which acts on a different pathway (muscarinic receptors) to induce bronchodilation.[5] 2. Higher dose of β2-agonist: Carefully titrate to a higher dose of the β2-agonist while monitoring for cardiovascular side effects (e.g., tachycardia).[6]
Variability in bronchoconstrictor response to acebutolol across experimental subjects. 1. Genetic differences: Polymorphisms in β2-adrenergic receptors can alter the response to both agonists and antagonists. 2. Metabolic differences: Acebutolol is metabolized to an active metabolite, diacetolol (B1670378), which also has β-blocking activity.[7] Differences in metabolism can affect the overall pharmacological effect.[8]1. Subject characterization: If possible, characterize the genetic background of the animal models. For human studies, consider genotyping for relevant adrenergic receptor polymorphisms. 2. Pharmacokinetic analysis: Measure plasma concentrations of both acebutolol and diacetolol to correlate with the observed pharmacodynamic effects.
Acebutolol appears less cardioselective in the experimental model than reported in the literature. 1. High dosage: Cardioselectivity is dose-dependent and is lost at higher concentrations. 2. Species differences: The relative density and subtype of β-adrenergic receptors can vary between species, affecting the observed selectivity.1. Dose-response curve: Establish a dose-response curve to determine the optimal cardioselective dose range in your specific model. 2. Comparative studies: If possible, compare the effects of acebutolol with a non-selective β-blocker (e.g., propranolol) and a more selective β1-blocker (e.g., bisoprolol) in your model to establish a selectivity profile.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acebutolol-induced bronchoconstriction?

A1: Acebutolol is a cardioselective β1-adrenergic receptor antagonist.[9] However, this selectivity is not absolute and is dose-dependent. At higher doses, acebutolol can also block β2-adrenergic receptors in the smooth muscle of the airways.[2] These β2-receptors are responsible for bronchodilation when stimulated by endogenous catecholamines like epinephrine.[10] By blocking these receptors, acebutolol can prevent this baseline bronchodilation, leading to a narrowing of the airways (bronchoconstriction).[2]

Q2: How does the risk of bronchoconstriction with acebutolol compare to other beta-blockers?

A2: Acebutolol generally has a lower risk of causing bronchoconstriction compared to non-selective beta-blockers like propranolol (B1214883).[11] However, it may have a slightly higher risk than more highly selective β1-blockers such as atenolol (B1665814) or bisoprolol (B1195378).[4][9]

Q3: Can acebutolol's intrinsic sympathomimetic activity (ISA) mitigate bronchoconstriction?

A3: Acebutolol possesses mild intrinsic sympathomimetic activity (ISA), meaning it can cause a low level of β-receptor stimulation while also blocking the effects of more potent catecholamines.[7] In theory, this partial agonist activity could lead to less bronchoconstriction compared to β-blockers without ISA. However, the clinical significance of this effect in preventing bronchospasm is not well-established and it is still used with caution in patients with respiratory disease.[12]

Q4: What are the key respiratory parameters to monitor when studying acebutolol?

A4: The primary parameters to monitor are those that reflect airway caliber. In human studies, this includes Forced Expiratory Volume in 1 second (FEV1) and Specific Airway Conductance (sGaw).[4][13] In animal models, measurements of lung resistance and dynamic compliance are commonly used.[14]

Q5: Are there any known reversal agents for severe acebutolol-induced bronchoconstriction?

A5: In a research setting, if severe bronchoconstriction occurs, immediate administration of a short-acting β2-agonist like salbutamol (albuterol) is the first-line response.[15] However, as acebutolol is a competitive antagonist, higher doses of the β2-agonist may be required.[4] If the response is inadequate, an anticholinergic bronchodilator such as ipratropium bromide can be used as it acts via a different mechanism.[5] In cases of severe overdose, glucagon (B607659) has been used as it can bypass the beta-receptor blockade to increase intracellular cAMP and promote smooth muscle relaxation.[16]

Data Presentation

Table 1: Effect of Single Oral Doses of Acebutolol and Other Beta-Blockers on FEV1 in Asthmatic Patients

Drug Dose Number of Patients Mean Change in FEV1 from Baseline (%) Reference
Acebutolol300 mg10Increase in resting airways obstruction noted[12]
Practolol (B1678030)300 mg10Increase in resting airways obstruction noted[12]
Placebo-10-[12]

Note: The study by Skinner et al. (1975) noted a mean increase in resting airways obstruction with both acebutolol and practolol, but specific percentage changes in FEV1 were not detailed in the abstract.

Table 2: Comparative Effects of Single Oral Doses of Acebutolol and Bisoprolol on Specific Airway Conductance (sGaw) in Smokers with Airway Obstruction

Drug Dose Number of Subjects Effect on sGaw Effect on Salbutamol-Induced Bronchodilation Reference
Acebutolol400 mg9No significant changeSignificantly reduced[4]
Bisoprolol10 mg9No significant changeNot affected[4]
Placebo-9No significant change-[4]

Experimental Protocols

Protocol: In Vivo Assessment of Acebutolol-Induced Bronchoconstriction in a Guinea Pig Model

This protocol provides a general framework. Specific parameters such as drug concentrations, timing, and measurement techniques should be optimized for your specific research question and laboratory setup.

1. Animal Preparation:

  • Use healthy, adult male Dunkin-Hartley guinea pigs (300-400g).
  • Anesthetize the animals with an appropriate anesthetic (e.g., urethane, 1.5 g/kg, intraperitoneally).
  • Perform a tracheotomy and cannulate the trachea.
  • Cannulate the jugular vein for intravenous drug administration.

2. Measurement of Bronchoconstriction:

  • Connect the tracheal cannula to a small animal ventilator and a pneumotachograph to measure airflow and tidal volume.
  • Place the animal in a whole-body plethysmograph to measure changes in pulmonary resistance and dynamic compliance.
  • Allow the animal to stabilize for at least 20 minutes after surgical preparation, with stable baseline respiratory parameters.

3. Induction of Bronchoconstriction:

  • Administer a baseline saline control (intravenously) and record respiratory parameters for 10-15 minutes.
  • Administer this compound intravenously. It is recommended to perform a dose-response study, starting with a low dose (e.g., 0.1 mg/kg) and escalating to higher doses (e.g., 1 mg/kg, 5 mg/kg).
  • Continuously monitor and record pulmonary resistance and dynamic compliance for at least 30 minutes after each dose.

4. Reversal of Bronchoconstriction (Optional):

  • After establishing a stable bronchoconstrictor response to acebutolol, administer a reversal agent.
  • For β2-agonist reversal, administer salbutamol intravenously or via nebulization (e.g., 10-50 µg/kg, IV).
  • For anticholinergic reversal, administer ipratropium bromide via nebulization (e.g., 25 µg/kg).
  • Monitor respiratory parameters for recovery to baseline.

5. Data Analysis:

  • Calculate the percentage change in pulmonary resistance and dynamic compliance from baseline for each dose of acebutolol.
  • If reversal agents are used, calculate the percentage of reversal of the acebutolol-induced bronchoconstriction.
  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses and treatments.

Mandatory Visualizations

G cluster_0 Beta-2 Adrenergic Receptor Signaling Pathway for Bronchodilation b2_agonist Beta-2 Agonist (e.g., Epinephrine) b2_receptor Beta-2 Adrenergic Receptor b2_agonist->b2_receptor Binds g_protein Gs Protein b2_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates mlck_inactivation Inactivation of Myosin Light Chain Kinase pka->mlck_inactivation Leads to bronchodilation Bronchodilation (Smooth Muscle Relaxation) mlck_inactivation->bronchodilation acebutolol Acebutolol HCl acebutolol->b2_receptor Blocks

Caption: Beta-2 adrenergic receptor signaling pathway leading to bronchodilation and its inhibition by acebutolol.

G cluster_1 Experimental Workflow for Assessing Acebutolol-Induced Bronchoconstriction start Start: Anesthetized, Tracheostomized Animal Model stabilization Stabilization Period (20 min) start->stabilization baseline Baseline Measurement: Pulmonary Resistance & Dynamic Compliance stabilization->baseline saline Administer Saline Control (IV) baseline->saline acebutolol Administer Acebutolol HCl (IV) (Dose-Response) saline->acebutolol After Control Measurement measurement Continuous Measurement of Respiratory Parameters acebutolol->measurement reversal Administer Reversal Agent (e.g., Salbutamol or Ipratropium) measurement->reversal After Stable Bronchoconstriction recovery Monitor Recovery reversal->recovery end End: Data Analysis recovery->end

Caption: Workflow for in vivo assessment of acebutolol-induced bronchoconstriction and its reversal.

References

potential drug interactions with acebutolol hydrochloride in multi-drug studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions with acebutolol (B1665407) hydrochloride in multi-drug studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug interactions with acebutolol hydrochloride?

A1: this compound, a cardioselective beta-1 adrenergic receptor antagonist, is subject to both pharmacokinetic and pharmacodynamic drug interactions.

  • Pharmacokinetic Interactions: These primarily involve alterations in the absorption, distribution, metabolism, and excretion (ADME) of acebutolol or the co-administered drug. Acebutolol undergoes extensive first-pass metabolism in the liver, mainly to its active metabolite, diacetolol (B1670378).[1][2] Drugs that inhibit or induce the enzymes responsible for this metabolism can alter the plasma concentrations of acebutolol and diacetolol.

  • Pharmacodynamic Interactions: These occur when co-administered drugs have additive, synergistic, or antagonistic effects on the physiological systems targeted by acebutolol. For example, drugs that also lower blood pressure or heart rate can have additive effects with acebutolol, increasing the risk of hypotension or bradycardia.[3][4]

Q2: Which drug classes are most likely to have significant interactions with acebutolol?

A2: Several drug classes are known to interact with acebutolol, requiring careful monitoring in multi-drug studies. These include:

  • Other Antihypertensive Agents: Additive effects can lead to excessive hypotension.[3]

  • Antiarrhythmic Drugs (e.g., Amiodarone): Can lead to enhanced bradycardia and atrioventricular (AV) block.[3]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): May reduce the antihypertensive effect of beta-blockers.[5]

  • Calcium Channel Blockers (e.g., verapamil, diltiazem): Can result in additive negative inotropic and chronotropic effects.

  • CYP2D6 Inhibitors and Inducers: As acebutolol's metabolism involves CYP2D6, co-administration with inhibitors (e.g., fluoxetine, paroxetine) or inducers (e.g., rifampicin) can alter its plasma levels.

  • Antidiabetic Agents: Acebutolol can mask the symptoms of hypoglycemia and may potentiate the effects of insulin (B600854) and oral hypoglycemic agents.

Q3: Are there any known food or herbal interactions with acebutolol?

A3: Yes, certain foods and herbal supplements can interact with acebutolol. For instance, grapefruit juice may slightly decrease the absorption of acebutolol.[6] Potassium-rich foods and supplements should be used with caution as beta-blockers can increase serum potassium levels.[6]

Troubleshooting Guide for Experimental Studies

This guide addresses common issues encountered during in-vitro and in-vivo studies of acebutolol drug interactions.

Problem Potential Cause Troubleshooting Steps
Unexpectedly high or low plasma concentrations of acebutolol or its active metabolite, diacetolol. Co-administered drug is a previously unidentified inhibitor or inducer of acebutolol's metabolic pathways (e.g., CYP2D6).1. Review the literature for any known effects of the co-administered drug on drug-metabolizing enzymes. 2. Conduct an in-vitro metabolism study using human liver microsomes or recombinant CYP enzymes to assess the inhibitory or inductive potential of the co-administered drug on acebutolol's metabolism. 3. If an interaction is confirmed, adjust the dosing regimen or consider an alternative co-administered drug.
Greater than expected pharmacodynamic response (e.g., severe bradycardia, hypotension). Synergistic or additive pharmacodynamic effects with the co-administered drug.1. Carefully review the known pharmacological effects of both drugs. 2. In pre-clinical studies, perform dose-response assessments for each drug individually and in combination to characterize the nature of the interaction (additive vs. synergistic). 3. In clinical studies, implement more frequent monitoring of vital signs and consider dose reduction of one or both drugs.
Inconsistent or highly variable results in drug interaction studies. 1. Genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP2D6) within the study population. 2. Variability in experimental conditions or subject compliance.1. Genotype study participants for relevant polymorphisms to identify potential outliers or subgroups. 2. Standardize all experimental protocols, including dosing times, food intake, and sample collection procedures. 3. Implement robust analytical methods for drug concentration measurements and ensure proper sample handling and storage.
Difficulty in elucidating the precise mechanism of an observed interaction. The interaction may involve multiple pathways (e.g., effects on both metabolism and drug transporters).1. Utilize a stepwise approach, starting with in-vitro studies to investigate individual mechanisms (e.g., enzyme inhibition, transporter interaction). 2. Employ specific inhibitors and inducers of metabolic enzymes and transporters to pinpoint the key pathways involved. 3. Consider using physiologically based pharmacokinetic (PBPK) modeling to simulate the interaction and test different mechanistic hypotheses.

Data Presentation: Summary of Quantitative Data

The following tables summarize available quantitative data from multi-drug studies involving this compound.

Table 1: Pharmacodynamic Interaction of Acebutolol and Clonidine (B47849) in Essential Hypertension

TreatmentNumber of PatientsMean Blood Pressure Reduction (mmHg)
Slow-release clonidine (0.5 mg)1023
Acebutolol (800 mg)1016
Clonidine + Acebutolol1039

Data from a comparative study in patients with essential hypertension.

Table 2: Efficacy of Acebutolol in Combination with Hydrochlorothiazide for Hypertension

Study PopulationTreatmentMean Arterial Pressure (MAP) ReductionGood Blood Pressure Response Rate
Newly Diagnosed Hypertensives (n=1402)Acebutolol (200 mg) + Hydrochlorothiazide (12.5 mg) once daily18.2%79% (final MAP < 113 mmHg)
Known Hypertensives (previously treated)Acebutolol (200 mg) + Hydrochlorothiazide (12.5 mg) once daily15.4%70% (final MAP < 113 mmHg)

Data from a 3-month study in general practice.

Experimental Protocols

1. In-Vitro Assessment of CYP2D6-Mediated Metabolism of Acebutolol

  • Objective: To determine if a co-administered drug inhibits the CYP2D6-mediated metabolism of acebutolol.

  • Methodology:

    • Incubation: Incubate human liver microsomes (or recombinant human CYP2D6) with acebutolol at various concentrations in the presence and absence of the potential inhibitor.

    • Reaction Conditions: Use a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing an NADPH-generating system. Incubate at 37°C for a specified time.

    • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: Centrifuge the samples and analyze the supernatant for the formation of the primary metabolite, diacetolol, using a validated LC-MS/MS method.

    • Data Analysis: Determine the rate of metabolite formation and calculate the IC50 value for the inhibitor.

2. Clinical Study Protocol for Investigating Pharmacokinetic Interactions

  • Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of acebutolol in healthy volunteers.

  • Study Design: A randomized, crossover study.

  • Methodology:

    • Phase 1: Administer a single oral dose of this compound to subjects. Collect serial blood samples over 24-48 hours.

    • Washout Period: A sufficient washout period to ensure complete elimination of acebutolol.

    • Phase 2: Administer the interacting drug for a specified period to reach steady-state concentrations. Then, co-administer a single oral dose of this compound and collect serial blood samples.

    • Sample Analysis: Analyze plasma samples for acebutolol and diacetolol concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for acebutolol and diacetolol in both phases. Compare the parameters to determine the significance of the interaction.

Mandatory Visualizations

Acebutolol_Metabolism cluster_absorption Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation cluster_inhibitors Potential Inhibitors cluster_inducers Potential Inducers Oral Acebutolol Oral Acebutolol Acebutolol_Liver Acebutolol Oral Acebutolol->Acebutolol_Liver Absorption Diacetolol Diacetolol (Active Metabolite) Acebutolol_Liver->Diacetolol Metabolism Acebutolol_Circ Acebutolol Acebutolol_Liver->Acebutolol_Circ Diacetolol_Circ Diacetolol Diacetolol->Diacetolol_Circ CYP2D6 CYP2D6 CYP2D6->Acebutolol_Liver Catalyzes Inhibitors e.g., Fluoxetine, Paroxetine Inhibitors->CYP2D6 Inhibit Inducers e.g., Rifampicin Inducers->CYP2D6 Induce

Caption: Metabolic pathway of acebutolol and influence of CYP2D6 inhibitors and inducers.

Pharmacodynamic_Interactions cluster_synergistic Synergistic/Additive Effects cluster_antagonistic Antagonistic Effects Acebutolol Acebutolol Physiological_Effect Blood Pressure & Heart Rate Reduction Acebutolol->Physiological_Effect Promotes Other_Antihypertensives Other Antihypertensives Other_Antihypertensives->Physiological_Effect Promotes Antiarrhythmics Antiarrhythmics (e.g., Amiodarone) Antiarrhythmics->Physiological_Effect Promotes (Bradycardia) CCBs Calcium Channel Blockers CCBs->Physiological_Effect Promotes NSAIDs NSAIDs NSAIDs->Physiological_Effect Inhibits (Antihypertensive Effect) Sympathomimetics Sympathomimetics Sympathomimetics->Physiological_Effect Opposes (Tachycardia, Vasoconstriction)

Caption: Pharmacodynamic interactions of acebutolol leading to altered physiological effects.

References

Validation & Comparative

A Comparative Analysis of Acebutolol Hydrochloride and Metoprolol in Preclinical Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties and antihypertensive effects of acebutolol (B1665407) hydrochloride and metoprolol (B1676517), two beta-adrenergic receptor antagonists, based on data from animal models. This objective analysis is intended to support research and drug development efforts in cardiovascular pharmacology.

Introduction

Acebutolol and metoprolol are both cardioselective beta-blockers used in the management of hypertension. However, they possess distinct pharmacological profiles. Metoprolol is a selective β1-receptor antagonist, while acebutolol is also a β1-selective antagonist but uniquely exhibits partial agonist activity, often referred to as intrinsic sympathomimetic activity (ISA).[1][2][3] This guide delves into the comparative efficacy and mechanisms of these two agents in preclinical settings.

Mechanism of Action: A Tale of Two Beta-Blockers

Metoprolol exerts its antihypertensive effect primarily through selective blockade of β1-adrenergic receptors in the heart. This action leads to a decrease in heart rate, myocardial contractility, and cardiac output.[4][5][6] Metoprolol also reduces the release of renin from the kidneys, further contributing to its blood pressure-lowering effect.[4][5]

Acebutolol, on the other hand, combines β1-receptor antagonism with a low level of receptor stimulation (ISA).[1][2][7] This partial agonism means that while it blocks the effects of high levels of catecholamines, it provides a basal level of stimulation to the β1-receptors. This property is thought to result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[1]

Comparative Efficacy in Animal Models of Hypertension

Direct comparative studies providing full dose-response curves for both acebutolol and metoprolol in the same animal model are limited. However, available data from studies using spontaneously hypertensive rats (SHR) and DOCA-salt hypertensive rats provide valuable insights into their relative effects.

Effects on Blood Pressure and Heart Rate

A study investigating the effects of acebutolol and other beta-blockers in conscious hypertensive rats demonstrated that high doses of acebutolol induced a dose-dependent hypotensive action in SHRs. In the same study, both acebutolol and propranolol (B1214883) (a non-selective beta-blocker) decreased heart rate.[8] Another study in spontaneously hypertensive rats showed that subcutaneous injections of metoprolol at 5 and 45 mg/kg produced a significant decrease in blood pressure.[9]

In DOCA-salt hypertensive rats, both acebutolol and propranolol produced a hypotensive effect, although this was observed at restricted doses without a clear dose-dependency.[8]

Table 1: Comparative Effects of Acebutolol and Metoprolol on Hemodynamic Parameters in Hypertensive Rats

DrugAnimal ModelDoseRoute of AdministrationChange in Blood PressureChange in Heart RateReference
Acebutolol SHRHigh dosesIntraperitonealDose-dependent decreaseMarked, dose-dependent decrease[8]
DOCA-salt rats0.5 - 20 mg/kgIntraperitonealDecrease (not dose-dependent)Decrease[8]
Metoprolol SHR5 and 45 mg/kgSubcutaneousSignificant decreaseNot specified[9]
Effects on Cardiac Output and Regional Blood Flow

A comparative study in Sprague-Dawley rats provided quantitative data on the acute effects of intravenous acebutolol and metoprolol on cardiac output (CO) and regional blood flow (RBF).

Table 2: Acute Hemodynamic Effects of Intravenous Acebutolol and Metoprolol in Sprague-Dawley Rats

ParameterTime PointAcebutolol (30 mg/kg)Metoprolol (10 mg/kg)
Cardiac Output (% decrease from baseline) 1 min54%65%
10 min28%31%
Regional Blood Flow 1 and 10 minSignificant reduction in most organsSignificant reduction in most organs
Data adapted from Mostafavi et al., 2000.[10]

These findings suggest that acute administration of both drugs significantly reduces cardiac output and regional blood flow, with metoprolol showing a slightly greater initial reduction in cardiac output.[10]

Experimental Protocols

Induction of Hypertension in Animal Models

Spontaneously Hypertensive Rat (SHR): The SHR is a genetic model of essential hypertension and is widely used for screening antihypertensive drugs.[11] These rats develop hypertension without any surgical or chemical induction.

DOCA-Salt Hypertensive Rat: This model of hypertension is induced by a combination of unilateral nephrectomy, administration of deoxycorticosterone acetate (B1210297) (DOCA), and a high-salt diet.[12]

  • Procedure:

    • Animals (typically rats) undergo a unilateral nephrectomy.

    • DOCA is administered, often via subcutaneous injection or implantation of a pellet.

    • The animals are provided with drinking water containing 1% NaCl.

    • Blood pressure starts to rise after approximately one week and stabilizes at a hypertensive level within a few weeks.[12]

Measurement of Cardiovascular Parameters

Telemetry: Continuous and direct measurement of blood pressure and heart rate in conscious, freely moving animals can be achieved using implantable radio-telemetry devices. This method is considered the gold standard as it minimizes stress-induced artifacts.[11]

  • Surgical Implantation: A pressure-sensing catheter is typically inserted into the abdominal aorta or carotid artery, and the transmitter body is placed in the peritoneal cavity or a subcutaneous pocket.

  • Data Acquisition: The telemetry receiver collects the signals from the implanted device, allowing for continuous monitoring and recording of cardiovascular data.

Signaling Pathways

The antihypertensive effects of both acebutolol and metoprolol are mediated through the blockade of β1-adrenergic receptors, which are G-protein coupled receptors. However, the intrinsic sympathomimetic activity of acebutolol results in a nuanced downstream signaling cascade compared to the pure antagonism of metoprolol.

cluster_ligands Ligands cluster_receptor Receptor & G-Protein cluster_downstream Downstream Signaling Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Activates Metoprolol Metoprolol Metoprolol->Beta1_AR Blocks Reduced_Contraction ↓ Cardiac Contraction ↓ Heart Rate Metoprolol->Reduced_Contraction Acebutolol Acebutolol Acebutolol->Beta1_AR Blocks & Partially Activates Acebutolol->Reduced_Contraction Partial_Activation Basal Stimulation (ISA Effect) Acebutolol->Partial_Activation G_Protein Gs Protein Beta1_AR->G_Protein Activates Beta1_AR->Reduced_Contraction Beta1_AR->Partial_Activation AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Contraction ↑ Cardiac Contraction ↑ Heart Rate Ca_Channels->Contraction ↑ Ca2+ influx

Caption: Signaling pathway of β1-adrenergic receptor activation and modulation by Metoprolol and Acebutolol.

Experimental Workflow

A typical experimental workflow for comparing the antihypertensive effects of acebutolol and metoprolol in an animal model of hypertension is outlined below.

G A Animal Model Selection (e.g., SHR or DOCA-salt rats) B Hypertension Induction (for DOCA-salt model) A->B C Baseline Cardiovascular Measurement (Telemetry) A->C for SHR model B->C D Randomization into Treatment Groups C->D E Vehicle Control D->E F Acebutolol Hydrochloride (various doses) D->F G Metoprolol (various doses) D->G H Chronic Drug Administration E->H F->H G->H I Continuous Cardiovascular Monitoring (Telemetry) H->I J Data Analysis (Blood Pressure, Heart Rate) I->J K Statistical Comparison of Treatment Effects J->K

Caption: Experimental workflow for comparing antihypertensive drugs in animal models.

Conclusion

Both this compound and metoprolol are effective in lowering blood pressure in animal models of hypertension. Metoprolol acts as a pure β1-adrenergic antagonist, leading to significant reductions in heart rate and cardiac output. Acebutolol's unique property of intrinsic sympathomimetic activity results in a different hemodynamic profile, potentially causing a smaller decrease in resting heart rate and cardiac output compared to metoprolol. The choice between these agents in a research or drug development context may depend on the specific therapeutic profile desired, particularly concerning the degree of cardiac suppression. Further head-to-head studies with comprehensive dose-response analyses in relevant animal models are warranted to fully elucidate the comparative efficacy and long-term cardiovascular effects of these two important antihypertensive drugs.

References

A Comparative Analysis of Cardioselectivity: Acebutolol Hydrochloride vs. Atenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cardioselectivity of two widely used second-generation β-blockers: acebutolol (B1665407) hydrochloride and atenolol (B1665814). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively compare their performance, focusing on β1-receptor selectivity and ancillary pharmacological properties.

Introduction

Acebutolol and atenolol are classified as cardioselective β-adrenergic receptor antagonists, meaning they primarily target β1-receptors in the heart muscle. This selectivity is clinically significant as it minimizes the blockade of β2-receptors, which are prevalent in the bronchial and vascular smooth muscle, thereby reducing the risk of side effects like bronchoconstriction[1][2][3]. While both drugs share this core mechanism, they differ in their degree of selectivity and other pharmacological properties, such as intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA)[4][5]. This guide explores the experimental evidence that defines these differences.

Mechanism of Action: β-Adrenergic Receptor Blockade

β-blockers function by competitively inhibiting the binding of catecholamines, like norepinephrine (B1679862) and epinephrine, to β-adrenergic receptors. Blockade of β1-receptors in the heart results in decreased heart rate (negative chronotropy), reduced contractility (negative inotropy), and lower blood pressure[1]. The degree to which a β-blocker avoids interacting with β2-receptors determines its cardioselectivity and clinical profile.

Beta_Blocker_Pathway cluster_SNS Sympathetic Nervous System cluster_Drugs Cardioselective β-Blockers cluster_Receptors β-Adrenergic Receptors cluster_Effects Physiological Effects SNS Sympathetic Stimulation Beta1 β1 Receptor (Heart) SNS->Beta1 Stimulates Beta2 β2 Receptor (Bronchi, Vessels) SNS->Beta2 Stimulates Acebutolol Acebutolol Acebutolol->Beta1 Blocks Acebutolol->Beta2 Weakly Blocks Atenolol Atenolol Atenolol->Beta1 Blocks Atenolol->Beta2 Weakly Blocks Cardiac ↓ Heart Rate ↓ Contractility Beta1->Cardiac Bronchial Bronchoconstriction Vasoconstriction Beta2->Bronchial

Figure 1. Signaling pathway of cardioselective β-blockers.

Quantitative Data Comparison

Experimental data consistently demonstrate that while both drugs are β1-selective, atenolol exhibits a higher degree of cardioselectivity than acebutolol. This is quantified through receptor binding affinity studies and clinical pharmacodynamic assessments.

ParameterAcebutolol HydrochlorideAtenololSupporting Experimental Evidence
β1-Selectivity LowerHigherIn a study with healthy volunteers, acebutolol occupied a significantly larger fraction of β2-receptors compared to atenolol at doses achieving similar β1-receptor blockade[6].
Clinical Cardioselectivity Less CardioselectiveMore CardioselectiveA clinical trial concluded that atenolol is more cardioselective than acebutolol based on its lesser blockade of β2-adrenoceptors in response to isoprenaline challenge[7].
Intrinsic Sympathomimetic Activity (ISA) Present (Partial Agonist)AbsentAcebutolol possesses ISA, causing a lesser reduction in resting heart rate and cardiac output compared to atenolol[5][8].
Membrane-Stabilizing Activity (MSA) Present at clinical dosesAbsentAcebutolol is noted to have membrane-stabilizing properties at clinically relevant concentrations[5].

Experimental Protocols

The differentiation in cardioselectivity is evidenced by specific experimental methodologies. Below are summaries of key protocols used in comparative studies.

1. In Vivo Isoprenaline Challenge in Healthy Volunteers

This protocol is a classic method to assess the clinical pharmacodynamics of β-blockers.

  • Objective: To determine the degree of β1 and β2 receptor blockade by measuring physiological responses to a non-selective β-agonist, isoprenaline.

  • Methodology:

    • Subject Enrollment: A cohort of healthy volunteers is enrolled in a double-blind, randomized, crossover study[7].

    • Drug Administration: Subjects receive single oral doses of acebutolol (e.g., 200 mg), atenolol (e.g., 50 mg), or placebo on separate occasions[7].

    • Isoprenaline Infusion: Incremental doses of isoprenaline are administered intravenously[7][9]. Isoprenaline is a non-selective agonist that stimulates both β1 and β2 receptors[10][11].

    • Response Measurement: Key physiological parameters are monitored:

      • β1 Response: Heart rate (chronotropy)[7].

      • β2 Response: Forearm blood flow (vasodilation), diastolic blood pressure, and finger tremor[7].

    • Data Analysis: Dose-response curves are constructed. The dose of isoprenaline required to elicit a specific, predefined change in a parameter (e.g., increase heart rate by 25 beats/min) is calculated. A higher required dose of isoprenaline indicates a greater degree of receptor blockade by the drug[7].

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Enroll Healthy Subjects (Crossover Design) B Administer Drug (Acebutolol, Atenolol, or Placebo) A->B C Administer Incremental Doses of Isoprenaline (IV) B->C D Continuously Monitor Physiological Responses C->D E Measure β1 Response (Heart Rate) D->E F Measure β2 Responses (Blood Flow, DBP, Tremor) D->F G Calculate Isoprenaline Dose Needed for Effect E->G F->G H Compare Dose Ratios to Determine Selectivity G->H

Figure 2. Workflow for the Isoprenaline Challenge protocol.

2. Ex Vivo Receptor Occupancy Assay

This method provides a direct measure of how much drug is bound to specific receptor subtypes in circulating plasma after administration.

  • Objective: To quantify the fraction of β1 and β2 receptors occupied by acebutolol and atenolol after oral administration[6].

  • Methodology:

    • Drug Administration: Healthy volunteers are given oral doses of acebutolol (e.g., 400 mg) and atenolol (e.g., 100 mg) in a crossover design[6].

    • Sample Collection: Blood samples are drawn at various time points post-administration.

    • Receptor Binding Assay: The subject's plasma (containing the drug and its metabolites) is incubated with tissue preparations rich in specific receptor subtypes (e.g., rabbit lung for β1, rat reticulocytes for β2)[6].

    • Quantification: The degree to which the drug in the plasma inhibits the binding of a radiolabeled ligand to these receptors is measured[6][12]. This determines the percentage of receptors occupied by the drug ex vivo.

Ancillary Pharmacological Properties

Beyond cardioselectivity, acebutolol and atenolol differ in two key properties that can influence clinical application.

  • Intrinsic Sympathomimetic Activity (ISA): Acebutolol is a partial agonist at β-receptors[5][8]. This means that even as it blocks the effects of potent catecholamines, it provides a low level of receptor stimulation. Clinically, this results in a smaller reduction in resting heart rate and cardiac output compared to β-blockers without ISA, like atenolol[5]. This property may be beneficial for patients prone to excessive bradycardia[4].

  • Membrane-Stabilizing Activity (MSA): Acebutolol exhibits MSA, a property akin to local anesthetics, at clinically relevant doses[5]. Atenolol does not share this characteristic. While the full clinical impact of MSA is debated, it may contribute to acebutolol's antiarrhythmic effects beyond its β-blocking action.

Property_Comparison Acebutolol Acebutolol Cardioselectivity Cardioselectivity (β1-Selectivity) Acebutolol->Cardioselectivity Moderate ISA Intrinsic Sympathomimetic Activity (ISA) Acebutolol->ISA Present MSA Membrane-Stabilizing Activity (MSA) Acebutolol->MSA Present Atenolol Atenolol Atenolol->Cardioselectivity High Atenolol->ISA Absent Atenolol->MSA Absent

Figure 3. Comparison of key pharmacological properties.

Conclusion

Based on a review of quantitative and clinical data, both this compound and atenolol are effective cardioselective β-blockers. However, the evidence strongly supports that atenolol possesses a higher degree of β1-selectivity compared to acebutolol. Experimental studies consistently show that acebutolol has a more significant blocking effect on β2-receptors at clinically comparable doses[6][7].

The choice between these agents in a research or clinical setting may also be guided by acebutolol's ancillary properties. Its intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA) provide a distinct pharmacological profile that differs from the more purely antagonistic action of atenolol[5]. These differences underscore the importance of considering the complete pharmacological profile when selecting a β-adrenergic antagonist for specific applications.

References

A Comparative Guide to Analytical Methods for the Quantification of Acebutolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of acebutolol (B1665407) hydrochloride in bulk and pharmaceutical dosage forms: Ultraviolet-Visible (UV-Vis) Spectrophotometry, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is based on validated methods and is intended to assist in the selection of the most appropriate analytical strategy for specific research and quality control needs.

Performance Comparison of Validated Analytical Methods

The selection of an analytical method is a critical decision in drug development and quality control, balancing factors such as sensitivity, specificity, accuracy, precision, and cost. The following tables summarize the key performance parameters of UV-Vis Spectrophotometry, RP-HPLC, and HPTLC for the analysis of acebutolol hydrochloride, based on published validation data.

Table 1: Comparison of Method Validation Parameters for this compound Analysis

ParameterUV-Vis SpectrophotometryRP-HPLCHPTLC
Linearity Range 2-10 µg/mL[1]5-25 µg/mL[2]Not specified in searches
Correlation Coefficient (r²) 0.9992[1]0.998[2]Not specified in searches
Accuracy (% Recovery) 98-102%98% to 102%[2]Not specified in searches
Limit of Detection (LOD) 0.2670 µg/mL[1]Not specified in searchesNot specified in searches
Limit of Quantification (LOQ) 0.8091 µg/mL[1]Not specified in searchesNot specified in searches
Precision (%RSD) < 2%Not specified in searches< 2%

Note: The data presented is compiled from various studies and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful implementation and validation of any analytical method. The following sections provide representative methodologies for each technique.

UV-Vis Spectrophotometric Method

This method is based on the inherent ultraviolet absorbance of this compound.

  • Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.

  • Solvent (Diluent): Methanol (B129727) is commonly used as a solvent.[3]

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2-10 µg/mL with methanol.

  • Sample Preparation: For tablet analysis, an amount of powdered tablet equivalent to 10 mg of this compound is dissolved in methanol, sonicated, and diluted to a final concentration within the linear range.

  • Wavelength of Detection (λmax): The absorbance is measured at the wavelength of maximum absorbance, which is approximately 233-234 nm.[1]

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve prepared from the working standard solutions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers superior specificity and is a widely used technique for the analysis of pharmaceutical compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and data acquisition software.[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2.5) in a ratio of 85:15 (v/v) is a reported mobile phase.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Preparation of Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 5-25 µg/mL).[2]

  • Sample Preparation: Extract a known amount of the powdered tablet with the mobile phase, sonicate, and filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.

  • Injection Volume: Typically 20 µL.

  • Detection Wavelength: 230 nm.[2]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to the calibration curve generated from the standards. The retention time for this compound is approximately 3.07 minutes under these conditions.[2]

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a powerful planar chromatographic technique that allows for the simultaneous analysis of multiple samples.

  • Instrumentation: An HPTLC system including a sample applicator, developing chamber, and a TLC scanner (densitometer).

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates are commonly used.

  • Mobile Phase: A suitable mobile phase needs to be developed and optimized. For example, a mixture of Toluene: Ethyl acetate: Methanol: Ammonia (40:20:10:1, v/v/v/v) has been used for the separation of similar compounds.

  • Preparation of Standard and Sample Solutions: Prepare stock and working standard solutions of this compound in a suitable solvent like methanol. Prepare the sample solution by extracting a known quantity of the formulation in the same solvent.

  • Application of Bands: Apply the standard and sample solutions as bands of a specific length onto the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a saturated developing chamber with the chosen mobile phase until the solvent front reaches a predetermined distance.

  • Drying: Dry the plate in an oven or with a stream of air.

  • Densitometric Analysis: Scan the dried plate with a TLC scanner at the wavelength of maximum absorbance for this compound.

  • Quantification: The concentration of the drug is determined by correlating the peak area of the sample with that of the standard.

Method Validation Workflow

The validation of an analytical method is a crucial step to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of a new analytical method for this compound, following the International Council for Harmonisation (ICH) guidelines.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Documentation & Implementation Dev_Start Start: Define Analytical Target Profile Dev_Solvent Solvent & Wavelength/ Mobile Phase Selection Dev_Start->Dev_Solvent Dev_Optimize Optimization of Chromatographic Conditions Dev_Solvent->Dev_Optimize Dev_Finalize Finalized Analytical Method Dev_Optimize->Dev_Finalize Val_Specificity Specificity/ Selectivity Dev_Finalize->Val_Specificity Proceed to Validation Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy (% Recovery) Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD Limit of Detection (LOD) Val_Precision->Val_LOD Val_LOQ Limit of Quantification (LOQ) Val_LOD->Val_LOQ Val_Robustness Robustness Val_LOQ->Val_Robustness Doc_Report Validation Report Val_Robustness->Doc_Report Validation Complete Doc_SOP Standard Operating Procedure (SOP) Doc_Report->Doc_SOP Doc_Implement Routine Analysis Doc_SOP->Doc_Implement

Caption: Workflow for the validation of a new analytical method.

Signaling Pathways and Logical Relationships

The analytical method validation process follows a logical progression of experiments designed to demonstrate the method's suitability. This can be visualized as a decision-making pathway.

G cluster_0 Method Performance Characteristics cluster_1 Decision cluster_2 Outcome Specificity Is the method specific to the analyte? Linearity Is there a linear relationship between concentration and response? Specificity->Linearity Accuracy Are the results close to the true value? Linearity->Accuracy Precision Are the results reproducible? Accuracy->Precision Sensitivity What are the LOD and LOQ? Precision->Sensitivity Decision Method Fit for Purpose? Sensitivity->Decision Accept Accept Method Decision->Accept Yes Reject Revise/Reject Method Decision->Reject No

Caption: Logical pathway for analytical method validation.

References

Acebutolol Hydrochloride: A Comparative Analysis of Efficacy Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of acebutolol (B1665407) hydrochloride in various animal species, supported by experimental data from peer-reviewed studies. Acebutolol, a cardioselective β1-adrenoceptor antagonist, has been extensively studied for its antihypertensive and antiarrhythmic properties.[1] Understanding its pharmacological profile across different preclinical models is crucial for translating findings to human clinical trials.

Comparative Efficacy of Acebutolol Hydrochloride

The following tables summarize the key findings on the efficacy of this compound in different animal species, focusing on its effects on cardiovascular parameters.

Table 1: Antiarrhythmic Efficacy of this compound

Animal SpeciesArrhythmia ModelThis compound DoseKey FindingsReference
DogOuabain-induced ventricular arrhythmiaIntravenous infusionHalf the potency of propranolol (B1214883) in reverting arrhythmia.[2]
DogPost-ischemic ventricular fibrillation3 mg/kg twice daily (oral, 5 days)Protected against ventricular fibrillation and reduced the incidence of early phase ventricular arrhythmias.[3][3]
DogCoronary ligation-induced ventricular arrhythmiasNot specifiedReduced ventricular arrhythmias.[4]
CatMethylchloroform and adrenaline-induced arrhythmiaNot specifiedMarked anti-arrhythmic effect.[5]
RabbitOuabain-induced arrhythmiaHigh oral dosesSignificantly increased the arrhythmic dose of ouabain.[2][2]
MouseChloroform-induced ventricular fibrillationNot specified (intravenous or oral)Equally effective as propranolol in reducing the incidence of ventricular fibrillation.[2]
Mouse (Scn1b-/-)Spontaneous arrhythmia (Dravet syndrome model)10 mg/kg daily (injection)Modestly increased survival and prevented the drop in heart rate prior to death when administered during the day.[6]

Table 2: Antihypertensive Efficacy of this compound

Animal SpeciesHypertension ModelThis compound DoseKey FindingsReference
Rat (Spontaneously Hypertensive - SHR)Spontaneous hypertensionHigh oral dosesInduced a dose-dependent hypotensive action.[7]
Rat (Spontaneously Hypertensive - SHR)Spontaneous hypertension100 mg/kg per day (oral, 11 weeks)Lowered blood pressure.[8]
Rat (DOCA-NaCl hypertensive)Deoxycorticosterone acetate-salt induced0.5 - 20 mg/kg (intraperitoneal)Produced a hypotensive action at restricted doses.[7]
Rat (Normotensive - WKY)Normotensive0.5 - 20 mg/kg (intraperitoneal)Produced a hypotensive action at restricted doses.[7]

Table 3: Electrophysiological and Hemodynamic Effects of this compound in Dogs

ParameterAcute Intravenous Administration (0.5, 1, 5 mg/kg)Chronic Oral Administration (10 mg/kg/day for 6 weeks)Reference
Heart RateDecreased by 23%, 26%, and 24% respectively.Reduced from the third day onward.[9]
Right Ventricular Effective Refractory Period (RVERP) - PacingMaximal increases of 4.7%, 7%, and 7.8% respectively.Significant increase of 14% from the third day.[9]
Right Ventricular Effective Refractory Period (RVERP) - Sinus RhythmMaximal increases of 8.5%, 13.3%, and 10.3% respectively.Significant increase of 15.5% from the seventh day.[9]
PR, QRS, QT, or QTc intervalsNo effect.No alteration.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.

Ouabain-Induced Arrhythmia in Dogs
  • Animal Model: Anesthetized dogs.

  • Procedure: A ventricular arrhythmia is induced by the administration of ouabain.

  • Intervention: this compound is administered via intravenous infusion.

  • Measurement: The efficacy of acebutolol is determined by its ability to revert the established arrhythmia, and its potency is compared to that of propranolol.[2]

Post-Ischemic Ventricular Fibrillation in Dogs
  • Animal Model: Open chest anesthetized dogs.

  • Procedure: Acute occlusions of the proximal left circumflex coronary arteriovenous pedicle are performed.

  • Intervention: Dogs are pre-treated with oral acebutolol (3 mg/kg twice daily) or a placebo for five days.

  • Measurement: The incidence of post-ischemic ventricular fibrillation and early phase ventricular arrhythmias are monitored and compared between the acebutolol and placebo groups.[3]

Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Conscious Spontaneously Hypertensive Rats (SHR).

  • Procedure: The systolic blood pressure and heart rate are measured.

  • Intervention: Acebutolol is administered orally at high doses.

  • Measurement: The dose-dependent effect of acebutolol on blood pressure and heart rate is recorded.[7]

Visualizing the Mechanisms and Workflows

To further elucidate the experimental processes and the pharmacological action of acebutolol, the following diagrams are provided.

G cluster_0 Experimental Workflow: Anti-Arrhythmic Study in Dogs animal Anesthetized Dog induce Induce Arrhythmia (e.g., Ouabain) animal->induce administer Administer Acebutolol HCl (Intravenous) induce->administer monitor Monitor ECG for Arrhythmia Reversion administer->monitor compare Compare Potency (vs. Propranolol) monitor->compare

Experimental workflow for studying the anti-arrhythmic effects of acebutolol.

G cluster_1 Signaling Pathway of Acebutolol Action epinephrine Epinephrine/ Norepinephrine beta1 β1-Adrenergic Receptor epinephrine->beta1 Activates adenylyl Adenylyl Cyclase beta1->adenylyl Stimulates blocked_effects Decreased Heart Rate & Contractility beta1->blocked_effects acebutolol Acebutolol HCl acebutolol->beta1 Blocks camp cAMP adenylyl->camp Produces pka Protein Kinase A camp->pka Activates effects Increased Heart Rate & Contractility pka->effects

Acebutolol blocks β1-adrenergic receptors, inhibiting downstream signaling.

References

comparative study of acebutolol hydrochloride and propranolol on cardiac output

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of acebutolol (B1665407) hydrochloride and propranolol (B1214883), focusing on their effects on cardiac output. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Introduction

Acebutolol and propranolol are both beta-adrenergic receptor antagonists (beta-blockers) used in the management of cardiovascular disorders. However, they possess distinct pharmacological properties that result in different hemodynamic effects, particularly concerning cardiac output. Acebutolol is a cardioselective β1-receptor antagonist with mild intrinsic sympathomimetic activity (ISA).[1][2][3] In contrast, propranolol is a non-selective beta-blocker, acting on both β1 and β2 receptors, and lacks ISA.[4][5] These differences in receptor selectivity and partial agonist activity are key to understanding their varying impacts on cardiac function.

Data Presentation: Impact on Cardiac Output

The following table summarizes the quantitative effects of acebutolol and propranolol on cardiac output as reported in various studies.

DrugConditionDosageEffect on Cardiac OutputReference
Acebutolol Rest160 mg (intravenous)Less reduction compared to propranolol[6]
Rest0.75-1 mg/kg (intravenous)Slight fall[7]
Exercise160 mg (intravenous)Less depression of cardiac performance compared to propranolol[6]
Long-term treatmentNot specifiedDid not cause a decrease in cardiac output[8]
Propranolol Rest16 mg (intravenous)Greater reduction compared to acebutolol[6]
RestNot specifiedDecreased cardiac output[9][10]
Exercise16 mg (intravenous)Greater depression of cardiac performance compared to acebutolol[6]
Long-term treatmentNot specifiedCaused a decrease in cardiac output[8]

Experimental Protocols

The data presented above is derived from clinical trials employing rigorous methodologies to assess the hemodynamic effects of these drugs. A typical experimental protocol is outlined below.

Study Design: Randomized, Double-Blind, Crossover/Parallel Group Study

A common approach involves a randomized, double-blind study design to minimize bias.[11][12][13] In a crossover design, each patient receives both drugs (and often a placebo) at different times, serving as their own control. In a parallel group study, different groups of patients receive either acebutolol or propranolol.[8]

Participant Selection

Participants are typically patients with conditions such as stable angina pectoris, hypertension, or ischemic heart disease.[6][11][14] Key inclusion and exclusion criteria are established to ensure a homogenous study population and for safety reasons.

Drug Administration and Dosage

The drugs are administered either intravenously for acute effect studies or orally for chronic treatment evaluations.[2][6][7] Dosages are predetermined and may be fixed or titrated to a specific therapeutic endpoint.[12]

Hemodynamic Measurements

Cardiac output and other hemodynamic parameters are measured at rest and often during exercise.[6][9][10] Common methods for measuring cardiac output in these studies include:

  • Thermodilution: Involves the injection of a cold saline solution into the right atrium and measuring the resultant temperature change downstream in the pulmonary artery.

  • Radionuclide Ventriculography: This imaging technique is used to measure the left ventricular ejection fraction (LVEF), from which cardiac output can be derived.[11]

Measurements are typically taken before and at multiple time points after drug administration to assess the onset and duration of the drug's effect.

Mandatory Visualization

Signaling Pathways

cluster_Acebutolol Acebutolol cluster_Propranolol Propranolol Acebutolol Acebutolol Beta1_A β1-Adrenergic Receptor (Heart) Acebutolol->Beta1_A Blocks (Cardioselective) ISA Intrinsic Sympathomimetic Activity (Partial Agonist) Acebutolol->ISA G_protein_A Gs Protein Beta1_A->G_protein_A AC_A Adenylyl Cyclase G_protein_A->AC_A cAMP_A cAMP AC_A->cAMP_A PKA_A Protein Kinase A cAMP_A->PKA_A Ca_A ↑ Ca²⁺ Influx PKA_A->Ca_A HR_A ↓ Heart Rate PKA_A->HR_A Contractility_A ↓ Myocardial Contractility Ca_A->Contractility_A CO_A ↓ Cardiac Output Contractility_A->CO_A HR_A->CO_A ISA->Beta1_A Partially Activates Propranolol Propranolol Beta1_P β1-Adrenergic Receptor (Heart) Propranolol->Beta1_P Blocks (Non-selective) Beta2_P β2-Adrenergic Receptor (Lungs, Blood Vessels) Propranolol->Beta2_P Blocks (Non-selective) G_protein_P1 Gs Protein Beta1_P->G_protein_P1 AC_P1 Adenylyl Cyclase G_protein_P1->AC_P1 cAMP_P1 cAMP AC_P1->cAMP_P1 PKA_P1 Protein Kinase A cAMP_P1->PKA_P1 Ca_P1 ↑ Ca²⁺ Influx PKA_P1->Ca_P1 HR_P1 ↓↓ Heart Rate PKA_P1->HR_P1 Contractility_P1 ↓↓ Myocardial Contractility Ca_P1->Contractility_P1 CO_P1 ↓↓ Cardiac Output Contractility_P1->CO_P1 HR_P1->CO_P1

Caption: Signaling pathways of Acebutolol and Propranolol on cardiac cells.

Experimental Workflow

cluster_workflow Experimental Workflow start Patient Recruitment (e.g., Angina, Hypertension) screening Inclusion/Exclusion Criteria Screening start->screening randomization Randomization screening->randomization groupA Group A: Acebutolol randomization->groupA Group A groupB Group B: Propranolol randomization->groupB Group B baseline Baseline Hemodynamic Measurement (Rest & Exercise) groupA->baseline groupB->baseline washout Washout Period washout->randomization Crossover (Optional) treatmentA Drug Administration (Acebutolol) baseline->treatmentA treatmentB Drug Administration (Propranolol) baseline->treatmentB measurementA Post-treatment Hemodynamic Measurement (Rest & Exercise) treatmentA->measurementA measurementB Post-treatment Hemodynamic Measurement (Rest & Exercise) treatmentB->measurementB measurementA->washout analysis Data Analysis and Comparison measurementA->analysis measurementB->washout measurementB->analysis

Caption: Generalized experimental workflow for comparing Acebutolol and Propranolol.

Conclusion

The comparative analysis of acebutolol and propranolol reveals distinct effects on cardiac output, primarily attributable to their differing pharmacological profiles. Propranolol, as a non-selective beta-blocker without ISA, generally causes a more pronounced reduction in cardiac output both at rest and during exercise.[6][8][9][10] In contrast, acebutolol's cardioselectivity and intrinsic sympathomimetic activity result in a lesser depression of cardiac output.[6][8] This makes acebutolol a potentially more suitable option for patients in whom a significant decrease in cardiac output could be detrimental. The choice between these two beta-blockers should be guided by the individual patient's clinical status and the desired hemodynamic effect.

References

A Comparative Analysis of the Long-Term Effects of Acebutolol Hydrochloride Versus Other Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term effects of acebutolol (B1665407) hydrochloride against other commonly prescribed beta-blockers. The information presented is based on a comprehensive review of clinical trial data and pharmacological studies, with a focus on cardiovascular outcomes, side-effect profiles, and patient adherence.

Executive Summary

Acebutolol hydrochloride, a cardioselective beta-blocker with intrinsic sympathomimetic activity (ISA), presents a distinct pharmacological profile compared to other beta-blockers.[1][2] Long-term studies indicate that while its antihypertensive effects are comparable to agents like propranolol (B1214883), atenolol (B1665814), and metoprolol, its unique properties may offer advantages in specific patient populations.[2][3] Notably, acebutolol demonstrates a reduced impact on resting heart rate and a different side-effect profile, particularly concerning the central nervous system and psychological effects, when compared to non-ISA beta-blockers like propranolol and atenolol.[3][4][5] Furthermore, its partial agonist activity may contribute to better patient tolerance and potentially different long-term effects on metabolic parameters.[1]

Comparative Data on Long-Term Outcomes

The following tables summarize key quantitative data from comparative clinical trials assessing the long-term effects of acebutolol versus other beta-blockers.

Table 1: Antihypertensive Efficacy and Heart Rate Reduction
Beta-Blocker ComparisonStudy DurationChange in Mean Arterial PressureChange in Resting Heart RateKey Findings & Citations
Acebutolol vs. Propranolol 12 weeksComparable reduction (Acebutolol: ~14%, Propranolol: ~14%)Acebutolol induced significantly less reduction (13% vs. 17%)Acebutolol was as effective as propranolol in reducing blood pressure but was better tolerated regarding heart rate and CNS side effects.[3][6]
Acebutolol vs. Atenolol 8 weeksSimilar significant reductions (Acebutolol: 12%, Atenolol: 11%)Acebutolol showed a significantly smaller reduction (14.8% vs. 18.3%)Both drugs were equally effective in managing hypertension. Acebutolol was associated with a lower frequency of side effects.[7]
Acebutolol vs. Metoprolol N/ANo significant difference in antihypertensive effectMetoprolol reduced resting heart rate to a significantly greater degreeThe antihypertensive effect is primarily due to beta-blockade, but ISA in acebutolol may be beneficial for patients with low resting heart rates.[8]
Acebutolol vs. Carvedilol 12 monthsBoth achieved significant but modest blood pressure reduction as monotherapy.Data on direct heart rate comparison is limited in the provided search results.Combination therapy with hydrochlorothiazide (B1673439) was often necessary for optimal blood pressure control in the study population.[5]
Table 2: Comparative Side-Effect Profiles (Long-Term)
Side Effect CategoryAcebutolol vs. PropranololAcebutolol vs. AtenololAcebutolol vs. MetoprololAcebutolol vs. Carvedilol
Central Nervous System Significantly fewer CNS side effects with acebutolol.[3][6]Lower frequency of side effects reported with acebutolol (24% vs. 45%).[7]User-reported data suggests a more favorable side effect profile for acebutolol.[9]User-reported data indicates a more favorable side effect profile for acebutolol.[10]
Psychological N/AAcebutolol significantly reduced state anxiety, while atenolol significantly reduced mental "activation".[4][5]N/AN/A
Lipid Profile Acebutolol had no significant effect on lipoprotein lipids, whereas propranolol raised VLDL triglycerides and lowered HDL cholesterol over one year.[11]In a 6-month study, both drugs caused a temporary reduction in HDL-cholesterol at 2 months, which returned to baseline by 6 months.[12]N/AN/A
Withdrawal from Study Significantly fewer withdrawals due to side effects with acebutolol.[3][6]N/AN/AN/A

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key comparative studies.

Acebutolol vs. Propranolol in Essential Hypertension
  • Study Design: A multicenter, double-blind, randomized, parallel-group study.

  • Patient Population: 186 patients on acebutolol and 190 on propranolol with mild to moderately severe essential hypertension (diastolic blood pressure ≥95 to 129 mm Hg).

  • Intervention: Oral administration of acebutolol or propranolol. The mean effective doses were 738 mg for acebutolol and 231 mg for propranolol.

  • Primary Endpoints: Reductions in diastolic, systolic, and mean arterial blood pressures.

  • Secondary Endpoints: Reduction in resting heart rate, incidence of side effects, and premature withdrawal from the study.

  • Citation: [3][6]

Acebutolol vs. Atenolol in Essential Hypertension
  • Study Design: A double-blind, crossover comparison.

  • Patient Population: 33 patients with mild to moderate essential hypertension (diastolic blood pressure > 95 mm Hg).

  • Intervention: 400 mg of acebutolol once daily versus 100 mg of atenolol once daily for 8 weeks.

  • Primary Endpoints: Reduction in mean arterial blood pressure.

  • Secondary Endpoints: Reduction in heart rate, frequency of side effects, and serum drug concentrations.

  • Citation: [7][13]

Acebutolol vs. Propranolol on Serum Lipoproteins in Angina Pectoris
  • Study Design: A double-blind, randomized clinical trial.

  • Patient Population: 15 patients with stable angina pectoris.

  • Intervention: Propranolol (80 to 160 mg/day) or acebutolol (400 mg/day) for approximately one year.

  • Methodology: Blood samples were collected at baseline, 5 months, and at the end of the trial. Very low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL) were isolated by sequential preparative ultracentrifugation, and their cholesterol and triglyceride levels were quantified.

  • Primary Endpoint: Changes in serum lipoprotein lipid concentrations.

  • Citation: [11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and procedural aspects of beta-blocker research is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the beta-adrenergic signaling pathway and a typical clinical trial workflow.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_blocker Pharmacological Intervention Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates targets leading to Beta_Blocker Beta-Blocker (e.g., Acebutolol) Beta_Blocker->Beta_Receptor Blocks

Caption: Beta-Adrenergic Receptor Signaling Pathway and the Mechanism of Beta-Blockers.

Clinical_Trial_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Analysis & Reporting Protocol Protocol Development (Objectives, Endpoints, Sample Size) Ethics Ethics Committee & Regulatory Approval Protocol->Ethics Screening Patient Screening & Recruitment Ethics->Screening Randomization Randomization (Acebutolol vs. Comparator) Screening->Randomization Treatment Treatment Period (Long-Term Follow-up) Randomization->Treatment Data_Collection Data Collection (Efficacy & Safety) Treatment->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis Interpretation Interpretation of Results Analysis->Interpretation Publication Publication in Peer-Reviewed Journal Interpretation->Publication

Caption: Generalized Workflow for a Comparative Clinical Trial of Beta-Blockers.

Long-Term Effects and Patient Adherence

The long-term efficacy of beta-blocker therapy is well-established for conditions like hypertension, angina, and post-myocardial infarction.[14] However, the choice of a specific agent can influence long-term outcomes and patient adherence.

Acebutolol's intrinsic sympathomimetic activity (ISA) results in less pronounced bradycardia and a smaller reduction in cardiac output compared to beta-blockers without ISA.[1][15] This may be particularly beneficial in elderly patients or those with a predisposition to bradycardia, potentially improving long-term adherence.[3] In contrast, non-selective beta-blockers like propranolol can have more significant effects on heart rate and may induce more central nervous system side effects, which could negatively impact adherence.[3][6]

Studies on patient adherence to beta-blocker therapy, in general, indicate that non-adherence is common, with nearly one in three patients becoming non-adherent within the first year after an acute myocardial infarction.[6][16] Poor adherence is associated with increased long-term mortality.[17][18] While direct comparative studies on adherence between acebutolol and other beta-blockers are limited in the initial search results, the more favorable side-effect profile of acebutolol suggests a potential for better long-term patient compliance.[3][7]

Conclusion

This compound offers a valuable therapeutic option within the beta-blocker class, demonstrating comparable long-term efficacy to other established agents in managing cardiovascular conditions. Its distinct characteristic of intrinsic sympathomimetic activity contributes to a differentiated profile, particularly regarding its hemodynamic effects and tolerability. The reduced impact on resting heart rate and a more favorable side-effect profile, especially concerning the central nervous system, may translate to improved patient adherence over the long term. For researchers and drug development professionals, understanding these nuances is critical for designing future clinical trials and for the development of novel cardiovascular therapies that optimize both efficacy and patient quality of life. Further head-to-head long-term outcome studies focusing on patient-reported outcomes and adherence would be beneficial to solidify the comparative positioning of acebutolol.

References

Validating the Antiarrhythmic Effects of Acebutolol Hydrochloride in Canine Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic effects of acebutolol (B1665407) hydrochloride in canine models, juxtaposed with other beta-blockers and antiarrhythmic drugs. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate therapeutic agents for veterinary and translational research.

Executive Summary

Acebutolol, a cardioselective beta-1 adrenergic receptor blocker, has demonstrated efficacy in suppressing ventricular arrhythmias in canine models. Its mechanism of action involves the targeted inhibition of beta-1 receptors in the heart, leading to a reduction in heart rate and myocardial contractility. This guide delves into the quantitative data from various studies, details the experimental protocols used to induce and evaluate arrhythmias in canine subjects, and provides a visual representation of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Antiarrhythmic Efficacy

The following tables summarize the quantitative effects of acebutolol and other commonly used antiarrhythmic drugs in canine models. It is important to note that direct head-to-head comparative studies with standardized methodologies are limited. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration for the different experimental conditions.

Table 1: Electrophysiological Effects of Beta-Blockers in Canine Models

DrugDosageModelChange in Heart RateChange in Effective Refractory Period (ERP)
Acebutolol 4-5 mg/kg IVConscious dogs with myocardial ischemia↓ (less than propranolol)↑[1]
Propranolol (B1214883) 1-1.5 mg/kg IVConscious dogs with myocardial ischemia↓ (greater than acebutolol)[1]Not specified in this study
Atenolol 256 micrograms/kgConscious greyhounds post-coronary artery ligation↓[2]↑[2]

Table 2: Antiarrhythmic Efficacy in Canine Ventricular Arrhythmia Models

DrugModelEfficacy MetricResult
Acebutolol Post-ischemic ventricular fibrillationIncidence of ventricular fibrillationSignificantly reduced[3]
Propranolol Myocardial ischemia-induced arrhythmiaNot specified in detailMarked anti-arrhythmic effects[4]
Sotalol Spontaneous ventricular arrhythmias in BoxersReduction in VPCsSignificant reduction[5]
Atenolol Spontaneous ventricular arrhythmias in BoxersReduction in VPCsNot effective[5]

Note: VPCs refer to Ventricular Premature Complexes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to induce ventricular arrhythmias in canine models for the evaluation of antiarrhythmic drugs.

Two-Stage Coronary Ligation Model

This model is designed to mimic myocardial infarction and subsequent arrhythmias.

  • Anesthesia and Surgical Preparation: Adult mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.

  • Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is dissected, and a ligature is placed around it.

  • Two-Stage Occlusion: To reduce acute mortality, a two-stage ligation process is often employed. The artery is first partially occluded for a set period (e.g., 30 minutes) before complete ligation.

  • Arrhythmia Monitoring: Continuous electrocardiogram (ECG) monitoring is initiated to record the onset and characteristics of ventricular arrhythmias.

  • Drug Administration: Once stable arrhythmias are established, the test compound (e.g., acebutolol hydrochloride) is administered intravenously, and changes in arrhythmia frequency and duration are recorded.

Ouabain-Induced Arrhythmia Model

This model utilizes a cardiac glycoside to induce ventricular arrhythmias.

  • Anesthesia and Instrumentation: Dogs are anesthetized, and catheters are placed for drug administration and hemodynamic monitoring.

  • Ouabain Infusion: Ouabain is infused intravenously at a constant rate until ventricular arrhythmias, such as ventricular tachycardia, are consistently observed.

  • Efficacy Assessment: The antiarrhythmic agent is then administered, and its ability to suppress or terminate the ouabain-induced arrhythmia is evaluated. Acebutolol has shown marked anti-arrhythmic effects against ouabain-induced arrhythmias in dogs[4].

Adrenaline-Induced Arrhythmia Model

This model assesses the drug's ability to counteract sympathetically driven arrhythmias.

  • Anesthesia: Dogs are anesthetized, often with agents that sensitize the myocardium to catecholamines (e.g., halothane).

  • Epinephrine (B1671497) Infusion: Epinephrine is infused intravenously at increasing rates[6].

  • Arrhythmia Induction: The infusion continues until a predetermined level of ventricular arrhythmia is achieved[6].

  • Drug Evaluation: The test drug is administered prior to or during the epinephrine infusion to assess its protective or suppressive effects.

Signaling Pathways and Experimental Workflows

Acebutolol's Mechanism of Action: Beta-1 Adrenergic Receptor Blockade

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist[7]. Its primary antiarrhythmic effect stems from its ability to block the binding of catecholamines (epinephrine and norepinephrine) to these receptors on cardiomyocytes. This blockade inhibits the downstream signaling cascade that would normally lead to increased heart rate, contractility, and potential arrhythmogenesis.

Acebutolol_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_AR Beta-1 Adrenergic Receptor Catecholamines->Beta1_AR Binds and Activates Acebutolol Acebutolol Acebutolol->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Effects Increased Heart Rate Increased Contractility Potential for Arrhythmias Ca_Channels->Effects Increased Ca2+ influx leads to

Acebutolol's mechanism of action.
Experimental Workflow for Evaluating Antiarrhythmic Drugs in a Canine Coronary Ligation Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of an antiarrhythmic drug in a canine model of myocardial infarction-induced arrhythmia.

Experimental_Workflow Animal_Prep Canine Model Preparation (Anesthesia, Instrumentation) Thoracotomy Thoracotomy Animal_Prep->Thoracotomy Coronary_Ligation Two-Stage Coronary Artery Ligation Thoracotomy->Coronary_Ligation Arrhythmia_Induction Induction of Stable Ventricular Arrhythmia Coronary_Ligation->Arrhythmia_Induction Baseline_ECG Baseline ECG Recording Arrhythmia_Induction->Baseline_ECG Drug_Admin Drug Administration (e.g., Acebutolol) Baseline_ECG->Drug_Admin Post_Drug_ECG Post-Drug ECG Recording Drug_Admin->Post_Drug_ECG Data_Analysis Data Analysis (PVCs, VT runs, etc.) Post_Drug_ECG->Data_Analysis Comparison Comparison with Control/Other Drugs Data_Analysis->Comparison

Canine coronary ligation workflow.

Conclusion

This compound demonstrates significant antiarrhythmic properties in canine models of ventricular arrhythmia, primarily through its cardioselective beta-1 adrenergic blockade. While direct comparative studies with a full range of other antiarrhythmics in standardized canine models are not abundant, the available evidence suggests its efficacy in reducing ventricular ectopy and preventing ischemia-induced ventricular fibrillation. For researchers and drug development professionals, acebutolol represents a viable candidate for further investigation in the management of cardiac arrhythmias in veterinary and translational medicine. Future studies should aim for direct, head-to-head comparisons with other beta-blockers and antiarrhythmic agents in well-defined canine arrhythmia models to establish a more definitive comparative efficacy profile.

References

A Comparative Analysis of the Intrinsic Sympathomimetic Activity of Different Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the intrinsic sympathomimetic activity (ISA) of various beta-blockers, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Understanding Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity refers to the partial agonist effect that some beta-blockers exert at the β-adrenergic receptor.[1][2] Unlike pure antagonists that only block the receptor, beta-blockers with ISA can weakly stimulate it, mimicking the effect of natural catecholamines like epinephrine (B1671497) and norepinephrine. This dual action of antagonism and partial agonism leads to a distinct clinical profile, most notably a lesser reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[1]

The molecular basis for ISA lies in the drug's ability to induce a submaximal conformational change in the β-adrenergic receptor, leading to a partial activation of the downstream signaling cascade.[3]

Quantitative Comparison of ISA in Beta-Blockers

The degree of ISA varies significantly among different beta-blockers. This activity is often quantified as the maximal response produced by the drug relative to a full agonist, such as isoproterenol (B85558). The following table summarizes the available quantitative data on the ISA of several beta-blockers.

Beta-BlockerReceptor SelectivityIntrinsic Sympathomimetic Activity (% of Isoproterenol's Maximal Response)Key Findings from Experimental Studies
Pindolol (B1678383) Non-selective (β1 and β2)HighProduces less slowing of resting heart rate compared to beta-blockers without ISA.[4] Considered to have strong positive chronotropic and inotropic efficacy at therapeutic doses.[5]
Acebutolol β1-selectiveModerateElicits a maximal stimulatory effect that is approximately 17 ± 8% of the maximal effect induced by isoproterenol in isolated rat atrium.[1] Exerts moderate positive inotropic effects.[5]
Oxprenolol Non-selective (β1 and β2)ModerateExerts moderate positive inotropic effects.[5] Has a smaller effect on resting heart rate compared to beta-blockers without ISA.[6]
Celiprolol β1-selective antagonist, partial β2-agonistPresentThe vasodilatory and hypotensive effects are attributed to its significant ISA.
Propranolol Non-selective (β1 and β2)NoneProduces neither chronotropic nor inotropic effects on its own.[5]
Metoprolol β1-selectiveNoneLacks ISA.
Atenolol β1-selectiveNoneLacks ISA.
Timolol Non-selective (β1 and β2)NoneLacks ISA.

Experimental Protocols for Assessing ISA

The determination of a beta-blocker's ISA relies on a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments cited in the literature.

Adenylyl Cyclase Activity Assay

This in vitro assay directly measures the functional consequence of β-adrenergic receptor activation—the production of cyclic AMP (cAMP) by adenylyl cyclase.

Objective: To quantify the ability of a beta-blocker to stimulate adenylyl cyclase activity in a cell membrane preparation.

Materials:

  • Cell membranes expressing the β-adrenergic receptor of interest.

  • Test beta-blocker compounds and a full agonist (e.g., isoproterenol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM ATP).

  • Radiolabeled [α-³²P]ATP.

  • Dowex and Alumina chromatography columns.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Isolate crude membranes from cultured cells or tissues known to express the target β-adrenergic receptor. This typically involves homogenization followed by differential centrifugation to pellet the membranes.[7]

  • Incubation: In a reaction tube, combine the cell membrane preparation with the assay buffer, radiolabeled [α-³²P]ATP, and the test beta-blocker at various concentrations. Include control tubes with no drug (basal activity) and with a saturating concentration of a full agonist (maximal activity).

  • Reaction: Initiate the enzymatic reaction by adding the membrane preparation and incubate at 37°C for a defined period (e.g., 10-30 minutes).[7]

  • Termination: Stop the reaction by adding a stop solution (e.g., a solution containing unlabeled ATP and EDTA).

  • cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other reaction components using sequential Dowex and Alumina column chromatography.[8]

  • Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

  • Data Analysis: Calculate the adenylyl cyclase activity for each concentration of the test compound. Express the ISA as a percentage of the maximal stimulation achieved with the full agonist.

Radioligand Binding Assay

This assay is used to determine the affinity of a beta-blocker for the β-adrenergic receptor and can be adapted to assess its partial agonist properties.

Objective: To characterize the binding of a beta-blocker to the β-adrenergic receptor and infer its agonist activity.

Materials:

  • Cell membranes expressing the β-adrenergic receptor.

  • Radiolabeled antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).

  • Unlabeled test beta-blocker compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • Glass fiber filters.

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the adenylyl cyclase assay protocol.[9]

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test beta-blocker.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 25-37°C) for a defined period (e.g., 60-120 minutes).[10]

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation. While this assay primarily measures affinity, the functional consequences (agonism) are determined in assays like the adenylyl cyclase assay.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in β-adrenergic receptor activation and a typical experimental workflow for assessing ISA.

G Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane BetaBlocker Beta-Blocker (with ISA) Receptor β-Adrenergic Receptor BetaBlocker->Receptor Binds and partially activates Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., increased heart rate, muscle relaxation) PKA->CellularResponse Phosphorylates target proteins

Caption: Signaling pathway of a beta-blocker with ISA.

G Experimental Workflow for ISA Assessment start Start prep Prepare Cell Membranes Expressing β-Adrenergic Receptors start->prep assay_choice Select Assay prep->assay_choice ac_assay Adenylyl Cyclase Activity Assay assay_choice->ac_assay Functional Response binding_assay Radioligand Binding Assay assay_choice->binding_assay Receptor Affinity incubation Incubate Membranes with Test Compounds and Controls ac_assay->incubation binding_assay->incubation measurement Measure cAMP Production or Radioligand Binding incubation->measurement analysis Data Analysis: Calculate % Maximal Response or Ki measurement->analysis conclusion Determine Degree of ISA analysis->conclusion

Caption: Workflow for assessing Intrinsic Sympathomimetic Activity.

References

head-to-head comparison of acebutolol and sotalol for arrhythmia treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of acebutolol (B1665407) and sotalol (B1662669), two beta-adrenergic blocking agents utilized in the management of cardiac arrhythmias. While direct head-to-head clinical trial data is limited, this document synthesizes available evidence from comparative studies against placebo and other antiarrhythmic agents to offer an objective analysis of their respective pharmacological profiles, efficacy, and safety.

Executive Summary

Acebutolol, a cardioselective β1-blocker with intrinsic sympathomimetic activity (ISA), and sotalol, a non-selective β-blocker with additional Class III antiarrhythmic properties (potassium channel blockade), present distinct profiles for arrhythmia management. Sotalol's dual mechanism of action provides a broader spectrum of antiarrhythmic activity, particularly in maintaining sinus rhythm in atrial fibrillation and managing ventricular arrhythmias. However, this is accompanied by a higher risk of proarrhythmia, specifically Torsades de Pointes, due to its QT-prolonging effects. Acebutolol's cardioselectivity and ISA may offer a more favorable safety profile in certain patient populations, particularly those with concerns about bradycardia or bronchospasm.

Mechanism of Action

Both acebutolol and sotalol are competitive antagonists of β-adrenergic receptors, which blocks the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on the heart. This action reduces heart rate, slows atrioventricular (AV) conduction, and decreases myocardial contractility.

Sotalol exhibits a unique dual mechanism. In addition to its non-selective β-blocking activity (Class II), it also blocks the delayed rectifier potassium current (IKr), which prolongs the duration of the cardiac action potential and the effective refractory period (Class III effect).[1][2][3][4] This dual action contributes to its efficacy in a wider range of supraventricular and ventricular arrhythmias.[3][5]

Acebutolol is a β1-selective (cardioselective) adrenergic antagonist.[6] A key distinguishing feature is its mild intrinsic sympathomimetic activity (ISA), meaning it can cause a slight activation of the β-receptor while blocking the effects of more potent endogenous catecholamines.[6][7][8][9] This partial agonist activity may result in less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to β-blockers without ISA.[9]

Electrophysiological Effects

The differing mechanisms of acebutolol and sotalol translate to distinct electrophysiological effects on the heart.

Electrophysiological ParameterAcebutololSotalol
Sinus Node Automation DecreasedDecreased
AV Nodal Conduction SlowedSlowed
Atrial Refractory Period Minimally ProlongedProlonged[1]
Ventricular Refractory Period Minimally ProlongedProlonged[1]
Action Potential Duration No significant changeProlonged[1]
QT Interval No significant change or slight prolongationProlonged[1]

Clinical Efficacy in Arrhythmia Treatment

Direct comparative efficacy data between acebutolol and sotalol is scarce. The following tables summarize findings from studies comparing each drug to other antiarrhythmics.

Ventricular Arrhythmias
StudyComparatorPatient PopulationKey Efficacy Findings
De Soyza et al. (1982)[10]Placebo60 males with >30 VPCs/hourAcebutolol (600-1200 mg/day): >70% reduction in VPCs/hour in over 50% of patients; significant dose-related reduction in single and paired VPCs and ventricular tachycardia episodes.
Anderson et al. (1996)[11]Propranolol (B1214883)181 patients with organic heart disease and >30 VPCs/hourSotalol (320-640 mg/day): 80% reduction in VPCs/hour vs. 50% with propranolol. Adequate therapeutic response in 56% of sotalol patients vs. 29% of propranolol patients. Superior suppression of VT events.
ESVEM Trial (1993)[12]Class I AntiarrhythmicsPatients with ventricular tachycardia or fibrillationSotalol: Most frequently efficacious agent with the lowest rate of arrhythmia recurrence and improved all-cause mortality compared to Class I agents.
Atrial Fibrillation
StudyComparatorPatient PopulationKey Efficacy Findings
Aguilar-Shea et al. (2016)[13]Amiodarone, Flecainide, Propafenone, Disopyramide300 patients with acute atrial fibrillationSotalol (mean dose 169.2 mg/day): Significantly higher cardioversion rate compared to amiodarone.
Ferreira et al. (1997)[14]Quinidine (B1679956), PlaceboPatients with acute or chronic atrial fibrillationOral Sotalol: Significantly inferior to quinidine for converting recent-onset AF to sinus rhythm and comparable to placebo for AF of longer duration. Not recommended for pharmacologic conversion.[15]
van der Werf et al. (2002)[16]Placebo (pre-treatment)Patients with DC-refractory persistent atrial fibrillationOral Sotalol pre-treatment: 81% regained sinus rhythm (19% pharmacologically, 62% after a second DC cardioversion).

Safety and Tolerability

The adverse effect profiles of acebutolol and sotalol are largely dictated by their respective mechanisms of action.

Adverse EffectAcebutololSotalol
Bradycardia Less pronounced due to ISA[9]Common
Bronchospasm Lower risk due to β1-selectivity[6]Higher risk due to non-selective β-blockade[1]
Fatigue, Dizziness CommonCommon[5]
Proarrhythmia (Torsades de Pointes) RareSignificant risk due to QT prolongation (1-2% incidence, dose-dependent)[1]
Congestive Heart Failure Can occur, caution in patients with LV dysfunctionCan occur, caution in patients with LV dysfunction[17]

Experimental Protocols

Acebutolol for Ventricular Arrhythmia (De Soyza et al., 1982)[10]
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter crossover study.

  • Patient Population: 60 male patients with a mean of at least 30 ventricular premature complexes (VPCs) per hour documented on three 24-hour Holter recordings.

  • Methodology:

    • Patients underwent a baseline period with placebo.

    • They were then randomized to receive either acebutolol (200 mg or 400 mg three times daily) or placebo for a specified treatment period.

    • Following a washout period, patients crossed over to the alternate treatment arm.

    • 24-hour Holter monitoring was used to assess the frequency of VPCs, paired VPCs, and episodes of ventricular tachycardia.

    • Heart rate and blood pressure were also monitored.

Sotalol for Ventricular Arrhythmia (Anderson et al., 1996)[11]
  • Study Design: A double-blind, randomized, multicenter, placebo-controlled, parallel-group study.

  • Patient Population: 181 patients with organic heart disease and frequent (>30 VPCs/hour) and repetitive ventricular arrhythmias.

  • Methodology:

    • A baseline placebo period was established after withdrawal of all other antiarrhythmic drugs.

    • Patients were randomized to receive either sotalol (initial dose 320 mg/day) or propranolol (initial dose 120 mg/day).

    • Doses were titrated up (sotalol to 640 mg/day, propranolol to 240 mg/day) in patients who did not achieve an adequate response.

    • Efficacy was assessed by 24-hour Holter monitoring to quantify the reduction in VPCs and ventricular tachycardia events.

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_acebutolol Acebutolol Signaling cluster_sotalol Sotalol Signaling Acebutolol Acebutolol Beta1_Receptor_A β1-Adrenergic Receptor Acebutolol->Beta1_Receptor_A Blocks (Cardioselective) + Intrinsic Sympathomimetic Activity Gs_A Gs Protein Beta1_Receptor_A->Gs_A AC_A Adenylyl Cyclase Gs_A->AC_A cAMP_A cAMP AC_A->cAMP_A PKA_A Protein Kinase A cAMP_A->PKA_A Calcium_Channels_A L-type Ca2+ Channels PKA_A->Calcium_Channels_A Phosphorylation SA_AV_Nodes_A SA & AV Nodes (Decreased Firing Rate & Conduction Velocity) Calcium_Channels_A->SA_AV_Nodes_A Reduced Ca2+ Influx Myocytes_A Myocytes (Decreased Contractility) Calcium_Channels_A->Myocytes_A Reduced Ca2+ Influx Sotalol Sotalol Beta_Receptors_S β1 & β2-Adrenergic Receptors Sotalol->Beta_Receptors_S Blocks (Non-selective) K_Channel Delayed Rectifier K+ Channel (IKr) Sotalol->K_Channel Blocks (Class III Effect) Gs_S Gs Protein Beta_Receptors_S->Gs_S AC_S Adenylyl Cyclase Gs_S->AC_S cAMP_S cAMP AC_S->cAMP_S PKA_S Protein Kinase A cAMP_S->PKA_S Calcium_Channels_S L-type Ca2+ Channels PKA_S->Calcium_Channels_S Phosphorylation SA_AV_Nodes_S SA & AV Nodes (Decreased Firing Rate & Conduction Velocity) Calcium_Channels_S->SA_AV_Nodes_S Reduced Ca2+ Influx Myocytes_S Myocytes (Decreased Contractility) Calcium_Channels_S->Myocytes_S Reduced Ca2+ Influx Repolarization Prolonged Repolarization (Action Potential Duration) K_Channel->Repolarization Reduced K+ Efflux Experimental_Workflow cluster_screening Patient Screening and Baseline cluster_randomization Randomization and Treatment cluster_followup Follow-up and Analysis Patient_Population Identify Patients with Documented Arrhythmia (e.g., >30 VPCs/hour) Informed_Consent Obtain Informed Consent Patient_Population->Informed_Consent Baseline_Assessment Baseline Assessment: - 24-hour Holter Monitoring - ECG (QTc Measurement) - Clinical Evaluation Informed_Consent->Baseline_Assessment Placebo_Washout Placebo/Washout Period Baseline_Assessment->Placebo_Washout Randomization Randomize Patients Group_A Treatment Group A (e.g., Acebutolol) Randomization->Group_A Group_B Treatment Group B (e.g., Sotalol) Randomization->Group_B Follow_up Follow-up Assessments: - Repeat Holter Monitoring - ECG Monitoring - Adverse Event Reporting Group_A->Follow_up Group_B->Follow_up Placebo_Washout->Randomization Data_Analysis Data Analysis: - Compare Arrhythmia Frequency - Assess Safety and Tolerability Follow_up->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy and Safety Data_Analysis->Conclusion

References

Validating the Renoprotective Effects of Acebutolol Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the preclinical evidence for acebutolol (B1665407) hydrochloride in kidney disease models reveals a notable gap in dedicated renoprotective studies. While its efficacy as an antihypertensive agent is well-established, direct experimental data validating its ability to protect kidney structure and function in preclinical models of chronic kidney disease (CKD) is limited. This guide provides a comprehensive comparison of acebutolol hydrochloride with other relevant therapeutic classes, namely other beta-blockers and angiotensin-converting enzyme (ACE) inhibitors, for which more robust preclinical renoprotective data is available. This guide is intended for researchers, scientists, and drug development professionals to navigate the current landscape and identify areas for future investigation.

Executive Summary

This compound is a cardioselective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA)[1][2]. Its primary mechanism of action involves reducing heart rate and blood pressure by blocking the effects of catecholamines on the heart[3]. Additionally, as a beta-blocker, it can inhibit the release of renin from the kidneys, a key component of the renin-angiotensin-aldosterone system (RAAS) involved in blood pressure regulation and renal hemodynamics[1].

Despite its widespread clinical use for hypertension, a key risk factor for CKD, preclinical studies specifically designed to evaluate the direct renoprotective effects of acebutolol in models of diabetic nephropathy or renal mass reduction (e.g., 5/6 nephrectomy) are scarce in publicly available literature. The available data primarily comes from studies in hypertensive rat models, with limited renal-specific endpoints.

In contrast, extensive preclinical data exists for other antihypertensive agents, particularly ACE inhibitors and some other beta-blockers like carvedilol, demonstrating their ability to mitigate kidney damage beyond their blood pressure-lowering effects. This guide will synthesize the available information to provide a comparative perspective.

Comparative Data on Renoprotective Effects

Due to the limited preclinical data for acebutolol's direct renoprotective effects, this section presents available data for acebutolol in hypertensive models and contrasts it with the more extensive data available for comparator drugs in established kidney disease models.

Table 1: Comparison of this compound with Other Antihypertensive Agents in Preclinical Kidney Disease Models
Drug Class Drug Animal Model Key Renal Endpoints & Findings Reference
β1-selective blocker Acebutolol Spontaneously Hypertensive Rat (SHR)- Lowered blood pressure. - Suppressed plasma renin activity. - No specific data on proteinuria, GFR, or renal histology.[2]
One-Clip, Two-Kidney (CLIP) Hypertensive Rat- Decreased incidence of vascular disease. - Suppressed plasma renin activity. - No specific data on proteinuria, GFR, or renal histology.[2]
Non-selective β-blocker with α1-blocking activity Carvedilol Streptozotocin-induced Diabetic Rat- Significantly decreased serum creatinine (B1669602) and urinary albumin/creatinine ratio. - Increased creatinine clearance. - Ameliorated glomerular basement membrane thickening and podocyte injury. - Reduced renal oxidative stress and inflammation.[4]
ACE Inhibitor Enalapril (B1671234) 3/4 Nephrectomized Rat- Did not develop proteinuria. - Maintained creatinine clearance better than control. - Significantly improved renal histology scores.[5]
Spontaneously Hypertensive Rat with Streptozotocin-induced Diabetes (SHR-STZ)- Significantly reduced blood pressure. - Decreased urinary albumin excretion.[6]
TGR(mRen2)27 Hypertensive Rat- Reduced albuminuria and glomerulosclerosis. - Modestly decreased glomerular capillary pressure.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key animal models of kidney disease relevant to the study of renoprotective agents.

5/6 Nephrectomy Model

This model induces chronic kidney disease through a reduction in renal mass, leading to hyperfiltration, hypertension, proteinuria, and glomerulosclerosis in the remnant kidney[8][9].

  • Animal Species: Typically performed in rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6)[1][9][10].

  • Surgical Procedure:

    • Stage 1: Anesthetize the animal. Through a flank or midline incision, expose one kidney and surgically remove it (unilateral nephrectomy)[1][10][11].

    • Stage 2 (after a recovery period of about one week): Anesthetize the animal again. Expose the remaining kidney and ligate two of the three branches of the renal artery or surgically resect the upper and lower thirds of the kidney, leaving approximately one-third of the total renal mass[1][10][11].

  • Post-operative Care: Provide appropriate analgesia and monitor for signs of distress. Animals often have free access to food and water. Some protocols may involve a specific diet (e.g., high-salt) to accelerate disease progression[12].

  • Key Parameters to Measure:

    • Renal Function: Blood urea (B33335) nitrogen (BUN), serum creatinine, creatinine clearance, and 24-hour urinary protein/albumin excretion[10][13].

    • Hemodynamics: Systolic blood pressure (e.g., via tail-cuff method)[13].

    • Histopathology: Kidney sections stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess glomerulosclerosis, tubulointerstitial fibrosis, and inflammatory cell infiltration[13][14].

Streptozotocin (B1681764) (STZ)-Induced Diabetic Nephropathy Model

This model mimics type 1 diabetes, leading to hyperglycemia-induced renal damage characterized by albuminuria, glomerular basement membrane thickening, and mesangial expansion[2][15][16].

  • Animal Species: Commonly used in rats (e.g., Wistar, Sprague-Dawley) and mice[2][3][15].

  • Induction of Diabetes:

    • Fast the animals overnight.

    • Administer a single intraperitoneal or intravenous injection of streptozotocin (STZ) dissolved in a citrate (B86180) buffer (pH 4.5)[4][6]. The dose varies depending on the species and strain (e.g., 60-65 mg/kg for rats)[4][15].

    • Confirm diabetes by measuring blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels typically above 250 mg/dL are considered diabetic[17].

  • Experimental Timeline: The development of diabetic nephropathy is progressive, with significant changes often observed after several weeks to months.

  • Key Parameters to Measure:

    • Metabolic: Blood glucose, HbA1c.

    • Renal Function: 24-hour urinary albumin excretion, albumin-to-creatinine ratio, serum creatinine, and creatinine clearance[4].

    • Renal Histology: Examination of glomerular basement membrane thickness, mesangial matrix expansion, and podocyte structure via light and electron microscopy[4][16].

    • Molecular Markers: Assessment of inflammatory and fibrotic markers in kidney tissue (e.g., TNF-α, TGF-β)[4][17].

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of acebutolol in the context of renal protection and a general experimental workflow for evaluating renoprotective agents.

Acebutolol Mechanism of Action in Renal Protection Proposed Renoprotective Mechanisms of Acebutolol cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Sympathetic Sympathetic Nervous System Renin Renin Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Aldosterone Aldosterone AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction SodiumRetention Na+ & H2O Retention Aldosterone->SodiumRetention KidneyDamage Kidney Damage Vasoconstriction->KidneyDamage SodiumRetention->KidneyDamage SNS Sympathetic Nervous System Beta1 β1 Receptor (Kidney) SNS->Beta1 Heart β1 Receptor (Heart) SNS->Heart Beta1->Renin HR_CO ↑ Heart Rate ↑ Cardiac Output Heart->HR_CO BP ↑ Blood Pressure HR_CO->BP BP->KidneyDamage Acebutolol Acebutolol Acebutolol->Beta1 Antagonist Acebutolol->Heart Antagonist

Caption: Proposed Renoprotective Mechanisms of Acebutolol.

Experimental Workflow for Evaluating Renoprotective Agents General Experimental Workflow AnimalModel Induce Kidney Disease Model (e.g., 5/6 Nephrectomy, STZ-induced Diabetes) Grouping Randomize Animals into Groups: - Vehicle Control - Acebutolol - Comparator Drug (e.g., Enalapril) - Untreated Disease Control AnimalModel->Grouping Treatment Administer Treatment for a Defined Period (e.g., 4-12 weeks) Grouping->Treatment Monitoring In-life Monitoring: - Blood Pressure - Body Weight - Urine Collection for Proteinuria Treatment->Monitoring Endpoint Terminal Endpoint Analysis Monitoring->Endpoint Blood_Collection Blood Sampling: - Serum Creatinine - BUN Endpoint->Blood_Collection Kidney_Harvest Kidney Tissue Harvest Endpoint->Kidney_Harvest Data_Analysis Data Analysis and Comparison Blood_Collection->Data_Analysis Histology Histopathological Analysis: - H&E, PAS, Trichrome Staining - Glomerulosclerosis Index - Tubulointerstitial Fibrosis Score Kidney_Harvest->Histology Molecular Molecular Analysis: - Gene Expression (e.g., qPCR) - Protein Expression (e.g., Western Blot) Kidney_Harvest->Molecular Histology->Data_Analysis Molecular->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Acebutolol Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Acebutolol Hydrochloride, ensuring the protection of personnel and the environment.

The disposal of this compound, an active pharmaceutical ingredient (API), from research, development, and clinical trial settings requires strict adherence to environmental and safety regulations. Improper disposal can lead to environmental contamination and regulatory non-compliance. This guide provides step-by-step procedures for its safe handling and disposal.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is crucial for laboratory and research personnel to understand these regulations to ensure compliance.

Waste Characterization: The Critical First Step

Before disposal, the waste must be characterized. Under RCRA, it is the responsibility of the waste generator to determine if a chemical is classified as hazardous waste.[1][2] While some safety data sheets (SDS) for this compound state it is not a "Hazardous Chemical" as defined by OSHA or regulated as dangerous goods for transport, others advise disposing of it as a hazardous or special waste.[3][4] Therefore, generators must consult their institution's Environmental Health and Safety (EHS) department and local regulations to make a final determination.[5][6]

Waste Category Description Primary Disposal Pathway Container Type
RCRA Hazardous Pharmaceutical Waste Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or is on a specific EPA list.Collection by a licensed hazardous waste vendor for incineration.[3][5]Black Waste Container
Non-RCRA Pharmaceutical Waste Does not meet RCRA criteria for hazardous waste but is not suitable for regular trash or sewer.Collection by a licensed medical or pharmaceutical waste vendor for incineration.[5]Blue or White Waste Container
Controlled Substances (if applicable) Regulated by the Drug Enforcement Administration (DEA).Must be disposed of via reverse distribution or on-site destruction following DEA protocols.[6]Secure, designated containers.

This table provides a general summary. Always confirm with institutional and local regulations.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G This compound Disposal Workflow cluster_start Start cluster_eval Evaluation cluster_path Disposal Pathway cluster_action Action cluster_end Completion start Identify Waste: Acebutolol HCl (Pure, Expired, Contaminated) consult Consult SDS, Institutional EHS, and Local Regulations start->consult characterize Characterize Waste: Is it RCRA Hazardous? consult->characterize hazardous RCRA Hazardous Waste Pathway characterize->hazardous Yes non_hazardous Non-RCRA Pharmaceutical Waste Pathway characterize->non_hazardous No package_haz Package in BLACK Container. Label Clearly. hazardous->package_haz package_nonhaz Package in BLUE/WHITE Container. Label Clearly. non_hazardous->package_nonhaz vendor Arrange Pickup by Licensed Waste Vendor package_haz->vendor package_nonhaz->vendor document Document Disposal (Manifests, Records) vendor->document

Caption: Decision workflow for Acebutolol HCl disposal.

Standard Operating Procedures for Disposal

For Expired or Unused this compound (Pure Substance)
  • Segregation : Do not mix with other chemical waste unless directed by your EHS department.

  • Packaging : Place the material in a secure, leak-proof container. Ensure the original container is securely sealed.[7]

  • Labeling : Clearly label the container as "Waste this compound." Include any hazard information if determined to be RCRA hazardous.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4][7]

  • Disposal : Arrange for pickup through your institution's EHS department for disposal by a licensed hazardous material or pharmaceutical waste company.[3] The preferred method of destruction is typically incineration.[3][8]

For Spills and Contaminated Materials (e.g., PPE, wipes)

In the event of a spill, prioritize safety and prevent the generation of dust.

  • Personnel Safety : Evacuate unnecessary personnel.[4] Ensure proper personal protective equipment (PPE) is worn, including gloves, safety glasses, a lab coat, and a dust respirator.[7]

  • Control Dust : Avoid breathing in dust.[7] For dry spills, use dry clean-up procedures.[7] You may dampen the powder with water to prevent it from becoming airborne before sweeping.[7]

  • Cleanup :

    • Carefully sweep or vacuum up the spilled material.[1][7] If using a vacuum, it must be fitted with a HEPA-type exhaust filter.[7]

    • Place the collected residue and any contaminated cleaning materials (e.g., wipes, PPE) into a sealed and clearly labeled container for disposal.[4][7]

  • Decontamination : Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[7]

  • Disposal : The container with the spill cleanup materials must be disposed of following the same procedure as the pure substance, managed through your EHS department.

Important Safety Precaution: Always handle this compound in a well-ventilated area.[4] Avoid all personal contact, including inhalation and contact with skin and eyes.[7] Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke in areas where the chemical is handled.[4]

References

Essential Safety and Logistics for Handling Acebutolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Acebutolol Hydrochloride, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) should be worn.[1]
Hand Protection Wear appropriate protective gloves.[2][3] Materials such as natural rubber or Polyvinylalcohol (PVA) are suggested.[3] Gloves must be inspected prior to use, and hands should be washed and dried after handling.[1]
Respiratory Protection Use a dust respirator or an approved positive flow mask if significant quantities of dust become airborne.[4] For firefighting, a self-contained breathing apparatus is necessary.[1][2]
Body Protection Wear protective clothing to prevent skin exposure.[2][4] In case of fire, fire/flame resistant and impervious clothing is required.[1] Work clothes should be laundered separately.[4]

Handling and Storage Protocols

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to avoid inhalation.[4]

  • Avoid generating dust.[2][3][4] Use dry clean-up procedures if spills occur.[4]

  • Prevent all personal contact with the substance.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]

  • Wash hands thoroughly with soap and water after handling.[4]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

  • Protect containers from physical damage and check regularly for leaks.[4]

Accidental Release and Disposal Plan

In the event of an accidental release, immediate and appropriate action is necessary to contain the spill and prevent exposure.

Accidental Release Measures:

  • Minor Spills:

    • Clean up spills immediately.[4]

    • Wear appropriate PPE, including a dust respirator.[4]

    • Use dry clean-up methods to avoid generating dust.[4] A vacuum cleaner fitted with a HEPA filter is recommended.[4]

    • Alternatively, dampen the spill with water to prevent dusting before sweeping.[4]

    • Place the collected material into suitable, sealed containers for disposal.[4]

  • Major Spills:

    • Alert personnel in the area and notify emergency responders.[4]

    • Control personal contact by wearing full protective clothing.[4]

    • Prevent the spillage from entering drains or water courses.[4]

Disposal Plan:

  • All waste, including excess and expired materials, must be handled in accordance with local, state, and federal regulations.[1][4]

  • It is recommended to use a licensed hazardous material disposal company.[1]

  • Containers should be punctured to prevent re-use and disposed of at an authorized landfill.[4]

  • Do not discharge into sewers or waterways.[4]

Procedural Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal cluster_spill Contingency: Accidental Spill prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh/Handle Acebutolol HCl prep_setup->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp spill_alert Alert Personnel & Evacuate handle_weigh->spill_alert Spill Occurs cleanup_decon Decontaminate Equipment & Surfaces handle_exp->cleanup_decon Experiment complete cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_waste Segregate & Label Waste cleanup_wash->disp_waste Proceed to disposal disp_container Store in Sealed Containers disp_waste->disp_container disp_licensed Dispose via Licensed Vendor disp_container->disp_licensed spill_contain Contain Spill spill_alert->spill_contain spill_clean Clean Up Using Dry Methods spill_contain->spill_clean spill_dispose Dispose of as Hazardous Waste spill_clean->spill_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acebutolol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Acebutolol Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.